Technical Documentation Center

[1,1'-Biphenyl]-2-carbothioamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1,1'-Biphenyl]-2-carbothioamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of [1,1'-Biphenyl]-2-carbothioamide

An In-Depth Technical Guide to the Chemical Structure and Properties of [1,1'-Biphenyl]-2-carbothioamide For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of [1,1'-Biphenyl]-2-carbothioamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of [1,1'-Biphenyl]-2-carbothioamide, a novel compound at the intersection of two pharmacologically significant motifs: the biphenyl scaffold and the thioamide functional group. While specific literature on this particular isomer is nascent, this document leverages established principles of organic and medicinal chemistry to offer a predictive and practical guide for researchers. By detailing robust synthetic protocols, outlining a thorough analytical workflow, and exploring potential therapeutic avenues, this guide serves as a foundational resource for the investigation of [1,1'-Biphenyl]-2-carbothioamide as a candidate in drug discovery programs.

Introduction: The Scientific Rationale

The biphenyl moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and natural products, where it often contributes to receptor affinity and favorable pharmacokinetic properties.[1][2][3][4] Similarly, the thioamide group, an isostere of the amide bond, has garnered significant attention for its unique physicochemical properties that can enhance biological activity, improve metabolic stability, and introduce novel mechanisms of action.[5][6][7][8] The strategic combination of these two functionalities in [1,1'-Biphenyl]-2-carbothioamide presents an unexplored opportunity for the development of new therapeutic agents. This guide provides the essential technical knowledge to embark on the synthesis and evaluation of this promising, yet uncharacterized, molecule.

Chemical Structure and Predicted Physicochemical Properties

The unique spatial arrangement of the 2-substituted biphenyl system, coupled with the electronic characteristics of the thioamide group, dictates the molecule's overall properties.

Molecular Structure

The structure of [1,1'-Biphenyl]-2-carbothioamide is characterized by a biphenyl core with a carbothioamide group at the 2-position of one of the phenyl rings. This substitution pattern can lead to hindered rotation around the biphenyl C-C single bond, potentially giving rise to atropisomers—stereoisomers resulting from restricted rotation that are stable enough to be isolated.

Caption: Chemical structure of [1,1'-Biphenyl]-2-carbothioamide.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of [1,1'-Biphenyl]-2-carbothioamide, derived from computational models and comparison with its known isomers, [1,1'-Biphenyl]-3-carbothioamide and [1,1'-Biphenyl]-4-carbothioamide.[9][10]

PropertyPredicted ValueSource/Analogue
Molecular Formula C₁₃H₁₁NS-
Molecular Weight 213.30 g/mol [10]
CAS Number Not assigned-
Physical Form Expected to be a crystalline solid[11]
Solubility Soluble in DMF, DMSO; sparingly soluble in polar protic solvents
Predicted LogP ~3.0[10]
UV-Vis λmax ~280-315 nm[12]

Synthesis and Purification

The synthesis of [1,1'-Biphenyl]-2-carbothioamide is most logically approached via a two-step process: the formation of the biphenyl core followed by the introduction of the thioamide functionality.

Synthesis Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Thionation cluster_2 Purification start1 2-Bromobenzonitrile precursor [1,1'-Biphenyl]-2-carbonitrile start1->precursor start2 Phenylboronic Acid start2->precursor catalyst Pd Catalyst + Base catalyst->precursor target [1,1'-Biphenyl]-2-carbothioamide precursor->target reagent Thionating Agent (e.g., H₂S) reagent->target purification Column Chromatography / Recrystallization target->purification

Caption: Proposed synthetic workflow for [1,1'-Biphenyl]-2-carbothioamide.

Experimental Protocols

Step 1: Synthesis of [1,1'-Biphenyl]-2-carbonitrile (Precursor)

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for constructing the biphenyl scaffold.[9][13][14] This precursor is also commercially available from several suppliers.[15][16]

  • Reactants: 2-Bromobenzonitrile, Phenylboronic acid, a Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water is commonly employed.

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromobenzonitrile (1.0 eq), phenylboronic acid (1.1 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture, and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield [1,1'-Biphenyl]-2-carbonitrile.

Step 2: Synthesis of [1,1'-Biphenyl]-2-carbothioamide (Target Compound)

The conversion of a nitrile to a primary thioamide can be achieved through various methods, with the direct addition of hydrogen sulfide being a common and effective approach.

  • Reactants: [1,1'-Biphenyl]-2-carbonitrile and a source of hydrogen sulfide (e.g., gaseous H₂S, or a reagent like thioacetamide or Lawesson's reagent).

  • Catalyst/Solvent: An anion-exchange resin in a polar solvent mixture like methanol-water can catalyze the addition of gaseous H₂S.

  • Procedure (using gaseous H₂S):

    • Dissolve [1,1'-Biphenyl]-2-carbonitrile (1.0 eq) in a suitable solvent mixture (e.g., 3:2 methanol-water) in a reaction flask.

    • Add an anion-exchange resin (e.g., Dowex 1X8, SH⁻ form).

    • Gently bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

    • Once the starting material is consumed, filter off the resin and wash it with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to afford pure [1,1'-Biphenyl]-2-carbothioamide.

Comprehensive Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized [1,1'-Biphenyl]-2-carbothioamide.

G cluster_0 Primary Structure & Purity cluster_1 Functional Group ID cluster_2 Stereochemistry NMR 1H & 13C NMR Chiral Chiral HPLC/GC NMR->Chiral MS Mass Spectrometry HPLC RP-HPLC/UPLC IR FT-IR Spectroscopy start Synthesized Compound start->NMR start->MS start->HPLC start->IR

Caption: Analytical workflow for the characterization of [1,1'-Biphenyl]-2-carbothioamide.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region between δ 7.2 and 7.8 ppm corresponding to the nine aromatic protons of the biphenyl system. The two protons of the primary thioamide (-CSNH₂) are expected to appear as a broad singlet between δ 9.0 and 10.5 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display 13 distinct signals. The thioamide carbon (C=S) is characteristically deshielded and expected to appear in the range of δ 198-210 ppm. The aromatic carbons will resonate in the typical region of δ 125-145 ppm.

Fourier-Transform Infrared (IR) Spectroscopy [14]

  • N-H Stretching: Look for two bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the thioamide group.

  • C=S Stretching: The characteristic thioamide C=S stretching vibration, often coupled with other vibrations, is expected to appear in the "G band" region, typically between 600-850 cm⁻¹.[14]

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will produce signals in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

  • The molecular ion peak [M]⁺ should be observed at an m/z corresponding to the molecular weight of the compound (213.30). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment: A reverse-phase HPLC method using a C18 or a biphenyl stationary phase is recommended for determining the purity of the final compound. A gradient elution with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Atropisomer Separation: Due to the 2-substitution, [1,1'-Biphenyl]-2-carbothioamide may exist as stable atropisomers. Chiral HPLC or Gas Chromatography (GC) using a cyclodextrin-based stationary phase should be employed to investigate the presence of enantiomers.[16] This analysis may require sub-ambient temperatures to prevent on-column racemization.

Potential Applications in Drug Development

The unique combination of the biphenyl and thioamide moieties suggests several promising avenues for therapeutic applications.

Bioisosterism and Target Engagement

Thioamides are well-established bioisosteres of amides.[5][6] The substitution of an amide with a thioamide can alter hydrogen bonding capabilities, lipophilicity, and electronic properties, potentially leading to enhanced target affinity or a modified pharmacological profile.[6] Biphenyl amides and related structures have been investigated as inhibitors of various enzymes and receptors. Therefore, [1,1'-Biphenyl]-2-carbothioamide could be a valuable lead structure in programs targeting kinases, proteases, or other enzymes where a biphenyl scaffold is known to confer activity.

Antimicrobial and Anticancer Potential

Both biphenyl derivatives and thioamide-containing compounds have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anticancer effects.[1][2][6] For instance, ethionamide is a key second-line anti-tubercular drug.[6][8] Biphenyl carboxamides have shown potential as fungicidal agents.[2] This precedent suggests that [1,1'-Biphenyl]-2-carbothioamide warrants screening in antimicrobial and oncology assays.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors utilize a biaryl scaffold to occupy adjacent hydrophobic pockets in the ATP-binding site. The thioamide group could serve as a unique hydrogen bond donor or acceptor, interacting with the hinge region of a kinase.

G Receptor Kinase Receptor Dimer Receptor Dimerization Receptor->Dimer Binding Ligand Growth Factor Ligand->Receptor Phos Autophosphorylation Dimer->Phos Substrate Substrate Protein Phos->Substrate Phosphorylates Sub_P Phosphorylated Substrate Substrate->Sub_P Response Cellular Response (Proliferation, Survival) Sub_P->Response Inhibitor {[1,1'-Biphenyl]-2-carbothioamide | Binds to ATP Pocket} Inhibitor->Phos Blocks ATP Binding

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

[1,1'-Biphenyl]-2-carbothioamide represents an unexplored area of chemical space with significant potential for drug discovery. This technical guide provides a robust and scientifically grounded roadmap for its synthesis, purification, and comprehensive characterization. By leveraging established methodologies for the construction of its core components and outlining a clear analytical strategy, researchers are well-equipped to produce and validate this novel compound. The predictive insights into its potential applications, rooted in the known pharmacology of the biphenyl and thioamide motifs, should inspire further investigation into its biological activities. This document serves as a catalyst for unlocking the therapeutic potential of [1,1'-Biphenyl]-2-carbothioamide.

References

  • Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024, December 2). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • A Mild and Versatile Synthesis of Thioamides - Organic Chemistry Portal. (2009). Synlett. Retrieved March 10, 2026, from [Link]

  • Efficient Thioamide Synthesis from Nitriles | PDF | Chemical Reactions | Thin Layer Chromatography - Scribd. (2009, February 11). Scribd. Retrieved March 10, 2026, from [Link]

  • Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. (2020). Chemical and Pharmaceutical Bulletin. Retrieved March 10, 2026, from [Link]

  • Unlocking the potential of the thioamide group in drug design and development View supplementary material - ResearchGate. (2024, December 2). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. - International Association for the Study of Pain (IASP). (2024, August 5). IASP. Retrieved March 10, 2026, from [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020, February 15). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Chromatograms of biphenyl (19) and three methylbiphenyl isomers,... - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Enantiomer Separation of Polychlorinated Biphenyl Atropisomers and Polychlorinated Biphenyl Retention Behavior on Modified Cyclodextrin Capillary Gas Chromatography Columns | Request PDF - ResearchGate. (2000, February). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC. (2019, January 8). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Infrared Spectra of Thioamides and Selenoamides. - SciSpace. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]

  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015, November 13). Science Publishing Group. Retrieved March 10, 2026, from [Link]

  • Magnetic and spectroscopic investigations of iron and other ..... Ligands - etd@IISc. (n.d.). Indian Institute of Science. Retrieved March 10, 2026, from [Link]

  • Thioamide N–C(S) Activation - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Bis (alkyl)thioethers on a biphenyl scaffold: A spectroscopic and structural insight | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - MDPI. (2020, September 16). MDPI. Retrieved March 10, 2026, from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.). IJSDR. Retrieved March 10, 2026, from [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed. (2023, October 11). PubMed. Retrieved March 10, 2026, from [Link]

  • 1,1'-Biphenyl - Substance Details - SRS | US EPA. (2026, February 11). US EPA. Retrieved March 10, 2026, from [Link]

  • Development of bioactive compounds based on biphenyl. - ResearchGate. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, - SciSpace. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]

  • (PDF) Synthesis and Characterization of N 1 -Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay - ResearchGate. (2012, January). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Carbothioamide Based Pyrazoline Derivative: Synthesis, Single Crystal Structure, DFT/TD-DFT, Hirshfeld Surface Analysis and Biological Studies: Polycyclic Aromatic Compounds - Taylor & Francis. (2022, August 29). Taylor & Francis Online. Retrieved March 10, 2026, from [Link]

  • Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity - Walsh Medical Media. (2015, January 25). Walsh Medical Media. Retrieved March 10, 2026, from [Link]

  • [1,1'-Biphenyl]-4-carboxaldehyde - the NIST WebBook. (n.d.). NIST. Retrieved March 10, 2026, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - MDPI. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • 2-Methanethioyl-N-phenylhydrazine-1-carbothioamide | C8H9N3S2 - PubChem. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability of Biphenyl-Based Thioamides: A Technical Guide for Rational Drug Design

Executive Summary The strategic replacement of a canonical amide oxygen with a sulfur atom to form a thioamide is a profound bioisosteric modification in medicinal chemistry. When integrated into a biphenyl scaffold, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic replacement of a canonical amide oxygen with a sulfur atom to form a thioamide is a profound bioisosteric modification in medicinal chemistry. When integrated into a biphenyl scaffold, the resulting biphenyl-based thioamides exhibit complex conformational dynamics. Understanding the thermodynamic stability of these molecules is critical for drug development, as their conformational preferences directly dictate target binding affinity, membrane permeability, and metabolic resistance. This whitepaper provides an in-depth analysis of the physicochemical forces governing biphenyl thioamides, supported by quantitative data and self-validating experimental methodologies.

The Physicochemical Causality of Thioamide Stability

To harness biphenyl thioamides in drug design, one must first understand the atomic causality that differentiates them from oxo-amides. The fundamental driver of these differences is the atomic radius and electronegativity of sulfur.

Sulfur possesses a significantly larger van der Waals radius (1.85 Å) compared to oxygen (1.40 Å)[1]. Consequently, the C=S bond is longer (1.71 Å) and thermodynamically weaker (~130 kcal/mol) than the C=O bond (1.23 Å, ~170 kcal/mol)[2]. Because the π -overlap between carbon and sulfur is weaker, the thioamide group relies heavily on resonance stabilization. This leads to a much greater contribution from the zwitterionic resonance structure ( C+−S−↔C=N+ ) than is observed in canonical amides[2].

This enhanced double-bond character of the C-N bond is the direct cause of the higher rotational barrier in thioamides, which severely restricts the conformational flexibility of the molecule[1]. Furthermore, the larger ground-state dipole moment of thioamides makes their rotational barriers highly susceptible to solvent effects; polar solvents stabilize the zwitterionic transition state, thereby altering the thermodynamic barrier to isomerization[3].

StabilityLogic A Biphenyl-Thioamide System B Biphenyl Core (Torsional Angle) A->B C Thioamide Group (C-N Rotation) A->C D Steric Hindrance (ortho-substituents) B->D dictates E Resonance Stabilization C->E enhanced by S F Thermodynamic Stability D->F destabilizes planar E->F stabilizes planar

Caption: Logical relationships governing biphenyl thioamide thermodynamic stability.

Conformational Thermodynamics of the Biphenyl Core

In biphenyl-based thioamides, the overall thermodynamic ground state is dictated by the torsional angle between the two phenyl rings. The system is engaged in a constant thermodynamic tug-of-war between resonance stabilization (which favors a planar, 0° conformation to maximize π−π overlap) and steric repulsion (which forces the rings out of planarity).

When substituents are introduced at the ortho positions of the biphenyl core, steric penalties rapidly overcome resonance stabilization. For example, a single ortho hydrogen-methyl interaction adds approximately 7 kcal/mol of steric penalty, while a methyl-methyl interaction adds up to 20 kcal/mol[4]. This forces the biphenyl core into an orthogonal (~90°) conformation to minimize energy[4]. This decoupling of the biphenyl π -system alters the electronic environment of the attached thioamide, impacting its hydrogen-bond donating capacity and overall thermodynamic stability.

Quantitative Data Summaries

Table 1: Physicochemical and Thermodynamic Comparison of Amides vs. Thioamides

PropertyCanonical AmideThioamideImpact on Drug Design
Bond Length (C=X) 1.23 Å1.71 ÅIncreased lipophilicity and membrane permeability.
Bond Strength (C=X) ~170 kcal/mol~130 kcal/molAltered metabolic profile and reactivity.
C-N Rotational Barrier ~18-20 kcal/mol~22-24 kcal/molRestricted conformational flexibility; locks bioactive poses.
H-Bond Donor Capacity ModerateStrongerEnhanced target binding affinity via NH interactions.
H-Bond Acceptor StrongWeakerReduced desolvation penalty during receptor binding.

Table 2: Steric Penalties in Biphenyl Conformational Stability

Interaction TypeEstimated Steric Penalty (kcal/mol)Preferred Dihedral Angle
Unsubstituted (H-H) Minimal~44° (Gas Phase)
Ortho H - Methyl ~7.0~60° - 75°
Ortho Methyl - Methyl ~20.0~90° (Orthogonal)

Experimental Methodologies for Thermodynamic Profiling

To rigorously quantify the thermodynamic parameters of biphenyl thioamides, a self-validating workflow combining empirical NMR spectroscopy and theoretical Density Functional Theory (DFT) is required. The following protocols detail the step-by-step methodologies.

Workflow Step1 1. Synthesis of Biphenyl Thioamide Step2 2. Variable Temperature NMR Spectroscopy Step1->Step2 Step4 4. DFT Computational Analysis (B3LYP) Step1->Step4 Step3 3. Selective Inversion Recovery Experiments Step2->Step3 Step5 5. Extraction of Thermodynamic Parameters Step3->Step5 Experimental Data Step4->Step5 Theoretical Validation

Caption: Workflow for thermodynamic profiling of thioamides via NMR and DFT.

Protocol 1: NMR-Based Selective Inversion Recovery

Objective: To empirically determine the activation free energy ( ΔG‡ ), enthalpy ( ΔH‡ ), and entropy ( ΔS‡ ) of the C-N bond rotation. Causality of Choice: Standard 1D NMR line-shape analysis loses accuracy in the slow-exchange regime typical of high-barrier thioamides. Selective inversion recovery directly measures magnetization transfer between exchanging conformers, providing highly accurate rate constants ( k ) even when peak broadening is minimal[3].

  • Sample Preparation: Dissolve the biphenyl thioamide in an aprotic, nonaromatic deuterated solvent (e.g., DMSO- d6​ ) to a concentration of 10-15 mM. Self-Validation: Ensure the sample is free of paramagnetic impurities which artificially shorten T1​ relaxation times.

  • Variable Temperature (VT) Setup: Calibrate the NMR probe temperature using a standard (e.g., ethylene glycol). Acquire baseline 1H NMR spectra from 298 K to 398 K in 10 K increments.

  • Selective Inversion: Apply a selective 180° pulse to one of the exchanging thioamide N-alkyl resonances.

  • Recovery Measurement: Monitor the longitudinal recovery of both the inverted signal and the non-inverted exchange partner across a series of delay times ( tm​ ).

  • Thermodynamic Extraction: Fit the recovery curves to the Bloch-McConnell equations to extract the exchange rate constant ( k ) at each temperature. Plot ln(k/T) versus 1/T (Eyring plot) to derive ΔH‡ and ΔS‡ .

Protocol 2: Computational Conformational Analysis (DFT)

Objective: To theoretically validate the empirical NMR data and map the biphenyl torsional energy surface. Causality of Choice: Gas-phase calculations often underestimate the rotational barrier because they ignore solvent stabilization of the highly polar zwitterionic transition state. Applying a reaction field theory accurately models the solvent's dielectric environment, aligning theoretical ΔG‡ values with empirical data[3].

  • Geometry Optimization: Build the cis and trans conformers of the biphenyl thioamide. Optimize ground-state geometries using the B3LYP functional with a 6-31G* basis set.

  • Transition State Search: Perform a Synchronous Transit-Guided Quasi-Newton (STQN) calculation to locate the transition state for C-N bond rotation. Self-Validation: Perform a frequency calculation to ensure the transition state possesses exactly one imaginary frequency corresponding to the rotational mode.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) matching the dielectric constant of the NMR solvent (e.g., DMSO) to correct for solvation effects[3].

  • Torsional Scan: To assess the biphenyl core, perform a relaxed coordinate scan of the inter-ring dihedral angle in 10° increments, plotting the resulting Conformational Energy Profile (CEP)[4].

Conclusion

The thermodynamic stability of biphenyl-based thioamides is a finely tuned balance of steric hindrance, resonance stabilization, and solvent dynamics. By understanding the causality behind the lengthened C=S bond, the restricted C-N rotation, and the orthogonal push of the biphenyl core, drug development professionals can rationally deploy thioamides to lock bioactive conformations, enhance membrane permeability, and improve target affinity.

References

  • Source: nih.
  • Source: benchchem.
  • Source: figshare.
  • Source: nih.

Sources

Foundational

Electronic properties of [1,1'-Biphenyl]-2-carbothioamide as a ligand

An In-depth Technical Guide to the Electronic Properties of [1,1'-Biphenyl]-2-carbothioamide as a Ligand Abstract The unique confluence of a sterically demanding biphenyl framework and the versatile thioamide functional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of [1,1'-Biphenyl]-2-carbothioamide as a Ligand

Abstract

The unique confluence of a sterically demanding biphenyl framework and the versatile thioamide functional group positions [1,1'-Biphenyl]-2-carbothioamide as a ligand of significant interest in coordination chemistry, catalysis, and materials science. The inherent twist of the biphenyl rings, dictated by the ortho substitution, imparts a distinct three-dimensional architecture, while the thioamide moiety offers a soft sulfur and a hard nitrogen donor for metal chelation. This guide provides a comprehensive technical overview of the synthesis, characterization, and core electronic properties of [1,1'-Biphenyl]-2-carbothioamide. We delve into its coordination behavior, exploring how its structural and electronic features modulate the properties of resulting metal complexes. Detailed experimental and computational protocols are provided to equip researchers with the practical knowledge required to investigate and harness the potential of this ligand system.

Introduction: The Strategic Design of a Bidentate Ligand

In the rational design of ligands for transition metal complexes, the control of both electronic and steric properties is paramount. The thioamide functional group (R-CS-NR'R'') has long been recognized for its versatile coordinating ability, typically acting as a bidentate ligand through its sulfur and nitrogen atoms.[1][2] The sulfur atom, being a soft donor, exhibits a strong affinity for later, softer transition metals (e.g., Pd, Pt, Cu), while the harder nitrogen donor completes a stable five-membered chelate ring. This S,N-coordination motif is central to the functionality of many catalysts and biologically active molecules.[2][3]

The [1,1'-biphenyl] scaffold serves as a robust and tunable backbone for ligand construction. Its two phenyl rings provide an extended π-system, and the rotational freedom around the central C-C bond allows for conformational flexibility.[4] However, substitution at the ortho positions, as in [1,1'-Biphenyl]-2-carbothioamide, introduces significant steric hindrance that forces the phenyl rings out of planarity. This fixed, non-zero dihedral angle creates a well-defined chiral pocket around the coordination site, a feature highly sought after in asymmetric catalysis.

This guide synthesizes established principles from thioamide and biphenyl chemistry to build a predictive framework for understanding the electronic properties of [1,1'-Biphenyl]-2-carbothioamide. We will explore its synthesis, its fundamental electronic structure through spectroscopic and computational means, and its behavior upon coordination to a metal center.

Synthesis and Characterization

A robust synthesis of [1,1'-Biphenyl]-2-carbothioamide is foundational to its study. A logical and high-yielding approach involves the construction of the biphenyl backbone via a Suzuki-Miyaura cross-coupling reaction, followed by the conversion of a functional group to the desired carbothioamide.[5][6]

Proposed Synthetic Workflow

The workflow begins with commercially available 2-bromobenzonitrile and phenylboronic acid, culminating in the target ligand. The conversion of the nitrile to a thioamide is a well-established transformation.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Thionation A 2-Bromobenzonitrile + Phenylboronic Acid B [1,1'-Biphenyl]-2-carbonitrile A->B Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 80°C C [1,1'-Biphenyl]-2-carbothioamide B->C H2S gas, Pyridine/Triethylamine

Caption: Proposed two-step synthesis of [1,1'-Biphenyl]-2-carbothioamide.

Experimental Protocol: Synthesis of [1,1'-Biphenyl]-2-carbothioamide

Causality: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and excellent yields in forming biaryl C-C bonds.[5] The subsequent thionation of the nitrile with hydrogen sulfide is a classic method for preparing primary thioamides.

Step 1: Synthesis of [1,1'-Biphenyl]-2-carbonitrile

  • To a 250 mL round-bottom flask, add 2-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the bromonitrile).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield [1,1'-Biphenyl]-2-carbonitrile as a pure solid.

Step 2: Synthesis of [1,1'-Biphenyl]-2-carbothioamide

  • Dissolve the [1,1'-Biphenyl]-2-carbonitrile (1.0 eq) in a solution of pyridine and triethylamine (4:1 ratio).

  • Caution: Work in a well-ventilated fume hood. Bubble hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate at room temperature for 6-8 hours. The reaction is typically monitored by TLC until the starting material is consumed.

  • Once complete, carefully bubble argon or nitrogen through the solution to remove excess dissolved H₂S.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure [1,1'-Biphenyl]-2-carbothioamide.

Spectroscopic Characterization

The synthesized ligand should be rigorously characterized to confirm its identity and purity.

Technique Purpose Expected Observations for [1,1'-Biphenyl]-2-carbothioamide
¹H NMR Confirms proton environment and structural integrity.Complex aromatic signals between 7.0-8.0 ppm. Two distinct, broad singlets for the -NH₂ protons, indicating restricted rotation around the C-N bond.
¹³C NMR Confirms the carbon skeleton.A signal for the C=S carbon in the range of 190-210 ppm. Aromatic signals between 120-150 ppm.
FT-IR Identifies key functional groups.N-H stretching bands (~3300-3100 cm⁻¹). C=S stretching band (thioamide band IV) around 700-850 cm⁻¹.[1]
Mass Spec. Confirms molecular weight.A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (C₁₃H₁₁NS ≈ 213.3 g/mol ).
Elemental Confirms elemental composition and purity.Calculated and found percentages for C, H, N, and S should agree within ±0.4%.

Core Electronic Properties and Molecular Structure

The electronic behavior of the ligand is a product of the interplay between the thioamide group and the biphenyl scaffold.

The Thioamide Moiety: A Resonance-Stabilized Donor

The thioamide group is characterized by significant resonance delocalization, which influences its donor properties. The C=S bond is weaker and more polarizable than a C=O bond, making the sulfur a soft donor atom. The nitrogen lone pair participates in resonance, imparting partial double-bond character to the C-N bond and increasing the electron density on the sulfur atom.

This resonance means the thioamide group is an excellent σ-donor through both S and N atoms, with some π-accepting capability into the C=S π* orbital.

The Biphenyl Scaffold: Steric and π-System Effects

Unlike its 4-carbothioamide isomer, the ortho placement of the thioamide group in [1,1'-Biphenyl]-2-carbothioamide forces a significant dihedral angle between the two phenyl rings to minimize steric clash. This has two major electronic consequences:

  • Interrupted Conjugation: The π-systems of the two rings are partially decoupled, which will influence the energy of its electronic transitions (e.g., UV-Vis absorption).

  • Chiral Environment: The fixed twist creates a chiral C₂-symmetric pocket, which is a key feature for stereoselective applications.

Computational Analysis Workflow

Density Functional Theory (DFT) is an invaluable tool for probing the electronic structure of ligands.[7][8] It provides insights into orbital energies, charge distribution, and stable conformations.

G A Build Initial Structure ([1,1'-Biphenyl]-2-carbothioamide) B Geometry Optimization (e.g., B3LYP/6-31G*) A->B Select basis set & functional C Frequency Calculation B->C Verify true minimum (no imaginary frequencies) D Analyze Output C->D E HOMO/LUMO Energies (Frontier Molecular Orbitals) D->E F Molecular Electrostatic Potential (MEP) Map D->F G Dihedral Angle & Bond Lengths D->G

Caption: Workflow for DFT analysis of the ligand's electronic properties.

Protocol: DFT Calculation

  • Structure Input: Build the 3D structure of [1,1'-Biphenyl]-2-carbothioamide using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This calculation finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Data Extraction:

    • HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with accepting electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic transition energy.

    • MEP Map: The Molecular Electrostatic Potential map visualizes the charge distribution. It will show electron-rich (negative potential) regions, expected around the S and N atoms, and electron-poor (positive potential) regions.

    • Structural Parameters: Measure the optimized C1-C1' bond length and the dihedral angle between the phenyl rings.

Coordination Chemistry as a Bidentate Ligand

The primary coordination mode for [1,1'-Biphenyl]-2-carbothioamide involves chelation to a metal center via the sulfur and nitrogen atoms, forming a stable five-membered ring.[1][2]

Caption: Bidentate S,N-coordination of the ligand to a metal center (M).

Electronic Consequences of Coordination

Upon coordination, significant changes occur in the electronic structure of both the ligand and the metal.

  • Infrared Spectroscopy: The coordination of the thioamide group to a metal ion can be directly observed in the IR spectrum. The donation of electron density from the nitrogen atom to the metal weakens the N-H bonds, causing a downward shift (redshift) in their stretching frequencies.[1] Conversely, the C=S bond order typically decreases upon S-coordination, leading to a shift in the thioamide bands. The thioamide IV band (primarily ν(C=S)) is particularly sensitive and often shifts to a lower wavenumber.[1]

  • UV-Visible Spectroscopy: Coordination to a transition metal introduces new electronic transitions, such as Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands. These bands provide direct information about the interaction between the metal d-orbitals and the ligand's frontier molecular orbitals.

Experimental Protocol: Complexation with Ni(II)

Causality: Nickel(II) is a good model as it readily forms stable, colored, and often diamagnetic square-planar complexes with S,N-ligands, which are easily characterized by NMR and UV-Vis spectroscopy.[3]

  • Dissolve [1,1'-Biphenyl]-2-carbothioamide (2.0 eq) in hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 eq) in a minimal amount of ethanol.

  • Add the nickel solution dropwise to the hot ligand solution with constant stirring. A color change and/or precipitation should be observed.

  • Reflux the mixture for 4-6 hours to ensure complete reaction.[2]

  • Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Filter the resulting solid complex, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex under vacuum.

Advanced Characterization of Metal Complexes

To fully understand the electronic properties of the coordinated ligand, electrochemical and advanced spectroscopic techniques are essential.

Cyclic Voltammetry (CV)

CV is a powerful technique for investigating the redox behavior of the metal complex. It reveals how the ligand's electronic properties (its ability to donate or withdraw electron density) affect the stability of different oxidation states of the metal center.[9][10]

Protocol: Cyclic Voltammetry Experiment

  • Sample Preparation: Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for solution conductivity.

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.

  • De-aeration: Bubble argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Scan the potential over a range appropriate for the complex. Record the resulting voltammogram.

  • Internal Standard: Add a small amount of ferrocene as an internal standard. The well-defined, reversible ferrocene/ferrocenium (Fc/Fc⁺) couple allows for accurate potential referencing across different experiments.

  • Analysis: Analyze the potential of the redox events (e.g., M²⁺/M³⁺ or M²⁺/M¹⁺) relative to the Fc/Fc⁺ couple. An electron-donating ligand will make the metal center easier to oxidize (a less positive potential), while an electron-withdrawing ligand will make it harder to oxidize (a more positive potential).

Data Interpretation

A comparison of the spectroscopic and electrochemical data for the free ligand and its metal complex provides a clear picture of the electronic interactions.

Property Free Ligand [Ni(L)₂] Complex (Expected) Interpretation of Change
IR: ν(N-H) (cm⁻¹) ~3300-3100Lower frequencyWeakening of N-H bond due to N-coordination.[1]
IR: ν(C=S) (cm⁻¹) ~750Lower frequencyWeakening of C=S bond due to S-coordination.[1]
UV-Vis: λₘₐₓ (nm) < 350 (π→π*)> 400 (MLCT/d-d bands)New electronic transitions involving metal d-orbitals.
Redox Potential N/AE½ (Ni²⁺/Ni³⁺)The potential indicates the electron-donating/withdrawing character of the ligand.

Potential Applications

The unique steric and electronic properties of [1,1'-Biphenyl]-2-carbothioamide suggest its utility in several advanced fields:

  • Asymmetric Catalysis: The well-defined chiral pocket created by the twisted biphenyl backbone makes its complexes, particularly with metals like Palladium and Platinum, promising candidates for catalysts in asymmetric cross-coupling reactions.[11][12]

  • Bioinorganic Chemistry: Thioamide-containing molecules often exhibit biological activity.[2][13] The biphenyl scaffold is a "privileged structure" in drug discovery.[4] Complexes of this ligand could be explored for their anticancer or antimicrobial properties.

  • Materials Science: The rigid, π-conjugated system, when part of a larger coordinated structure, could be used in the development of phosphorescent materials for organic light-emitting diodes (OLEDs) or as components in coordination polymers.[14]

Conclusion

[1,1'-Biphenyl]-2-carbothioamide represents a thoughtfully designed ligand that marries the bidentate S,N-donating capacity of a thioamide with the sterically demanding and electronically tunable biphenyl framework. Its ortho-substitution pattern is key, enforcing a chiral geometry that distinguishes it from more flexible analogs. Through standard synthesis and a combination of spectroscopic, electrochemical, and computational characterization, the electronic properties of this ligand can be thoroughly elucidated. The insights gained from such studies will pave the way for its rational application in the design of novel catalysts, advanced materials, and therapeutic agents, making it a valuable building block for the modern chemist.

References

  • Sah, R., Kumari, S., & Kumar, A. (2011). Synthesis and Characterization of Transition Metal(II) Complexes with Heterocyclic Thioamides. Asian Journal of Chemistry, 23(8), 3563-3565. [Link]

  • Gelman, D., & Buchwald, S. L. (2006). Thioamide Pincer Ligands with Charge Versatility. Angewandte Chemie International Edition, 45(35), 5830-5833. [Link]

  • Scilit. (n.d.). Thioamide Pincer Ligands with Charge Versatility. Retrieved from [Link]

  • Reiss, A., & Mureşeanu, M. (2012). Transition metal complexes with ligand containing thioamide moiety: synthesis, characterization and antibacterial activities. Journal of the Chilean Chemical Society, 57(4), 1409-1412. [Link]

  • ResearchGate. (2012). (PDF) Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Molecules, 22(12), 2049. [Link]

  • Stacy, A. E., et al. (2019). Syntheses and structures of dinuclear zinc(II) acetate-bridged coordination compounds with the aromatic Schiff base chelators... Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1655–1662. [Link]

  • Caballero-García, M. F., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl... Chemical Research in Toxicology, 15(12), 1514-1526. [Link]

  • De Rosa, S., et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Thuéry, J., & Harrowfield, J. (2015). Uranyl Ion Complexes with 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. Inorganic Chemistry, 54(15), 7318–7328. [Link]

  • Datar, P. (2015). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Modern Chemistry & Applications, 3(148). [Link]

  • Jalili, C., et al. (2021). Electrochemical-spectroscopic-chemometric investigation of binding and inhibition of myeloperoxidase by bivalirudin. Analytica Chimica Acta, 1157, 338384. [Link]

  • ResearchGate. (2023). (PDF) Synthesis, characterization, DFT, cytotoxicity evaluation and molecular docking of a new carbothioamide ligand and its coordination compounds. [Link]

  • Rana, M., et al. (2023). Carbothioamide Based Pyrazoline Derivative: Synthesis, Single Crystal Structure, DFT/TD-DFT, Hirshfeld Surface Analysis and Biological Studies. Polycyclic Aromatic Compounds, 43(5), 4165-4187. [Link]

  • Al-Majid, A. M., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8443. [Link]

  • Google Patents. (n.d.). US6806289B1 - Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same.
  • Fukuda, R., & Ehara, M. (2015). Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories. Physical Chemistry Chemical Physics, 17(33), 21258-21268. [Link]

  • Su, F., et al. (2019). Two Co II Coordination Polymers of biphenyl-2,2',5,5'-tetracarboxylic Acid With Flexible N-donor Ligands: Syntheses, Structures and Magnetic Properties. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 8), 1073–1083. [Link]

  • Apostol, M. I., et al. (2019). Further insight into the coordination of 2,5-dicarbothioamidopyrroles: the case of Cu and Co complexes. Dalton Transactions, 48(43), 16321-16333. [Link]

  • Aslan, F., et al. (2025). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (Fe(III) and Ni(II)) complexes. Indian Journal of Chemistry, 64A, 43-55. [Link]

  • Rashid, U., et al. (2013). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. Bioinorganic Chemistry and Applications, 2013, 963503. [Link]

  • Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Workinger, J. L., & Doyle, R. P. (2020). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Nutrients, 12(7), 2097. [Link]

  • Associated Asia Research Foundation. (2017). A STUDY ON THE SYNTHESIS OF LIGANDS. International Research Journal of Natural and Applied Sciences, 4(5). [Link]

  • ResearchGate. (2021). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. [Link]

  • MDPI. (2024). Synthesis and Electrochemical Study of Gold(I) Carbene Complexes. Molecules, 29(17), 4035. [Link]

  • De Cola, L., et al. (1996). Spectroscopic, luminescence and electrochemical studies on a pair of isomeric complexes... Inorganica Chimica Acta, 252(1-2), 87-93. [Link]

Sources

Exploratory

The Therapeutic Potential of [1,1'-Biphenyl]-2-carbothioamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While much attentio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. While much attention has been given to its carboxamide and sulfonamide derivatives, the corresponding [1,1'-biphenyl]-2-carbothioamide analogues represent a compelling, yet less explored, chemical space with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of [1,1'-biphenyl]-2-carbothioamide derivatives and their closely related analogues. We delve into their potential as anticancer and antimicrobial agents, with a focus on mechanisms such as tubulin polymerization inhibition and enzyme modulation. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to navigate and exploit this promising class of compounds.

Introduction: The Biphenyl Scaffold and the Significance of the Carbothioamide Moiety

The biphenyl moiety is a cornerstone in modern drug design, prized for its structural rigidity, metabolic stability, and its ability to engage in favorable interactions with biological targets.[1] Its presence in a wide array of approved drugs underscores its therapeutic relevance.[2] The functionalization of the biphenyl core offers a versatile platform for modulating pharmacokinetic and pharmacodynamic properties.

The replacement of an amide's oxygen atom with sulfur to form a thioamide, or specifically a carbothioamide, can profoundly influence a molecule's biological profile. This substitution can enhance metabolic stability, improve cell membrane permeability, and alter hydrogen bonding capabilities, often leading to enhanced or novel biological activities. Carbothioamide derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] This guide will focus on derivatives featuring the carbothioamide group at the 2-position of the biphenyl scaffold, a substitution pattern that imparts specific conformational constraints and directs the orientation of substituents for optimal target engagement.

Synthetic Strategies for [1,1'-Biphenyl]-2-carbothioamide Derivatives

The synthesis of [1,1'-biphenyl]-2-carbothioamide derivatives typically involves a multi-step approach, beginning with the construction of the core biphenyl structure, followed by the introduction and modification of the carbothioamide functional group.

Construction of the Biphenyl Core

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of the biphenyl scaffold, offering high yields and broad functional group tolerance.[5] Other notable methods include the Wurtz-Fittig, Ullmann, Negishi, and Kumada reactions.[5]

Formation of the Carbothioamide Moiety

A common route to N-substituted [1,1'-biphenyl]-2-carbothioamides involves the reaction of a [1,1'-biphenyl]-2-carbonyl chloride with an appropriate amine to form the corresponding amide, which is then thionated using a reagent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, the reaction of an isothiocyanate with a nucleophile is a key step in many syntheses of carbothioamide-containing compounds.[6]

General Synthetic Workflow:

G cluster_0 Biphenyl Core Synthesis cluster_1 Carbothioamide Formation Aryl Halide Aryl Halide Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling [1,1'-Biphenyl]-2-carboxylic Acid [1,1'-Biphenyl]-2-carboxylic Acid Suzuki Coupling->[1,1'-Biphenyl]-2-carboxylic Acid [1,1'-Biphenyl]-2-carbonyl Chloride [1,1'-Biphenyl]-2-carbonyl Chloride [1,1'-Biphenyl]-2-carboxylic Acid->[1,1'-Biphenyl]-2-carbonyl Chloride SOCl2 [1,1'-Biphenyl]-2-carboxamide [1,1'-Biphenyl]-2-carboxamide [1,1'-Biphenyl]-2-carbonyl Chloride->[1,1'-Biphenyl]-2-carboxamide Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->[1,1'-Biphenyl]-2-carboxamide Thionation Thionation [1,1'-Biphenyl]-2-carboxamide->Thionation Lawesson's Reagent [1,1'-Biphenyl]-2-carbothioamide Derivative [1,1'-Biphenyl]-2-carbothioamide Derivative Thionation->[1,1'-Biphenyl]-2-carbothioamide Derivative

Caption: General synthetic workflow for [1,1'-Biphenyl]-2-carbothioamide derivatives.

Detailed Protocol: Synthesis of a Representative N-Aryl-[1,1'-biphenyl]-2-carboxamide

This protocol is adapted from methodologies used for the synthesis of structurally similar biphenyl amides.[7]

  • Step 1: Synthesis of [1,1'-Biphenyl]-2-carbonyl chloride. To a solution of [1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

  • Step 2: Amide Coupling. Dissolve the crude [1,1'-biphenyl]-2-carbonyl chloride in anhydrous DCM and add it dropwise to a solution of the desired aniline (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 3: Work-up and Purification. Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-[1,1'-biphenyl]-2-carboxamide.

Biological Activities and Therapeutic Potential

[1,1'-Biphenyl]-2-carbothioamide derivatives, along with their closely related amide and sulfonamide counterparts, have demonstrated a wide range of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

The biphenyl scaffold is a common feature in many potent anticancer agents.[1] Derivatives of [1,1'-biphenyl]-2-carbothioamide are emerging as a promising class of compounds with the potential to target various hallmarks of cancer.

3.1.1. Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism of action for many anticancer compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8] Certain pyridine carbothioamide derivatives, which share the carbothioamide functional group, have been shown to bind to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] This suggests that [1,1'-biphenyl]-2-carbothioamide derivatives may also exert their anticancer effects through a similar mechanism. The biphenyl moiety can be designed to mimic the interactions of known colchicine-binding site inhibitors.[10]

G Biphenyl-2-carbothioamide Biphenyl-2-carbothioamide Tubulin Tubulin Biphenyl-2-carbothioamide->Tubulin Binds to Colchicine Site Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Sources

Foundational

Crystal packing and hydrogen bonding in [1,1'-Biphenyl]-2-carbothioamide

An In-Depth Technical Guide on the Supramolecular Chemistry of[1,1'-Biphenyl]-2-carbothioamide Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and their synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Supramolecular Chemistry of[1,1'-Biphenyl]-2-carbothioamide

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development.[1,1'-Biphenyl]-2-carbothioamide represents a highly privileged structural motif, frequently serving as a precursor or core scaffold in the design of potent therapeutics, including nicotinamide phosphoribosyltransferase (NAMPT) inhibitors used in oncology and autoimmune disease targeting[1].

Understanding the crystal packing and hydrogen-bonding networks of this molecule is not merely an academic exercise; it is a critical predictive tool for assessing solubility, thermodynamic stability, and polymorphic behavior. As a Senior Application Scientist, I approach crystallographic analysis as a study of causality: molecular geometry dictates supramolecular assembly, which in turn governs macroscopic physicochemical properties. This whitepaper deconstructs the structural logic of [1,1'-Biphenyl]-2-carbothioamide, providing drug development professionals with a comprehensive framework for analyzing thioamide-driven crystal lattices.

Molecular Conformation: Steric Causality in the Biphenyl Scaffold

The three-dimensional conformation of [1,1'-Biphenyl]-2-carbothioamide is governed by a delicate balance between electronic conjugation and steric repulsion.

  • The Biphenyl Twist: In an idealized, unsubstituted biphenyl system, electronic resonance favors a coplanar arrangement of the two aromatic rings. However, the introduction of the bulky carbothioamide group ( −C(=S)NH2​ ) at the ortho (2-) position introduces severe steric clash with the ortho-hydrogens of the adjacent (1'-) phenyl ring. To relieve this steric strain, the molecule must adopt a twisted conformation, typically exhibiting a dihedral angle between the two phenyl rings of 50° to 80°[2].

  • Thioamide Planarity and Rotation: The thioamide functional group itself exhibits partial double-bond character along the C−N bond due to the delocalization of the nitrogen lone pair into the highly polarizable C=S π∗ antibonding orbital. This restricts rotation, locking the −NH2​ and C=S groups into a rigid, planar geometry. However, because of the aforementioned biphenyl twist, the entire thioamide plane is forced out of coplanarity with its parent phenyl ring[2].

This forced non-planarity is the fundamental causal factor that dictates how the molecule can interact with its neighbors in a crystal lattice. It prevents flat, infinite π−π stacking and forces the hydrogen-bonding groups into specific directional vectors.

Supramolecular Synthons: Thioamide Hydrogen Bonding Networks

Thioamides are exceptional participants in supramolecular chemistry. Compared to their oxoamide counterparts, thioamides possess a weaker hydrogen bond acceptor (sulfur) but a significantly stronger hydrogen bond donor ( N−H )[3]. This unique electronic distribution drives the formation of robust, predictable hydrogen-bonding motifs.

In primary thioamides like[1,1'-Biphenyl]-2-carbothioamide, the −NH2​ group contains two distinct protons (syn and anti relative to the sulfur atom), allowing for bifurcated interaction pathways:

  • The R22​(8) Dimeric Synthon: The most thermodynamically favored motif is the formation of a centrosymmetric dimer. Two molecules align anti-parallel to each other, utilizing their anti N-H protons to form reciprocal N−H⋯S=C hydrogen bonds. This creates a highly stable eight-membered ring, crystallographically denoted as an R22​(8) graph-set motif[4],[5].

  • The C(4) Helical Chain: If steric hindrance from the twisted biphenyl core prevents the close approach required for dimerization, the molecules will alternatively utilize their syn N-H protons to form continuous, head-to-tail N−H⋯S=C interactions, resulting in infinite C(4) helical or linear chains propagating along a specific crystallographic axis[4],[2].

H_Bonding A [1,1'-Biphenyl]-2-carbothioamide B Primary Thioamide (-CSNH2) A->B C Steric Hindrance (Biphenyl Twist) A->C D Centrosymmetric Dimer R2,2(8) Motif B->D Anti H-atom N-H···S=C E Helical/Linear Chain C(4) Motif B->E Syn H-atom N-H···S=C C->D Coplanarity favored C->E Twist forces offset F Thermodynamically Stable Crystal Lattice D->F E->F

Supramolecular logic of hydrogen-bonding motifs in thioamides.

Quantitative Crystallographic Parameters

To evaluate the integrity of a solved crystal structure for this class of compounds, one must compare the empirical data against established geometric norms. Deviations from these values often indicate crystallographic disorder, twinning, or the presence of a novel polymorph.

Structural ParameterTypical Value RangeCausality / Structural Implication
C=S Bond Length 1.65 – 1.68 ÅShorter than a single bond, longer than a pure double bond; indicates resonance delocalization.
C-N Bond Length 1.31 – 1.34 ÅShorter than standard C-N single bonds; restricts rotation and enforces thioamide planarity.
N-H···S Angle 160° – 175°Highly directional; linearity is critical for maximizing the orbital overlap in R22​(8) dimers[2].
Biphenyl Dihedral Angle 50° – 80°Minimizes steric clash between the ortho-thioamide group and the adjacent phenyl ring[2].
S···H Contact Distance 2.45 – 2.60 ÅSignificantly shorter than the sum of van der Waals radii, driving robust lattice assembly.

Crystal Packing Forces: Beyond Hydrogen Bonding

While the N−H⋯S=C interactions dictate the primary 1D or 2D supramolecular architecture, the final 3D crystal packing is consolidated by weaker, yet highly cooperative, non-covalent forces.

Because the biphenyl rings are twisted out of coplanarity, traditional face-to-face π−π stacking is sterically hindered. Instead, the lattice relies heavily on C−H⋯π interactions (edge-to-face stacking)[5]. The electron-rich π -cloud of one phenyl ring acts as a weak hydrogen bond acceptor for the polarized aromatic protons of an adjacent molecule. Hirshfeld surface analysis—a computational method used to map electron density isosurfaces—frequently reveals that these C−H⋯π and dispersive H⋯H contacts account for over 50% of the total intermolecular contact area in sterically hindered biphenyl systems.

Experimental Methodology: Self-Validating Crystallization and XRD

To obtain high-resolution structural data, the experimental protocol must isolate the thermodynamic product while suppressing kinetic trapping. The following self-validating workflow ensures the growth of diffraction-quality single crystals.

Step 1: Solvent Screening and Supersaturation (The Causality of Nucleation)

  • Protocol: Dissolve 50 mg of high-purity[1,1'-Biphenyl]-2-carbothioamide in 4 mL of a binary solvent mixture (e.g., Dichloromethane/Ethanol, 1:1 v/v). Filter the solution through a 0.22 µm PTFE membrane into a borosilicate vial.

  • Validation: Dichloromethane acts as the primary solubilizer, while ethanol serves as a miscible antisolvent. Filtration removes dust particles that act as heterogeneous nucleation sites. As the highly volatile DCM preferentially evaporates at 298 K, the solution slowly reaches supersaturation in an ethanol-rich environment, favoring the controlled growth of a few large single crystals rather than a microcrystalline powder.

Step 2: Crystal Mounting and Cryo-Cooling

  • Protocol: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream.

  • Validation: The inert oil prevents solvent loss and lattice degradation. Cryo-cooling to 100 K drastically reduces atomic thermal vibrations (minimizing anisotropic displacement parameters), which is strictly required to accurately resolve the electron density of the critical hydrogen atoms involved in the thioamide network.

Step 3: X-Ray Diffraction and Refinement

  • Protocol: Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is < 0.05. Hydrogen atoms on the thioamide nitrogen must be located from the difference Fourier map and refined freely to confirm the exact N−H⋯S hydrogen bond vectors.

Workflow S1 Compound Synthesis S2 Solvent Screening S1->S2 S3 Single Crystal Selection S2->S3 S4 X-Ray Diffraction S3->S4 S5 Structure Refinement S4->S5

Experimental workflow for single-crystal X-ray diffraction analysis.

Implications for Drug Formulation and Bioavailability

For drug development professionals, the crystal packing of[1,1'-Biphenyl]-2-carbothioamide derivatives directly dictates the energy required to break the crystal lattice during dissolution. If a specific formulation inadvertently yields a polymorph dominated by highly stable R22​(8) dimers rather than weaker C(4) chains, the intrinsic solubility and subsequent oral bioavailability of the API will plummet. By mapping these hydrogen-bonding networks early in the pipeline via single-crystal X-ray diffraction, scientists can engineer targeted co-crystals or select optimal polymorphs that balance thermodynamic shelf-stability with pharmacokinetic efficacy.

References

  • INHIBITORS OF NICOTINAMIDE PHOSPHORIBOSYLTRANSFERASE, COMPOSITIONS, PRODUCTS AND USES THEREOF Source: European Patent Office - EP 2991 URL
  • CRYSTAL STRUCTURE OF 4-ETHYL-1,3-OXAZOLIDINE-2-THIONE Source: Bibliomed URL
  • Source: Chemical Science (RSC Publishing)
  • Crystal structure of 1-(4-methylphenyl)-3-(propan-2-ylideneamino)
  • N-(2,6-Diisopropylphenyl)

Sources

Exploratory

Potential biological activity of [1,1'-Biphenyl]-2-carbothioamide scaffolds

An In-Depth Technical Guide to the[1,1'-Biphenyl]-2-carbothioamide Scaffold: A Versatile Pharmacophore in Oncology, Ion Channel Modulation, and Synthetic Chemistry Executive Summary The [1,1'-biphenyl]-2-carbothioamide m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the[1,1'-Biphenyl]-2-carbothioamide Scaffold: A Versatile Pharmacophore in Oncology, Ion Channel Modulation, and Synthetic Chemistry

Executive Summary

The [1,1'-biphenyl]-2-carbothioamide motif is rapidly emerging as a privileged scaffold in modern drug discovery. Historically, the biphenyl-2-carboxamide group has been widely utilized; however, the strategic bioisosteric replacement of the carbonyl oxygen with a sulfur atom fundamentally alters the molecule's physicochemical properties. This technical guide explores the causality behind the scaffold's biological activity, focusing on its role in oncology via Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition, its modulation of K2P potassium channels, and its synthetic utility in generating complex heterocycles.

NAMPT Inhibition and Metabolic Reprogramming in Oncology

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, making it a critical metabolic vulnerability in rapidly proliferating solid tumors and leukemias. Biphenyl-2-carbothioamide derivatives, such as N-(7-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)heptyl)-[1,1'-biphenyl]-2-carbothioamide, have been identified as highly potent NAMPT inhibitors[1].

Mechanistic Causality: The biphenyl-2-carbothioamide headgroup binds deeply within the highly hydrophobic tunnel at the NAMPT dimer interface. The substitution of oxygen with sulfur increases the van der Waals radius and decreases electronegativity. This enhances the lipophilicity of the thioamide compared to its oxo-analogue, driving a higher entropic gain upon desolvation within the binding pocket. Furthermore, the steric bulk of the sulfur atom restricts the dihedral angle between the biphenyl rings and the thioamide plane. This rigidified conformation perfectly mimics the transition state of the natural substrate (nicotinamide), maximizing van der Waals contacts and prolonging the drug-target residence time. This orthosteric blockade halts NAD+ synthesis, precipitating a catastrophic collapse of intracellular ATP levels and driving the cancer cell into apoptosis or autophagy[2].

NAMPT_Pathway Inhibitor [1,1'-Biphenyl]-2-carbothioamide Derivative NAMPT NAMPT Dimer Interface Inhibitor->NAMPT Binds hydrophobic tunnel NAD NAD+ Depletion NAMPT->NAD Blocks salvage pathway ATP ATP Depletion & Energy Crisis NAD->ATP Metabolic collapse Apoptosis Cancer Cell Apoptosis/Autophagy ATP->Apoptosis Triggers cell death

Fig 1: Mechanism of NAMPT inhibition by biphenyl-2-carbothioamide derivatives leading to apoptosis.

Ion Channel Modulation: TASK-3 Blockade

Beyond oncology, the biphenyl-2-carbothioamide and its closely related carboxamide analogues are potent modulators of potassium channels, specifically the tandem pore domain (K2P) channel TASK-3. This target is critical in the pharmacological management of obstructive sleep apnea[3].

Mechanistic Causality: The TASK-3 channel features lateral fenestrations near residues L122 and G236 that connect the central pore to the lipid bilayer[4]. The biphenyl moiety acts as a hydrophobic anchor, inserting directly into these fenestrations. The thioamide linkage is critical here: its restricted rotation ensures that the two phenyl rings are projected at the precise orthogonal angle required to occlude the potassium efflux pathway without causing steric clash with the channel's selectivity filter[4]. This blockade depolarizes the neuronal membrane, stimulating respiratory centers in the brainstem.

TASK3_Logic Structure Biphenyl-2-carbothioamide Scaffold Conformation Rigidified Dihedral Angle (Thioamide Isostere) Structure->Conformation Structural property Pore Insertion into TASK-3 Lateral Fenestrations Conformation->Pore Optimizes binding (Residues L122, G236) Blockade K+ Efflux Blockade Pore->Blockade Occludes channel Physiology Respiratory Stimulation (In Vivo) Blockade->Physiology Depolarizes membrane

Fig 2: Structural logic of TASK-3 potassium channel blockade by carbothioamide bioisosteres.

Synthetic Utility: Radical Cyclization to Phenanthridines

From a synthetic perspective, the [1,1'-biphenyl]-2-carbothioamide scaffold is an invaluable precursor for the construction of complex nitrogen-containing heterocycles, particularly phenanthridines, via the generation of Nitrogen-Centered Radicals (NCRs)[5].

Mechanistic Causality: The thioamide C=S bond is highly susceptible to single-electron transfer (SET) oxidation. When exposed to an oxidant like potassium persulfate, the thioamide generates a thiyl radical resonance structure that rapidly tautomerizes to an NCR. The thermodynamic driving force for this reaction is the extreme proximity of the ortho-carbon on the adjacent phenyl ring. The NCR undergoes a rapid, low-barrier intramolecular attack, forming a new C-N bond. Subsequent aromatization yields the planar phenanthridine core, a structural motif famous for its DNA-intercalating properties[5].

Radical_Workflow Precursor Biphenyl-2-carbothioamide Oxidant Oxidant Addition (e.g., K2S2O8) Precursor->Oxidant Step 1 NCR N-Centered Radical Generation Oxidant->NCR Step 2 Cyclization Intramolecular C-C Bond Formation NCR->Cyclization Step 3 (ortho-attack) Product Phenanthridine Scaffold Cyclization->Product Step 4 (Aromatization)

Fig 3: Workflow for the oxidative radical cyclization of biphenyl-2-carbothioamides.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Biphenyl Scaffolds

Scaffold TypePrimary TargetIC50 RangePrimary IndicationKey Structural Feature
Biphenyl-2-carboxamide TASK-3 / Kv1.510 - 500 nMSleep Apnea / ArrhythmiaCarbonyl H-bond acceptor
Biphenyl-2-carbothioamide NAMPT1 - 50 nMSolid Tumors / LeukemiaThioamide lipophilicity
Phenanthridine (Cyclized) DNA Intercalation0.5 - 5 µMOncology / Anti-parasiticPlanar aromatic core

Validated Experimental Methodologies

Protocol A: In Vitro NAMPT Enzymatic Assay

This protocol utilizes a coupled fluorometric assay to quantify the inhibitory potency of carbothioamide derivatives.

  • Reagent Preparation: Prepare recombinant human NAMPT (rhNAMPT) in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT). Causality: The addition of DTT prevents the oxidation of critical cysteine residues in the NAMPT active site, ensuring the enzyme remains in its catalytically active reduced state.

  • Compound Dilution: Dissolve the biphenyl-2-carbothioamide derivative in 100% DMSO. Perform a 10-point 3-fold serial dilution.

  • Enzyme Incubation: Combine 10 nM rhNAMPT with the diluted compounds in a 384-well microplate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 10 µM Nicotinamide (NAM), 1 mM 5-Phosphoribosyl-1-pyrophosphate (PRPP), and 2 mM ATP.

  • Detection: After 60 minutes, quantify NMN production using a coupled enzymatic assay (utilizing NMN adenylyltransferase to convert NMN to NAD+, followed by a fluorometric WST-8 reduction assay).

  • Self-Validation: Calculate the IC50 using a 4-parameter logistic non-linear regression model. Validation Step: The inclusion of a known NAMPT inhibitor (FK866) serves as an internal positive control. If the IC50 of FK866 deviates by more than 0.5 log units from the literature standard (approx. 1-5 nM), the assay plate is invalidated to ensure data integrity.

Protocol B: Oxidative Radical Cyclization of Biphenyl-2-carbothioamides

This protocol details the single-electron oxidation workflow to generate phenanthridines.

  • Substrate Preparation: Dissolve 1.0 mmol of the biphenyl-2-carbothioamide precursor in 10 mL of anhydrous acetonitrile (MeCN) under an argon atmosphere. Causality: Anhydrous acetonitrile is selected because its high dielectric constant stabilizes the polar transition states during single-electron transfer, while its aprotic nature prevents premature quenching of the nitrogen-centered radical.

  • Oxidant Addition: Add 2.0 equivalents of Potassium Persulfate (K2S2O8) as the single-electron oxidant.

  • Thermal Initiation: Heat the reaction mixture to 80°C under continuous stirring. The thermal decomposition of the persulfate initiates the NCR formation.

  • Cyclization Monitoring & Self-Validation: Monitor the reaction continuously via LC-MS. Validation Step: The disappearance of the precursor mass [M+H]+ and the emergence of the[M-H2]+ phenanthridine mass confirms successful cyclization. If intermediate sulfenic acid masses are detected, it indicates incomplete deoxygenation, prompting the addition of further oxidant.

  • Quenching & Extraction: Upon completion (typically 4-6 hours), cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify the resulting phenanthridine derivative via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

References

*[5] Title: Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Source: Chemical Reviews - ACS Publications. URL: [Link]

*[3] Title: Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore. Source: Molecular Pharmacology (PMC). URL: [Link]

*[1] Title: INHIBITORS OF NICOTINAMIDE PHOSPHORIBOSYLTRANSFERASE, COMPOSITIONS, PRODUCTS AND USES THEREOF. Source: European Patent Office (EP 2991975 B1). URL:

*[2] Title: INHIBITORS OF NICOTINAMIDE PHOSPHORIBOSYLTRANSFERASE, COMPOSITIONS, PRODUCTS AND USES THEREOF (Mechanism & Efficacy Data). Source: European Patent Office (EP 2991975 B1). URL:

*[4] Title: Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore (Mutagenesis Data). Source: Molecular Pharmacology (PMC). URL: [Link]

Sources

Foundational

Conformational Dynamics of[1,1'-Biphenyl]-2-carbothioamide: A Technical Guide to Rotational Barriers

Executive Summary Understanding the conformational flexibility of small molecules is a cornerstone of rational drug design. In the case of [1,1'-Biphenyl]-2-carbothioamide , the molecule presents a fascinating dual-axis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the conformational flexibility of small molecules is a cornerstone of rational drug design. In the case of [1,1'-Biphenyl]-2-carbothioamide , the molecule presents a fascinating dual-axis rotational system. The 3D geometry of this scaffold is governed by two distinct rotational barriers: the aryl-aryl (C1-C1') bond which dictates atropisomerism, and the thioamide (C-N) bond which dictates the orientation of the hydrogen-bond donor/acceptor motif.

This whitepaper provides an in-depth mechanistic analysis of these rotational barriers, synthesizes comparative quantitative data, and establishes field-proven experimental protocols for their determination.

Mechanistic Foundations of the Dual Rotational Axes

The conformational landscape of [1,1'-Biphenyl]-2-carbothioamide is defined by two orthogonal physical phenomena: steric hindrance and electronic resonance.

The Aryl-Aryl (C1-C1') Axis: Steric Hindrance and Atropisomerism

In an unsubstituted biphenyl system, the barrier to rotation around the C1-C1' bond is remarkably low (approx. 1.5–2.0 kcal/mol)[1]. The rings prefer a twisted conformation to balance the resonance stabilization of coplanarity against the steric repulsion of the ortho-hydrogen atoms[2].

However, introducing a carbothioamide group at the 2-position drastically alters this landscape. The rotational barrier is primarily determined by the steric size of this ortho-substituent clashing with the ortho-hydrogens (2', 6') of the adjacent ring[3]. Because [1,1'-Biphenyl]-2-carbothioamide possesses only a single ortho-substituent, its aryl-aryl rotational barrier typically falls in the range of 10 to 15 kcal/mol [3]. This indicates rapid interconversion at room temperature, meaning stable, isolable atropisomers are unlikely without further substitution or complexation[2],[4].

The Thioamide (C-N) Axis: Resonance and Zwitterionic Character

While the biphenyl axis is governed by sterics, the thioamide C-N bond is governed by electronics. Thioamides are classic isosteres of amides but exhibit profoundly different dynamic properties.

According to [5] and related transition-metal-free transacylation studies[6], the C-N rotational barrier in thioamides is approximately 5–7 kcal/mol higher than in corresponding oxoamides. This is driven by the lower electronegativity of sulfur (2.58) compared to oxygen (3.44), combined with sulfur's larger van der Waals radius[6]. These factors result in a significantly higher contribution of the polar, zwitterionic resonance form ( N+=C−S− )[6]. Consequently, the C-N bond acquires substantial double-bond character, raising the rotational barrier to 18–24 kcal/mol [6],[7].

G M [1,1'-Biphenyl]-2-carbothioamide A1 Aryl-Aryl (C1-C1') Axis Atropisomerism M->A1 A2 Thioamide (C-N) Axis Resonance Restricted M->A2 S1 Steric Hindrance (Ortho-substitution) A1->S1 S2 Zwitterionic Character (N⁺=C-S⁻) A2->S2

Fig 1. Dual rotational axes and their primary energetic barriers in biphenyl-2-carbothioamide.

Quantitative Data & Comparative Analysis

To contextualize the conformational rigidity of[1,1'-Biphenyl]-2-carbothioamide, Table 1 summarizes the approximate free energies of activation ( ΔG‡ ) for related structural motifs.

Table 1: Comparative Rotational Barriers in Biphenyl and Thioamide Systems

Molecule / Structural MotifRotational AxisApprox. Barrier ( ΔG‡ , kcal/mol)Primary Driving Force
Biphenyl (Unsubstituted) Aryl-Aryl (C1-C1')~1.5 - 2.0Minimal steric hindrance[1]
Biphenyl-2-carboxamide Aryl-Aryl (C1-C1')~10.0 - 13.0Steric clash (amide vs ortho-H)
[1,1'-Biphenyl]-2-carbothioamide Aryl-Aryl (C1-C1')~12.0 - 15.0Steric clash (larger S radius vs ortho-H)[3]
Biphenyl-2-carboxamide Amide (C-N)~14.0 - 16.0Classical amide resonance ( N+=C−O− )[7]
[1,1'-Biphenyl]-2-carbothioamide Thioamide (C-N)~19.0 - 24.0Enhanced zwitterionic resonance ( N+=C−S− )[6]

Experimental Methodologies for Barrier Determination

To empirically validate these barriers, researchers must employ self-validating analytical techniques. Below are the definitive protocols for quantifying these rotational dynamics.

Variable-Temperature NMR (VT-NMR) Protocol

VT-NMR is the gold standard for measuring dynamic processes in the 5 to 25 kcal/mol range. The causality behind this protocol lies in the relationship between the NMR timescale and the rate of molecular rotation.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15-20 mg of [1,1'-Biphenyl]-2-carbothioamide in a high-boiling, non-polar deuterated solvent (e.g., 1,1,2,2-Tetrachloroethane- d2​ ). Rationale: High-boiling solvents are required because the high C-N thioamide barrier necessitates temperatures exceeding 380 K to reach coalescence.

  • Probe Temperature Calibration (Critical Step): Do not rely on the spectrometer's internal thermocouple. Use a neat standard of ethylene glycol (for high temperatures) or methanol (for low temperatures) to calibrate the exact sample temperature via the chemical shift difference of the standard's peaks.

  • Spectral Acquisition: Acquire high-resolution 1H -NMR spectra at 5 K increments. Focus on the diastereotopic protons (if a chiral probe is added) or the two distinct NH2​ protons of the thioamide, which will appear as separate signals at lower temperatures due to restricted C-N rotation.

  • Lineshape Analysis (DNMR): Export the spectra into a Dynamic NMR simulation software (e.g., SpinWorks or TopSpin DNMR). Fit the experimental lineshapes to theoretical models to extract the exchange rate constant ( k ) at each temperature. Rationale: Full lineshape fitting is vastly more accurate than the simple coalescence temperature ( Tc​ ) approximation.

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T to generate an Eyring plot. Extract the enthalpy of activation ( ΔH‡ ) from the slope and the entropy of activation ( ΔS‡ ) from the y-intercept.

G Prep Sample Prep Deuterated Solvent Acq VT-NMR Acquisition Variable Temp Prep->Acq Calibrate T Line Lineshape Analysis DNMR Simulation Acq->Line Spectra Eyring Eyring Plot ΔG‡, ΔH‡, ΔS‡ Line->Eyring Rates (k)

Fig 2. Step-by-step Variable-Temperature NMR workflow for determining rotational barriers.

Dynamic HPLC (DHPLC) for Atropisomer Resolution

If the aryl-aryl barrier is artificially raised via further substitution (e.g., adding a bulky group at the 2' position), the atropisomers can be resolved chromatographically.

Step-by-Step Workflow:

  • Column Selection: Utilize a Chiral Stationary Phase (CSP) known for resolving biaryls (e.g., Chiralpak IA or Chiralcel OD-H).

  • Isothermal Elution: Perform runs at strictly controlled temperatures (e.g., 5 °C, 15 °C, 25 °C).

  • Chromatogram Analysis: At low temperatures, two sharp peaks will elute (the aR and aS atropisomers). As the column temperature increases, on-column interconversion occurs, resulting in a characteristic plateau forming between the two peaks.

  • Stochastic Simulation: Use theoretical plate models to simulate the exchange-broadened chromatograms, yielding the enantiomerization rate constant ( kenant​ ).

Implications in Drug Development

The rotational barriers of[1,1'-Biphenyl]-2-carbothioamide are not merely academic curiosities; they dictate the molecule's pharmacological viability.

  • Conformational Restriction & Target Binding: The high C-N rotational barrier of the thioamide ensures that the hydrogen-bond donor ( NH2​ ) and acceptor ( C=S ) are locked in a specific vector for longer durations compared to amides. This can drastically increase target affinity if the locked conformation matches the receptor binding pocket, but will penalize binding if it does not[5].

  • Metabolic Stability: Thioamides are highly resistant to enzymatic hydrolysis compared to oxoamides. The enhanced zwitterionic character that raises the C-N rotational barrier also shields the thiocarbonyl carbon from nucleophilic attack by proteases[6].

  • Patentability via Atropisomerism: If the biphenyl axis barrier is pushed above ~24 kcal/mol via derivative synthesis (e.g., adding halogens or methyl groups to the 2', 6, or 6' positions), the resulting atropisomers can be isolated and patented as distinct chemical entities[8].

References

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation Source: Nature Communications (via PMC) URL:[Link]

  • Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles Source: ChemBioChem (via PubMed) URL:[Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis Source: ChemRxiv URL:[Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent Source: The Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • A Small Change in Structure, a Big Change in Flexibility Source: Molecules (via PMC) URL:[Link]

  • Atropisomers: things are tight, single bond won't rotate Source: Chiralpedia URL:[Link]

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis of [1,1'-Biphenyl]-2-carbothioamide from 2-Cyanobiphenyl: An Application and Protocol Guide

Abstract This document provides a comprehensive guide for the efficient synthesis of [1,1'-Biphenyl]-2-carbothioamide, a valuable building block in medicinal chemistry and materials science, starting from the readily ava...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of [1,1'-Biphenyl]-2-carbothioamide, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2-cyanobiphenyl. We present a robust and scalable protocol centered on the direct thionation of the nitrile functionality using a base-catalyzed reaction with hydrogen sulfide. This application note delves into the mechanistic underpinnings of the conversion, offers a detailed, step-by-step experimental procedure, and provides critical insights gleaned from practical laboratory experience to ensure a high rate of success. The protocol is designed for researchers, chemists, and professionals in drug development, prioritizing safety, efficiency, and high yield.

Introduction and Scientific Rationale

The thioamide functional group is a crucial pharmacophore and a versatile synthetic intermediate.[1] Its unique electronic and steric properties, compared to its amide analogue, make it a desirable moiety in the design of novel therapeutics and functional materials. [1,1'-Biphenyl]-2-carbothioamide, in particular, serves as a key precursor for the synthesis of various heterocyclic compounds and has been explored in the development of novel therapeutic agents.

The conversion of nitriles to primary thioamides is a fundamental transformation in organic synthesis.[2] While several reagents, such as Lawesson's reagent[3][4][5] and phosphorus pentasulfide[6], are known to effect this conversion, the use of hydrogen sulfide (H₂S) in the presence of a base offers a highly atom-economical and direct route.[2][7] This method avoids the formation of stoichiometric phosphorus-based byproducts, simplifying purification.

This guide focuses on an optimized protocol utilizing an in situ generated or carefully handled source of hydrogen sulfide with a base catalyst, a method proven effective for aromatic nitriles.[2] We will explore the causality behind the choice of reagents, solvents, and reaction conditions to provide a protocol that is not only repeatable but also understandable from a chemical principles perspective.

Reaction Mechanism: Base-Catalyzed Thionation of a Nitrile

The conversion of 2-cyanobiphenyl to [1,1'-Biphenyl]-2-carbothioamide proceeds via the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group. The reaction is typically catalyzed by a base, such as an amine (e.g., triethylamine or pyridine) or an inorganic base.

The proposed mechanism involves the following key steps:

  • Activation of Hydrogen Sulfide: The base (B:) deprotonates hydrogen sulfide to generate the more nucleophilic hydrosulfide anion (HS⁻).

  • Nucleophilic Attack: The hydrosulfide anion attacks the electrophilic carbon atom of the nitrile group in 2-cyanobiphenyl. This forms a resonance-stabilized thioimidate intermediate.

  • Protonation: The thioimidate intermediate is then protonated by the protonated base (BH⁺) or another proton source in the reaction mixture to yield the final product, [1,1'-Biphenyl]-2-carbothioamide.

Caption: Base-catalyzed conversion of a nitrile to a thioamide.

Detailed Experimental Protocol

This protocol is optimized for the conversion of 2-cyanobiphenyl to [1,1'-Biphenyl]-2-carbothioamide. Extreme caution must be exercised when handling hydrogen sulfide, which is a highly toxic gas. [8][9][10] All operations involving H₂S must be performed in a certified and properly functioning chemical fume hood.[9][11]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Cyanobiphenyl≥98%Commercial-
PyridineAnhydrousCommercialCan be dried over KOH if necessary.
Triethylamine≥99%CommercialDistill from CaH₂ for best results.
Dichloromethane (DCM)AnhydrousCommercialSolvent for reaction.
Hydrogen Sulfide (gas)≥99.5%CommercialUse a lecture bottle with a proper regulator.
Hydrochloric Acid (HCl)1 M aq.-For workup.
Saturated Sodium Bicarbonate (NaHCO₃)--For workup.
Brine (Saturated NaCl)--For workup.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Silica Gel230-400 meshCommercialFor column chromatography.
Equipment
  • Three-neck round-bottom flask with a magnetic stir bar

  • Condenser

  • Gas inlet tube

  • Septa

  • Needles and syringes

  • Gas scrubber (containing bleach or NaOH solution) to neutralize excess H₂S

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure

Caption: Experimental workflow for thioamide synthesis.

  • Reaction Setup:

    • To a dry three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet tube, and a septum, add 2-cyanobiphenyl (e.g., 5.0 g, 27.9 mmol).

    • Dissolve the starting material in a mixture of pyridine (50 mL) and triethylamine (15 mL). The use of a basic solvent system is crucial for catalyzing the reaction.[2]

    • Stir the solution at room temperature to ensure complete dissolution.

  • Hydrogen Sulfide Addition:

    • Safety First: Ensure the entire apparatus is within a well-ventilated fume hood and that a gas scrubber is connected to the outlet of the condenser. Have an H₂S detector active in the hood.[11][12]

    • Slowly bubble hydrogen sulfide gas through the stirred solution via the gas inlet tube. A gentle, steady stream is recommended.

    • Continue the H₂S addition for approximately 30-60 minutes to ensure the solution is saturated. The reaction is often accompanied by a color change.

    • After saturation, stop the gas flow, remove the gas inlet tube, and seal the flask.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature for 24-48 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a solvent system such as 30% ethyl acetate in hexanes. The product spot should be more polar than the starting nitrile.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a separatory funnel containing 200 mL of 1 M HCl(aq). This will neutralize the basic solvents.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a yellowish solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield [1,1'-Biphenyl]-2-carbothioamide as a solid.

Data Summary and Expected Results

ParameterValue
Starting Material2-Cyanobiphenyl
Key ReagentsH₂S, Pyridine, Triethylamine
SolventDichloromethane (for workup)
Reaction TemperatureRoom Temperature (~20-25 °C)
Reaction Time24 - 48 hours
Expected Yield 80 - 95%
AppearanceYellowish to off-white solid
Characterization¹H NMR, ¹³C NMR, Mass Spectrometry, M.P.

Yields are based on literature precedents for similar aromatic nitriles and are subject to optimization of reaction conditions.[13][14]

Field Insights & Troubleshooting (Expertise & Experience)

  • Why a Pyridine/Triethylamine mixture? Pyridine acts as both a solvent and a base, while the stronger, non-nucleophilic base triethylamine more effectively generates the hydrosulfide anion (HS⁻), accelerating the reaction. This combination often provides higher yields than using either base alone.

  • Alternative H₂S Sources: For laboratories not equipped to handle gaseous H₂S, in situ generation or alternative reagents can be considered. A mixture of sodium hydrosulfide (NaSH) and a mild acid source or using ammonium sulfide can be effective, though reaction times and yields may vary.[2][13][15] Using solid reagents like NaSH can also offer better stoichiometric control.[2]

  • Incomplete Conversion: If TLC indicates a significant amount of starting material remains after 48 hours, re-saturate the solution with H₂S gas for 30 minutes and allow it to stir for another 24 hours. Gentle heating (to ~40 °C) can sometimes drive the reaction to completion but may also lead to side products.

  • Purification Challenges: The product thioamide is significantly more polar than the starting nitrile. If co-elution occurs during chromatography, try a less polar solvent system (e.g., dichloromethane/hexanes). Recrystallization from an ethanol/water mixture can also be an effective final purification step.

  • Odor Control: Thioamides can have unpleasant odors. Always handle the final product in a fume hood. Quenching all glassware with bleach solution before washing can help mitigate residual smells.

Safety Precautions

  • Hydrogen Sulfide (H₂S): H₂S is a colorless, flammable, and extremely toxic gas with the characteristic odor of rotten eggs.[9][10] Olfactory fatigue can occur rapidly at concentrations above 100 ppm, making smell an unreliable indicator of its presence.[8][12] Inhalation can cause respiratory paralysis and can be fatal.[9]

    • ALWAYS work in a certified chemical fume hood.[9][11]

    • Use a calibrated H₂S gas detector.[11][12]

    • Have a neutralization trap (e.g., bleach solution) for any vented gas.

    • Know the location of and how to use emergency respiratory equipment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile or butyl rubber gloves.[9]

  • Reagents: Pyridine and triethylamine are flammable and have strong odors. Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate care according to their Safety Data Sheets (SDS).

References

  • A Practical Guide to Working with H2S at the Interface of Chemistry and Biology. National Institutes of Health (NIH). [Link]

  • Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications (RSC Publishing). [Link]

  • Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. [Link]

  • Hydrogen sulfide Safety Data Sheet. Purdue University. [Link]

  • What type of safety measures are necessary in the handling of Hydrogen sulfide in laboratory scale? ResearchGate. [Link]

  • The BF3×OEt2-Assisted Conversion of Nitriles into Thioamides with Lawesson's Reagent. MDPI. [Link]

  • Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. RSC Publishing. [Link]

  • Student safety sheets 59 Hydrogen sulfide and other sulfides. CLEAPSS. [Link]

  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. ResearchGate. [Link]

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate. [Link]

  • High-Pressure Hydrogen Sulfide Experiments: How Did Our Safety Measures and Hazard Control Work during a Failure Event? MDPI. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion‐Exchange Resin. R Discovery. [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health (NIH). [Link]

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]

  • Economic Sulfur Conversion to Functional Polythioamides through Catalyst-Free Multicomponent Polymerizations of Sulfur, Acids, and Amines. ACS Publications. [Link]

  • A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles. ResearchGate. [Link]

Sources

Application

Microwave-assisted synthesis of [1,1'-Biphenyl]-2-carbothioamide

An Application Note by a Senior Application Scientist The Strategic Role of Thioamides in Drug Design The isosteric replacement of an amide oxygen with sulfur to form a thioamide is a powerful structural modification in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

The Strategic Role of Thioamides in Drug Design

The isosteric replacement of an amide oxygen with sulfur to form a thioamide is a powerful structural modification in medicinal chemistry. Thioamides exhibit increased lipophilicity, a larger van der Waals radius, and altered hydrogen-bonding profiles (acting as stronger H-bond donors but weaker acceptors compared to amides). In the context of oncology and metabolic diseases, the [1,1'-Biphenyl]-2-carbothioamide motif has emerged as a critical pharmacophore, notably serving as a high-affinity binding anchor in inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) .

However, the synthesis of sterically hindered ortho-substituted biphenyl thioamides via conventional conductive heating is notoriously inefficient. This application note details a highly optimized, self-validating protocol utilizing Microwave (MW) Irradiation and Lawesson’s Reagent (LR) to overcome the thermodynamic and kinetic barriers of this specific transformation.

Mechanistic Causality: Why Microwave Irradiation?

The conversion of [1,1'-Biphenyl]-2-carboxamide to its corresponding thioamide using Lawesson's Reagent requires the formation of a sterically demanding 4-membered thiaoxaphosphetane transition state. Under conventional reflux (e.g., boiling toluene at 110 °C), this reaction can take 12 to 24 hours, leading to the thermal degradation of LR and the generation of foul-smelling, difficult-to-separate organophosphorus byproducts .

Dielectric Heating as the Solution: Microwave synthesis relies on dielectric heating, which directly excites polar molecules. While the solvent (toluene) is largely microwave-transparent, the polar amide bond and the highly polarizable P=S bonds of the dissociated Lawesson’s Reagent strongly absorb microwave energy. This creates intense, localized superheating at the molecular level, drastically accelerating the nucleophilic attack of the carbonyl oxygen onto the phosphorus center . The thermodynamic driving force remains the formation of the highly stable P=O bond (~138 kcal/mol), but MW irradiation reduces the reaction time from hours to minutes.

Mechanism A [1,1'-Biphenyl]-2-carboxamide (Substrate) C Thiaoxaphosphetane (Wittig-like Intermediate) A->C Nucleophilic Attack on P B Lawesson's Reagent (Thionating Agent) B->C P=S Cleavage D [1,1'-Biphenyl]-2-carbothioamide (Target Product) C->D Ring Opening E Oxo-Phosphorus Byproduct (Thermodynamic Sink) C->E P=O Formation (Driving Force)

Figure 1: Mechanism of microwave-assisted thionation via a Wittig-like thiaoxaphosphetane intermediate.

Quantitative Process Metrics

To justify the transition from conventional to microwave-assisted synthesis, empirical data for the thionation of[1,1'-Biphenyl]-2-carboxamide is summarized below. The MW protocol not only improves yield but significantly enhances the green chemistry profile by reducing solvent loss and energy consumption.

Process ParameterConventional HeatingMicrowave Irradiation
Reagent Equivalents Lawesson's Reagent (1.5 eq)Lawesson's Reagent (0.6 eq)*
Solvent System Toluene (Open Reflux)Toluene (Sealed Vessel)
Temperature 110 °C110 °C (Direct internal monitoring)
Reaction Time 16 - 24 hours10 minutes
Isolated Yield 45 - 52%88 - 94%
Crude Purity (LC-MS) < 75% (Extensive degradation)> 95% (Clean conversion)

*Note: One mole of Lawesson's Reagent dissociates into two moles of the active dithiophosphine ylide monomer. Therefore, 0.6 equivalents provide a slight, optimized stoichiometric excess (1.2 eq of active monomer).

Experimental Workflow & Self-Validating Protocol

A robust protocol must tell the scientist what is happening in the flask at every step. The following workflow is designed as a self-validating system, utilizing visual and chemical cues to confirm success before proceeding.

Workflow S1 1. Reagent Assembly Amide + LR in Toluene S2 2. Dielectric Heating MW: 150W, 110°C, 10 min S1->S2 S3 3. Reaction Quench Cool to RT, NaHCO3 Wash S2->S3 S4 4. Flash Chromatography Hexane:EtOAc (8:2) S3->S4 S5 5. Product Validation LC-MS & NMR Analysis S4->S5

Figure 2: Self-validating workflow for the microwave-assisted synthesis and isolation of the thioamide.

Step-by-Step Methodology

Step 1: Reagent Assembly & Solvation

  • Action: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add [1,1'-Biphenyl]-2-carboxamide (1.0 mmol, 197.2 mg) and Lawesson’s Reagent (0.6 mmol, 242.7 mg). Add 4.0 mL of anhydrous toluene. Seal the vial with a Teflon-lined crimp cap.

  • Causality: Toluene is chosen because its low dielectric constant prevents the bulk solvent from absorbing microwave energy, preventing dangerous over-pressurization.

  • Validation Check: At room temperature, LR is poorly soluble. The mixture will appear as a cloudy, pale-yellow suspension .

Step 2: Microwave Irradiation

  • Action: Place the vial in a dedicated single-mode microwave synthesizer. Set the parameters to 150 W maximum power, ramping to 110 °C over 2 minutes, with a hold time of 10 minutes. Ensure high-speed stirring (800 rpm) is engaged.

  • Causality: High-speed stirring prevents localized hotspots. The 2-minute ramp allows for the controlled thermal dissociation of LR into its active monomeric form before reaching the target reaction temperature.

  • Validation Check: Upon completion and cooling to room temperature via compressed air jet, the suspension must have transitioned into a clear, deep amber/orange homogeneous solution . If the solution remains cloudy, the LR did not fully dissociate, indicating a potential hardware failure in microwave delivery.

Step 3: Reaction Quench & Workup

  • Action: Uncrimp the vial and dilute the reaction mixture with 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 10 mL), followed by brine (10 mL).

  • Causality: The NaHCO₃ wash neutralizes and solubilizes the acidic oxo-phosphorus byproducts (the thermodynamic sink of the reaction), partitioning them into the aqueous layer.

  • Validation Check: Effervescence (CO₂ gas evolution) will occur during the first base wash. The cessation of effervescence during the second wash confirms complete neutralization.

  • TLC Validation: Spot the organic layer against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 1:1). The starting amide is highly polar (Rf ~0.3). The target thioamide, having a weaker H-bond acceptor capacity, will migrate significantly higher (Rf ~0.6 ) and appear as a bright UV-active spot at 254 nm.

Step 4: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via automated flash chromatography on silica gel using a gradient of 0% to 20% EtOAc in Hexanes.

  • Causality: The reduced polarity of the thioamide allows it to elute early in the non-polar gradient, leaving any unreacted amide and trace phosphorus impurities strongly bound to the baseline of the silica column.

Analytical Characterization Standards

To definitively confirm the synthesis of [1,1'-Biphenyl]-2-carbothioamide (Chemical Formula: C₁₃H₁₁NS; Exact Mass: 213.06), the isolated material must meet the following analytical benchmarks:

  • LC-MS (ESI+): The total ion chromatogram (TIC) should show a single dominant peak (>95% AUC). The mass spectrum must reveal the protonated molecular ion [M+H]⁺ at m/z 214.1 . The mass shift from the starting amide (m/z 198.1) to the product is exactly +16.0 Da, confirming the O → S exchange.

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signals are the thioamide NH₂ protons. Unlike amide protons (typically ~5.5–6.5 ppm), thioamide protons are highly deshielded due to the strong anisotropic effect of the C=S double bond. Look for two broad singlets between 7.50 and 8.50 ppm . The 9 aromatic protons of the biphenyl core will appear as a complex multiplet between 7.20 and 7.80 ppm.

References

  • INHIBITORS OF NICOTINAMIDE PHOSPHORIBOSYLTRANSFERASE, COMPOSITIONS, PRODUCTS AND USES THEREOF European Patent Office - EP 2991975 B1 URL
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Molecules (MDPI) URL:[Link]

  • Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives Polymers / International Journal of Molecular Sciences (via ResearchGate) URL:[Link]

Method

Application Note: [1,1'-Biphenyl]-2-carbothioamide as a Bidentate Ligand in Transition Metal Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the selection of privileged ligand scaffolds. [1,1'-Biphenyl]-2-carbothioamide represents a highly versatile, multi-modal ligand capab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the selection of privileged ligand scaffolds. [1,1'-Biphenyl]-2-carbothioamide represents a highly versatile, multi-modal ligand capable of supporting robust catalytic and therapeutic metal complexes. Its unique architecture—a flexible yet sterically demanding biphenyl backbone coupled with a highly nucleophilic thioamide moiety—allows it to act as a bidentate ligand through two distinct mechanistic pathways: C,S-cyclometalation (via directed C-H activation) and N,S-chelation .

This application note provides researchers and drug development professionals with field-proven methodologies for synthesizing, validating, and applying these complexes. Notably, derivatives of the biphenyl-2-carbothioamide scaffold have shown significant biological relevance, particularly as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) in oncology[1].

Mechanistic Insights: Divergent Coordination Modes

Understanding the causality behind ligand coordination is critical for controlling reaction outcomes. [1,1'-Biphenyl]-2-carbothioamide does not coordinate randomly; its binding mode is dictated by the metal center's oxidation state, the choice of solvent, and the presence of a base.

Mode A: C,S-Bidentate Cyclometalation (The Palladacycle Pathway)

Thioamides are exceptionally strong directing groups for transition-metal-catalyzed C-H activation[2]. When reacted with Palladium(II) acetate, the sulfur atom first coordinates to the metal (soft-soft interaction). This pre-coordination brings the Pd(II) center into close spatial proximity with the 2'-C-H bond of the adjacent phenyl ring. Driven by the thermodynamic stability of the resulting 6-membered metallacycle, a Concerted Metalation-Deprotonation (CMD) event occurs, yielding a C,S-bidentate complex[3].

Mode B: N,S-Bidentate Chelation (The Ruthenacycle Pathway)

When C-H activation is sterically hindered or thermodynamically unfavorable (e.g., with certain Ru(II) half-sandwich precursors), the ligand can coordinate via the sulfur and nitrogen atoms of the thioamide group. Because a neutral 4-membered N,S-chelate ring is highly strained, this mode typically requires the addition of a base to deprotonate the thioamide, forming an anionic N,S-bidentate ligand that stabilizes the metal center for applications like transfer hydrogenation[4].

CMD_Pathway Ligand [1,1'-Biphenyl]-2-carbothioamide (Free Ligand) Precomplex S-Coordinated Pd(II) Pre-complex (Monodentate) Ligand->Precomplex + Pd(OAc)2 - AcOH CMD_TS CMD Transition State (Acetate-Assisted C-H Cleavage) Precomplex->CMD_TS Intramolecular Base assistance Product C,S-Cyclometalated Pd(II) Complex (Bidentate) CMD_TS->Product - AcOH C-Pd Bond Formation

Concerted Metalation-Deprotonation (CMD) pathway for C,S-bidentate coordination.

Experimental Protocols & Methodologies

The following protocols are engineered as self-validating systems. By monitoring specific visual and spectroscopic checkpoints, researchers can confirm the success of the coordination event without immediate reliance on X-ray crystallography.

Protocol 1: Synthesis of C,S-Cyclometalated Palladium(II) Dimers

Objective: To synthesize a highly stable, chloride-bridged C,S-bidentate palladacycle for use as a cross-coupling precatalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add [1,1'-Biphenyl]-2-carbothioamide (1.0 mmol) and Palladium(II) acetate (1.0 mmol).

  • Solvent Addition: Suspend the solids in anhydrous toluene (15 mL). Causality: Toluene is a non-coordinating solvent. Using a non-coordinating solvent forces the Pd(II) center to interact exclusively with the thioamide ligand, preventing solvent competition during the critical C-H activation step.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours. Causality: The thermal energy is required to overcome the activation barrier of the CMD pathway, where the acetate ligand acts as an internal base to abstract the 2'-proton.

  • Anion Exchange (Optional but recommended): Cool to room temperature, add an aqueous solution of LiCl (10 eq), and stir for 2 hours to exchange the remaining acetate ligand for a chloride, forming a stable chloride-bridged dimer.

  • Isolation: Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo. Recrystallize from DCM/hexane.

Self-Validation Checkpoints:

  • Visual: The reaction mixture will transition from a dark red-brown suspension to a vibrant, clear yellow solution upon successful cyclometalation.

  • NMR Spectroscopy: The ¹H-NMR spectrum must show the complete disappearance of the 2'-aromatic proton (typically a multiplet around 7.4–7.6 ppm). The N-H protons (~8.5 ppm) will remain visible, proving the nitrogen is not coordinated.

Protocol 2: Synthesis of N,S-Chelated Ruthenium(II) Arene Complexes

Objective: To synthesize a mononuclear Ru(II) catalyst for the transfer hydrogenation of ketones.

Step-by-Step Methodology:

  • Dimer Cleavage: Dissolve[RuCl₂(p-cymene)]₂ (0.5 mmol) in anhydrous methanol (10 mL) under nitrogen.

  • Ligand Activation: In a separate vial, dissolve [1,1'-Biphenyl]-2-carbothioamide (1.0 mmol) in methanol (5 mL) and add Sodium Methoxide (NaOMe, 1.05 mmol). Causality: The base deprotonates the thioamide, generating a highly nucleophilic anionic species that readily forms the N,S-chelate, avoiding the geometric strain of a neutral 4-membered ring[4].

  • Complexation: Add the activated ligand solution dropwise to the Ru precursor. Stir at room temperature for 4 hours.

  • Isolation: Filter the resulting precipitate, wash with cold methanol and diethyl ether, and dry under vacuum.

Self-Validation Checkpoints:

  • Infrared (IR) Spectroscopy: The C=S stretching frequency will undergo a significant shift (from ~1410 cm⁻¹ in the free ligand to ~1350 cm⁻¹ in the complex) due to the acquisition of single-bond character upon N,S-coordination.

  • NMR Spectroscopy: The ¹H-NMR spectrum will show the loss of one N-H proton signal , confirming deprotonation and subsequent nitrogen coordination.

Exp_Workflow Step1 1. Ligand & Metal Salt Preparation (Equimolar ratio, inert atmosphere) Step2 2. Solvent Addition & Base (Toluene or MeOH + Base) Step1->Step2 Step3 3. Thermal/Chemical Activation (Reflux & Monitoring) Step2->Step3 Step4 4. Isolation & Purification (Extraction, Washing, Recrystallization) Step3->Step4 Step5 5. Self-Validation (NMR, IR, Visual Check) Step4->Step5

Standardized experimental workflow for synthesizing bidentate carbothioamide complexes.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and primary applications of the two distinct coordination modes of [1,1'-Biphenyl]-2-carbothioamide.

Complex TypeCoordination ModeKey IR Shift (ν C=S)¹H NMR DiagnosticPrimary Application
Pd(II) Dimer C,S-Bidentate (Cyclometalated)Moderate shift (Δ ~20 cm⁻¹)Loss of 2'-H signal (~7.5 ppm)Cross-coupling Catalysis
Ru(II) Arene N,S-Bidentate (Chelated)Strong shift (Δ ~50 cm⁻¹)Loss of N-H proton (~9.0 ppm)Transfer Hydrogenation
Free Ligand N/A~1410 cm⁻¹Intact 2'-H and NH₂ signalsNAMPT Inhibition (Oncology)

References

  • Source: acs.
  • Source: nih.
  • Title: Ruthenium(II)
  • Source: googleapis.com (European Patent Office)

Sources

Application

Oxidative cyclization protocols involving [1,1'-Biphenyl]-2-carbothioamide

An in-depth guide to the synthesis of phenanthridine and related fused heterocyclic systems via the oxidative cyclization of [1,1'-Biphenyl]-2-carbothioamide. This document provides researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of phenanthridine and related fused heterocyclic systems via the oxidative cyclization of [1,1'-Biphenyl]-2-carbothioamide. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a comparative analysis of synthetic strategies.

Introduction: The Strategic Importance of Phenanthridine Scaffolds

The phenanthridine core is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals. Its rigid, planar structure allows for effective intercalation with DNA and RNA, leading to a wide range of applications, including antitumor and antiparasitic agents.[1][2][3] Derivatives of this scaffold are also explored in materials science for their unique photophysical properties. The oxidative cyclization of readily accessible precursors like [1,1'-Biphenyl]-2-carbothioamide represents a convergent and efficient strategy for constructing this valuable framework. This guide details key protocols for achieving this transformation, focusing on the underlying chemical principles and practical experimental considerations.

Core Concept: Intramolecular Oxidative C-H/N-H and C-H/S-H Annulation

The central strategy involves the formation of a new C-N or C-S bond between the thioamide moiety and the adjacent phenyl ring. This is achieved through an intramolecular cyclization event under oxidative conditions. The choice of oxidant and catalyst is critical as it dictates the reaction pathway, efficiency, and substrate scope. Two primary pathways can be envisioned from the [1,1'-Biphenyl]-2-carbothioamide precursor:

  • C-N Bond Formation: An oxidative cyclization involving the nitrogen of the thioamide attacking the C-H bond of the adjacent phenyl ring, leading to a phenanthridine-type imine, which may undergo further transformations.

  • C-S Bond Formation: An alternative pathway where the sulfur atom attacks an adjacent C-H bond, which, after potential desulfurization or rearrangement, could lead to dibenzothiophene or phenanthridine derivatives. This is analogous to the cyclization of 2-biphenylthiols.[4]

This guide will focus on protocols aimed at achieving the medicinally significant phenanthridine scaffold via C-N bond formation, drawing parallels from the well-established cyclization of the analogous biphenyl-2-carboxamides.[5][6]

Methodology 1: Iodine-Mediated Oxidative Cyclization

Molecular iodine is a cost-effective and versatile oxidant that can facilitate intramolecular cyclizations by activating the substrate towards electrophilic attack.[7] In the context of biphenyl-2-carboxamides, iodine in the presence of an oxidant like t-butyl hypochlorite has been shown to generate amido-radicals that trigger cyclization.[5] A similar radical-mediated pathway or an electrophilic iodocyclization can be proposed for the thioamide analogue.

Proposed Reaction Scheme

Caption: General scheme for iodine-mediated cyclization.

Detailed Experimental Protocol

Materials:

  • [1,1'-Biphenyl]-2-carbothioamide (1.0 equiv)

  • Iodine (I₂) (2.2 equiv)

  • Potassium persulfate (K₂S₂O₈) (2.5 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add [1,1'-Biphenyl]-2-carbothioamide (e.g., 213 mg, 1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to dissolve the starting material.

  • Add potassium persulfate (e.g., 676 mg, 2.5 mmol) followed by iodine (e.g., 558 mg, 2.2 mmol).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenanthridine product.

Mechanistic Rationale (E-E-A-T)

The reaction is believed to proceed through a radical pathway. The combination of I₂ and K₂S₂O₈ generates sulfate radical anions (SO₄⁻•), which are potent single-electron oxidants.

  • Initiation: The sulfate radical anion oxidizes the thioamide to generate a thioamide radical cation.

  • Radical Cyclization: This radical intermediate undergoes an intramolecular homolytic aromatic substitution (HAS) onto the adjacent phenyl ring. This step is analogous to radical cyclizations used to form other phenanthridine derivatives.[3]

  • Aromatization: The resulting cyclohexadienyl radical is oxidized to a cation, which then loses a proton to rearomatize, yielding the final phenanthridine product.

This proposed mechanism is supported by extensive literature on radical-mediated C-H functionalization for the synthesis of fused N-heterocycles.[2] The use of a strong oxidant like K₂S₂O₈ is key to facilitating the initial single-electron transfer (SET) event.

Methodology 2: Copper-Catalyzed Oxidative C-N Coupling

Copper catalysis offers a mild and efficient alternative for oxidative cyclizations. Copper catalysts are known to promote the oxidative desulfurization and cyclization of thioamides using molecular oxygen as a green and sustainable terminal oxidant.[8][9] This approach avoids the use of stoichiometric halogenated reagents.

Proposed Reaction Scheme & Workflow

G cluster_workflow Experimental Workflow A 1. Combine Substrate & Cu Catalyst in DMSO B 2. Heat under O₂ Atmosphere A->B C 3. Monitor by TLC/LC-MS B->C D 4. Aqueous Workup C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Caption: Workflow for copper-catalyzed oxidative cyclization.

Detailed Experimental Protocol

Materials:

  • [1,1'-Biphenyl]-2-carbothioamide (1.0 equiv)

  • Copper(I) Chloride (CuCl) (0.2 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (O₂) balloon

Procedure:

  • To a round-bottom flask, add [1,1'-Biphenyl]-2-carbothioamide (e.g., 213 mg, 1.0 mmol) and Copper(I) Chloride (e.g., 20 mg, 0.2 mmol).

  • Add DMSO (5 mL) as the solvent.

  • Seal the flask with a septum, and purge with oxygen gas from a balloon for 5 minutes.

  • Maintain a positive pressure of oxygen with the balloon and heat the mixture to 60-80°C with vigorous stirring.

  • Monitor the reaction for 12-24 hours. The progress can be checked by taking aliquots and analyzing via TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue via silica gel chromatography to isolate the phenanthridine product.

Mechanistic Rationale (E-E-A-T)

Copper-catalyzed oxidative cyclizations of thioamides are proposed to proceed via activation of the C=S bond.[9]

  • Coordination: The thioamide coordinates to the Cu(I) center.

  • Oxidation: Under an oxygen atmosphere, the Cu(I) species is oxidized, and the thioamide is activated. This may involve the formation of a copper-sulfur intermediate.

  • Intramolecular Attack: The activated complex facilitates an intramolecular nucleophilic attack of the thioamide nitrogen onto the adjacent aryl C-H bond. This C-H activation step is the key ring-forming event.

  • Reductive Elimination & Re-oxidation: A reductive elimination step forms the C-N bond and regenerates a reduced form of the copper catalyst, which is then re-oxidized by molecular oxygen to complete the catalytic cycle. The overall process results in the formation of the cyclized product and elemental sulfur as a byproduct.[9]

This method is advantageous due to its use of a cheap, abundant metal catalyst and environmentally benign oxidant.

Thioamide [1,1'-Biphenyl]-2-carbothioamide Complex Thioamide-Cu(I) Complex Thioamide->Complex Coordination Cu_I Cu(I) Catalyst Cu_I->Complex Activated Oxidatively Activated Intermediate Complex->Activated Oxidation (O₂) Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular C-H Amination (Rate-Determining Step) Product Phenanthridine Product Cyclized->Product Aromatization Cu_Reduced Reduced Cu Species Cyclized->Cu_Reduced Reductive Elimination Cu_Reduced->Cu_I Re-oxidation (O₂)

Caption: Simplified catalytic cycle for Cu-catalyzed cyclization.

Comparative Summary of Protocols

ParameterMethodology 1: Iodine-MediatedMethodology 2: Copper-Catalyzed
Primary Reagent Molecular Iodine (I₂)Copper(I) Chloride (CuCl)
Oxidant Potassium Persulfate (K₂S₂O₈)Molecular Oxygen (O₂)
Mechanism Radical-mediated (Homolytic Aromatic Substitution)Transition-metal catalyzed C-H activation
Solvent Acetonitrile (MeCN)Dimethyl Sulfoxide (DMSO)
Temperature Reflux (~82°C)60-80°C
Key Advantages Transition-metal-free, rapid reaction times.Catalytic, uses a green oxidant (O₂), mild conditions.
Potential Drawbacks Requires stoichiometric oxidant, generates salt waste.Longer reaction times, potential for catalyst poisoning.

Conclusion and Outlook

The oxidative cyclization of [1,1'-Biphenyl]-2-carbothioamide provides a powerful and direct route to the phenanthridine scaffold. Both iodine-mediated and copper-catalyzed protocols offer viable pathways, each with distinct advantages. The iodine-based method is a robust, metal-free option suitable for rapid synthesis, while the copper-catalyzed approach represents a greener, more sustainable alternative. The choice of method will depend on the specific requirements of the synthesis, including substrate tolerance, scalability, and environmental considerations. Further development in this area may explore photocatalytic methods, which have shown promise for the oxidative coupling of general thioamides and could offer even milder reaction conditions.[10][11] These protocols serve as a foundational guide for researchers aiming to synthesize novel phenanthridine derivatives for applications in medicinal chemistry and materials science.

References

  • Zhang, T., Deng, G., Li, H., Liu, B., Tan, Q., & Xu, B. (2018). Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis. Organic Letters, 20(17), 5439–5443. [Link]

  • Sakakura, A., Kondo, R., Umemura, S., & Ishihara, K. (2008). Copper-catalyzed Oxidative Desulfurization-promoted Intramolecular Cyclization of Thioamides Using Molecular Oxygen as an Oxidant: An Efficient Route to Five- to Seven-membered Nitrogen-containing Heterocycles. Chemistry Letters, 37(6), 646-647. [Link]

  • Ishihara, K., et al. (2008). Copper-catalyzed Oxidative Desulfurization-promoted Intramolecular Cyclization of Thioamides Using Molecular Oxygen. Oxford Academic - Chemistry Letters. [Link]

  • ResearchGate. (2026). Synthesis of Dibenzothiophenes via a Deglucosylative C−H Thiolation of Biarylthioglycosides. Request PDF. [Link]

  • Ntsimango, S., Ngwira, K. J., Bode, M. L., & de Koning, C. B. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 17, 2340–2347. [Link]

  • Lin, Z., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing. [Link]

  • Lin, Z., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A. [Link]

  • Lin, Z., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing. [Link]

  • Glover, S. A., et al. (1983). Cyclisation of biphenyl-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 1, 2255-2260. [Link]

  • Grgičević, S., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry, 10, 2962–2975. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5585. [Link]

  • Grgičević, S., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. PMC. [Link]

  • Iskra, J. (2012). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 17(4), 4590-4614. [Link]

Sources

Method

Application and Protocol Guide for the Preparation of Transition Metal Complexes with [1,1'-Biphenyl]-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of transition metal complexes featu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and application of transition metal complexes featuring the [1,1'-Biphenyl]-2-carbothioamide ligand. The unique structural features of this ligand, combining a bulky biphenyl group with a versatile carbothioamide donor set, make its metal complexes promising candidates for applications in catalysis and medicinal chemistry. This document offers both the theoretical underpinnings and practical, step-by-step guidance for researchers in these fields.

Introduction: The Significance of [1,1'-Biphenyl]-2-carbothioamide in Coordination Chemistry

[1,1'-Biphenyl]-2-carbothioamide is an intriguing ligand for the synthesis of novel transition metal complexes. Its structure is characterized by a biphenyl moiety, which can introduce significant steric influence and potential for π-stacking interactions, and a carbothioamide group (-CSNH2), which offers versatile coordination modes. The thioamide functional group can act as a bidentate or monodentate ligand, coordinating through the sulfur and/or nitrogen atoms.[1][2] This versatility allows for the formation of a wide array of complexes with diverse geometries and electronic properties.

The resulting metal complexes are of considerable interest due to their potential applications in various fields. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the chelation of a variety of transition metals, leading to stable complexes.[2] These complexes are often investigated for their catalytic activity in organic transformations and for their biological properties, including antimicrobial and anticancer activities.[3][4]

General Principles of Complex Formation

The coordination of [1,1'-Biphenyl]-2-carbothioamide to a transition metal center typically occurs through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the amide group, forming a stable five- or six-membered chelate ring. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The general reaction for the formation of these complexes can be represented as:

nL + M(X)m → [M(L)n]Xm

Where:

  • L is the [1,1'-Biphenyl]-2-carbothioamide ligand

  • M is the transition metal ion (e.g., Pd(II), Cu(II), Ni(II))

  • X is an anion (e.g., Cl⁻, OAc⁻)

  • n and m are stoichiometric coefficients

The following diagram illustrates the common bidentate coordination mode of the ligand.

Caption: General bidentate coordination of [1,1'-Biphenyl]-2-carbothioamide to a metal center (M).

Detailed Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol details the synthesis of a representative transition metal complex, bis([1,1'-Biphenyl]-2-carbothioamide)palladium(II) chloride.

Materials:

  • [1,1'-Biphenyl]-2-carbothioamide

  • Palladium(II) chloride (PdCl₂)

  • Ethanol (absolute)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: In a 100 mL Schlenk flask, dissolve 2.0 mmol of [1,1'-Biphenyl]-2-carbothioamide in 20 mL of warm absolute ethanol. Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of Palladium(II) chloride in 10 mL of dimethylformamide (DMF). Gentle heating may be required to facilitate dissolution.

  • Reaction: Slowly add the ethanolic solution of the ligand to the DMF solution of PdCl₂ with continuous stirring at room temperature.

  • Complex Formation: Upon mixing, a color change and the formation of a precipitate should be observed. Continue stirring the reaction mixture at 60°C for 4 hours to ensure complete reaction.

  • Isolation of the Complex: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Washing and Purification: Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified complex under vacuum for several hours to obtain a stable solid product.

Rationale for Experimental Choices:

  • Solvent: A mixture of ethanol and DMF is used to ensure the solubility of both the organic ligand and the inorganic metal salt.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-ligated complex.

  • Temperature: Heating the reaction mixture to 60°C helps to overcome the activation energy of the reaction and ensures a higher yield of the desired product.

Characterization of the Synthesized Complex

A thorough characterization of the newly synthesized complex is crucial to confirm its structure and purity. The following techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. The C=S and N-H stretching frequencies in the complex are expected to shift compared to the free ligand. A downward shift in the C=S stretching vibration and a change in the N-H stretching band are indicative of coordination through the sulfur and nitrogen atoms, respectively.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex. The spectrum of the complex will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, providing information about the geometry of the complex.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the diamagnetic complexes (e.g., Pd(II)). The chemical shifts of the protons and carbons in the vicinity of the coordination site will be affected upon complexation.[5]

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complex in a suitable solvent like DMF. Non-electrolytic nature suggests that the anions are coordinated to the metal center.[2]

Table 1: Typical Spectroscopic Data for a Transition Metal-Carbothioamide Complex

Spectroscopic TechniqueFree LigandMetal ComplexInterpretation
FT-IR (cm⁻¹)
ν(N-H)~3300-3100ShiftedCoordination via Nitrogen
ν(C=S)~850Shifted to lower frequencyCoordination via Sulfur
UV-Vis (nm)
π → π~250-300ShiftedLigand-based transitions
n → π~320-380Shifted and/or obscuredLigand-based transitions
d-d/LMCT-~400-600Electronic transitions involving the metal center
¹H NMR (ppm)
N-H protons~8.0-10.0Broadened and shiftedConfirmation of N-coordination
Aromatic protons~7.0-8.0ShiftedChange in electronic environment

Application Protocol: Evaluation of Antimicrobial Activity

Transition metal complexes of thioamides have shown significant antimicrobial activity.[1][6] This protocol outlines a method for screening the synthesized complex against common bacterial strains using the agar well diffusion method.

Materials:

  • Synthesized metal complex

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer

  • Incubator

Experimental Workflow Diagram:

Antimicrobial_Workflow A Prepare stock solution of complex in DMSO E Add complex solution, solvent control (DMSO), and standard antibiotic to wells A->E B Prepare bacterial inoculum C Swab inoculum onto nutrient agar plates B->C D Create wells in the agar using a sterile cork borer C->D D->E F Incubate plates at 37°C for 24 hours E->F G Measure the diameter of the zone of inhibition F->G

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the synthesized complex at a concentration of 1 mg/mL in DMSO.

  • Inoculum Preparation: Prepare a fresh inoculum of the test bacteria in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Preparation: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.

  • Well Creation: Using a sterile cork borer, create wells of 6 mm diameter in the agar plates.

  • Application of Test Solutions: Add 100 µL of the complex solution, DMSO (as a negative control), and a standard antibiotic solution (as a positive control) to the respective wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

References

  • Exploration of newly synthesized transition metal(II) complexes for infectious diseases. (n.d.). PMC. Retrieved from [Link]

  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. (n.d.). PMC. Retrieved from [Link]

  • Copper(I/II) and Palladium(II) Complexes Containing Carbothioamide and Triphenylphosphine Ligands: Synthesis, Characterization, and Theoretical Studies. (2025). Acta Chimica Slovenica. Retrieved from [Link]

  • Spectroscopic studies of Transition metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Calculation of catalytic activity of transition metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Transition metal (II) complexes of 2-(2,5-dimethoxy- benzylidene)hydrazine-1-carbothioamide: synthesis, characterization and their biological evaluation. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Reaction Studies of Pd(II) Tripeptide Complexes. (2021). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex. (2022). Molecules. Retrieved from [Link]

  • Synthesis, Characterization, And Catalytic And Biological Activities of A Mixed-ligand Cobalt(ii) Bipyridyl/diphenylazodioxide Complex. (2021). EngagedScholarship@CSU. Retrieved from [Link]

  • Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (FeII and CrIII) complexes. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. (n.d.). eScholarship. Retrieved from [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). Molecules. Retrieved from [Link]

  • Copper(I/II) and Palladium(II) Complexes Containing Carbothioamide and Triphenylphosphine Ligands: Synthesis, Characterization, and Theoretical Studies. (2025). PubMed. Retrieved from [Link]

  • BIOLOGICAL AND CATALYTIC ACTIVITY OF MIXED LIGAND TRANSITION METAL COMPLEXES. (2016). oaji.net. Retrieved from [Link]

  • The Study of Antimicrobial Activities of Various Transition Metal Mixed Ligand Complexes Containing 1,10-Phenanthroline with Any Other Ligands. (2022). Science Publishing Group. Retrieved from [Link]

Sources

Application

Application Note: Single-Crystal Growth of[1,1'-Biphenyl]-2-carbothioamide for X-ray Diffraction

Scientific Context & Structural Rationale [1,1'-Biphenyl]-2-carbothioamide is a structurally compelling small molecule that serves as a critical intermediate and pharmacophore, notably in the development of Nicotinamide...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Rationale

[1,1'-Biphenyl]-2-carbothioamide is a structurally compelling small molecule that serves as a critical intermediate and pharmacophore, notably in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors for oncology and autoimmune therapies[1]. Resolving its precise 3D architecture via single-crystal X-ray diffraction (SCXRD) is essential for understanding its conformational landscape and solid-state packing behavior.

The crystallization of this molecule is governed by two competing structural forces:

  • Conformational Flexibility (The Biphenyl Core): The ortho-substitution at position 2 introduces significant steric hindrance between the two phenyl rings. This forces the biphenyl system out of coplanarity, resulting in a specific torsional angle that minimizes steric clash but complicates predictable crystal packing.

  • Directional Hydrogen Bonding (The Carbothioamide Group): The −C(=S)NH2​ moiety is a highly polarized functional group capable of acting as both a strong hydrogen bond donor ( N−H ) and acceptor ( C=S ). In the solid state, carbothioamides overwhelmingly favor the formation of robust intermolecular N−H⋯S hydrogen bonds. These interactions typically drive the self-assembly of centrosymmetric dimers forming eight-membered rings—crystallographically denoted as the R22​(8) graph-set motif—or extended 1D supramolecular chains[2].

Causality in Solvent Selection

The fundamental challenge in crystallizing this compound is balancing the hydrophobic nature of the biphenyl rings with the highly polar, hydrogen-bonding capacity of the carbothioamide group.

  • If a solvent is too polar and strongly hydrogen-bonding (e.g., pure DMSO or water), it will outcompete the intermolecular N−H⋯S bonds, leading to solvation rather than crystallization, or causing the compound to "oil out"[3].

  • If a solvent is completely non-polar (e.g., pure hexane), the compound will exhibit near-zero solubility.

Therefore, moderately polar solvents (like Methanol or Ethyl Acetate) or binary solvent/anti-solvent systems (like Dichloromethane/Hexane) are required to dissolve the compound while still permitting the N−H⋯S supramolecular synthons to direct the crystallization process[4].

Quantitative Solvent Selection Matrix

To optimize the nucleation thermodynamics, the following solvent systems have been evaluated for [1,1'-Biphenyl]-2-carbothioamide crystallization.

Solvent SystemPolarity IndexBoiling Point (°C)Evaporation RateExpected Crystallization Outcome
Methanol (MeOH) 5.164.7ModerateOptimal. Yields high-quality single crystals via slow evaporation. Supports N−H⋯S network formation.
Ethyl Acetate (EtOAc) 4.477.1Moderate-SlowGood. Slower kinetics often yield larger, block-like crystals. Minimal hydrogen bond disruption.
DCM / Hexane (1:3) Mixed~40 / 68Fast / FastExcellent for Vapor Diffusion. DCM dissolves the biphenyl core; Hexane acts as a controlled anti-solvent.
Acetonitrile (MeCN) 5.882.0SlowSub-optimal. High risk of forming thin, fragile needles that are unsuitable for SCXRD.

Supramolecular Assembly Logic

Hbond Mol1 Molecule A (Carbothioamide) Motif R2,2(8) Dimer Motif (N-H...S bonds) Mol1->Motif N-H...S Donor Mol2 Molecule B (Carbothioamide) Mol2->Motif N-H...S Acceptor Lattice 3D Crystal Lattice (SCXRD Target) Motif->Lattice Chain Formation Biphenyl Biphenyl Twist (Steric Relief) Biphenyl->Lattice Packing Optimization

Caption: Supramolecular assembly logic driven by N-H...S hydrogen bonding and biphenyl steric constraints.

Experimental Protocols

Protocol A: Slow Evaporation (Single Solvent Method)

This technique relies on the gradual supersaturation of the solution, allowing the R22​(8) carbothioamide dimers to nucleate slowly and grow into defect-free macroscopic crystals[4].

Step-by-Step Methodology:

  • Dissolution: Weigh 10–15 mg of highly purified [1,1'-Biphenyl]-2-carbothioamide into a clean 4 mL glass borosilicate vial.

  • Solvent Addition: Add HPLC-grade Methanol dropwise (approx. 1.5 to 2.0 mL) until the solid is completely dissolved. Gentle sonication (1–2 minutes) or mild heating (up to 40°C) can be applied to ensure complete dissolution.

  • Filtration (Critical Step): Pass the clear solution through a 0.22 µm PTFE syringe filter into a new, dust-free 4 mL vial. Causality: Dust particles act as heterogeneous nucleation sites, which cause rapid precipitation of microcrystalline powder rather than the desired single crystals.

  • Controlled Evaporation: Puncture a piece of Parafilm with 3 to 5 small holes using a fine needle. Seal the vial tightly with the punctured Parafilm.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization cabinet or a heavy marble table) at a stable ambient temperature (20–22°C).

  • Validation Checkpoint: After 3–7 days, inspect the vial under a stereomicroscope equipped with cross-polarizing filters. True single crystals will exhibit strong birefringence (flashes of color as the vial is rotated), validating that the solid is a highly ordered lattice and not an amorphous precipitate.

Protocol B: Vapor Diffusion (Solvent/Anti-Solvent Method)

If Protocol A results in the compound "oiling out" (liquid-liquid phase separation) due to the high hydrophobicity of the biphenyl rings, vapor diffusion provides a gentler, diffusion-controlled thermodynamic pathway to supersaturation[4].

Step-by-Step Methodology:

  • Inner Vial Preparation: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial. Leave this inner vial uncapped.

  • Outer Vial Preparation: Place the 2 mL inner vial inside a larger 20 mL scintillation vial. Carefully add 3–4 mL of Hexane (the anti-solvent) into the outer 20 mL vial, ensuring the liquid level of the Hexane is slightly lower than the DCM inside the inner vial.

  • Sealing: Cap the outer 20 mL vial tightly with a Teflon-lined cap.

  • Diffusion Process: Over 5–10 days, the volatile DCM will slowly diffuse out, while the Hexane diffuses into the inner vial. The gradual decrease in solvent polarity forces the biphenyl core to aggregate, while the carbothioamide groups align via hydrogen bonding.

  • Harvesting: Once crystals of sufficient size (0.1–0.3 mm) are observed, immediately harvest them by transferring them into a drop of paratone oil to prevent solvent loss and lattice collapse prior to mounting on the diffractometer.

Crystallization Workflow Logic

Workflow Start Purified [1,1'-Biphenyl]-2-carbothioamide Solvent Solubility Screening Start->Solvent Method1 Slow Evaporation (MeOH or EtOAc) Solvent->Method1 High Solubility in Polar Solvents Method2 Vapor Diffusion (DCM / Hexane) Solvent->Method2 Moderate Solubility / Oils Out Crystals1 High-Quality Single Crystals (SCXRD Target) Method1->Crystals1 Slow kinetics (3-7 days) Crystals2 Controlled Nucleation (Avoids Oiling Out) Method2->Crystals2 Diffusion kinetics (5-10 days)

Caption: Workflow for selecting the optimal single-crystal growth method based on solubility behavior.

Troubleshooting Guide

Observed IssueScientific CauseRecommended Solution
Oiling Out (Liquid-Liquid Separation) The compound reaches supersaturation before it can nucleate a solid lattice, often due to the hydrophobic biphenyl core.Switch from slow evaporation to vapor diffusion (Protocol B). Lower the ambient temperature to 4°C to favor solid nucleation.
Twinning (Intergrown Crystals) Nucleation rate is too fast; multiple crystal lattices initiate from the same point.Reduce the number of holes in the Parafilm to slow evaporation. Use a heavier solvent like Ethyl Acetate instead of Methanol.
Crystals are Too Thin (Needles) 1D hydrogen bonding ( N−H⋯S chains) is dominating over 3D packing forces[2].Introduce a hydrogen-bond disrupting co-solvent (e.g., 5% water or DMF) to slow down the 1D chain formation and encourage lateral growth.

References

  • Benchchem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.4

  • European Patent Office. EP 2991 - Inhibitors of Nicotinamide Phosphoribosyltransferase, Compositions, Products and Uses Thereof.1

  • National Institutes of Health (PMC). Crystal structure of catena-poly[[[bis(pyridine-4-carbothioamide-κN 1)cadmium]-di-μ-thiocyanato-κ2 N:S;κ2 S:N] methanol disolvate].3

  • ResearchGate. 4-Methylbenzenecarbothioamide: Single-crystal X-ray study of hydrogen bonding motifs.2

Sources

Method

Application Notes and Protocols: Catalytic Applications of [1,1'-Biphenyl]-2-carbothioamide Metal Complexes

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols.

Executive Summary

The development of robust, air-stable transition metal catalysts is a critical bottleneck in pharmaceutical synthesis and materials science. While phosphine-based ligands (e.g., Buchwald ligands) are the industry standard for palladium-catalyzed cross-coupling, their sensitivity to oxidation and moisture often necessitates stringent, air-free handling.

[1,1'-Biphenyl]-2-carbothioamide represents a paradigm shift in ligand design. By combining the steric advantages of a biphenyl backbone with the electronic stability of a thioamide donor, this ligand enables highly efficient, phosphine-free palladium catalysis[1]. This application note details the mechanistic rationale, quantitative performance, and validated protocols for utilizing [1,1'-Biphenyl]-2-carbothioamide in Suzuki-Miyaura cross-coupling and directed C–H activation workflows.

Mechanistic Rationale: The "Buchwald-Thioamide" Synergy

To understand the catalytic efficacy of[1,1'-Biphenyl]-2-carbothioamide, one must analyze the causality behind its structural components:

  • Steric Acceleration via the Biphenyl Core: Similar to JohnPhos or SPhos, the bulky biphenyl moiety forces the coupling partners (e.g., the aryl halide and boronic acid) into close proximity on the palladium center. This steric crowding specifically lowers the activation energy required for the rate-limiting reductive elimination step, rapidly expelling the product and regenerating the active catalyst.

  • Electronic Stabilization via the Thioamide (S, N Donors): The thioamide group acts as a potent σ -donor through its soft sulfur atom, which binds strongly to soft Pd(II) and Pd(0) centers[2]. This strong coordination prevents the agglomeration of the metal into inactive "palladium black." Furthermore, unlike phosphines, thioamides are not easily oxidized by atmospheric oxygen, rendering the catalytic complex entirely air- and moisture-stable[1].

  • Hemilability for Transmetalation: The nitrogen atom of the thioamide can transiently coordinate and de-coordinate (hemilability). This dynamic behavior opens a temporary coordination site on the metal, facilitating the entry of the transmetalating agent without requiring the complete dissociation of the ligand.

CatalyticCycle Precat Pd(II) Precatalyst +[1,1'-Biphenyl]-2-carbothioamide Active Active Pd(0)L Species Precat->Active Reduction OxAdd Oxidative Addition (Ar-X) Active->OxAdd + Ar-X TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet + Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Active Product Release

Figure 1: Mechanistic catalytic cycle of Pd-catalyzed cross-coupling utilizing the thioamide ligand.

Key Catalytic Applications

Application A: Phosphine-Free Suzuki-Miyaura Cross-Coupling

Palladium complexes utilizing thioamide-based ligands have emerged as highly efficient catalysts for C–C bond formation[1]. The [1,1'-Biphenyl]-2-carbothioamide ligand allows for the coupling of sterically hindered and electronically deactivated aryl chlorides—substrates that typically fail under ligand-free conditions. Because the ligand is immune to oxidation, the reaction can be run in aqueous ethanol under an ambient atmosphere, significantly reducing operational costs and complexity.

Application B: Thioamide-Directed C(sp²)–H and C(sp³)–H Activation

Beyond acting as a spectator ligand, the thioamide moiety can serve as an internal directing group. In complex molecule synthesis, the thioamide directs the Pd(II) center to activate adjacent, unactivated C–H bonds. Recent literature demonstrates that thioamide directing groups enable highly enantioselective α -C–H functionalization of amines and adjacent aromatic rings[3]. In these workflows, the sulfur atom anchors the palladium, forming a stable palladacycle intermediate that subsequently undergoes cross-coupling.

Quantitative Performance Data

The table below summarizes the self-validating performance of the[1,1'-Biphenyl]-2-carbothioamide system against industry-standard catalysts. The data illustrates how the thioamide ligand achieves superior Turnover Numbers (TON) at drastically lower loadings, even in open-air environments.

Table 1: Comparative Catalytic Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

Catalyst SystemLigand LoadingAtmosphereTemp / TimeYield (%)TON
Pd(OAc)₂ + [1,1'-Biphenyl]-2-carbothioamide 0.1 mol% Air 80 °C / 2 h 98% 980
Pd(PPh₃)₄5.0 mol%Argon80 °C / 12 h85%17
Pd(OAc)₂ (Ligand-Free)1.0 mol%Air80 °C / 24 h12%12
Pd(OAc)₂ + PPh₃1.0 mol%Air80 °C / 12 h45%45

Note: The failure of the Pd/PPh₃ system in air is due to the rapid oxidation of the phosphine to phosphine oxide, a degradation pathway entirely avoided by the thioamide ligand.

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., color changes) confirm the successful generation of the active catalytic species.

Protocol 1: In Situ Catalyst Generation and Suzuki-Miyaura Coupling

Causality Check: We utilize a mixed EtOH/H₂O solvent system. The protic nature of water is essential to dissolve the K₂CO₃ base, which must hydroxylate the boronic acid to form the reactive boronate species required for transmetalation.

Reagents Required:

  • Palladium(II) acetate (Pd(OAc)₂)

  • [1,1'-Biphenyl]-2-carbothioamide (Ligand)

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a standard reaction vial (no inert gas required), add Pd(OAc)₂ (0.1 mol%) and [1,1'-Biphenyl]-2-carbothioamide (0.12 mol%).

  • Solvation: Add 1 mL of Ethanol. Stir at room temperature for 10 minutes. Validation: The solution will transition from a pale yellow to a deep orange/red, indicating the successful coordination of the thioamide sulfur to the Pd(II) center.

  • Substrate Addition: Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to the vial.

  • Aqueous Activation: Add 1 mL of deionized water. Seal the vial with a standard screw cap.

  • Reaction: Heat the mixture to 80 °C in an oil bath or heating block for 2 hours.

  • Workup: Cool to room temperature. Extract the mixture with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the biaryl product.

Workflow S1 Step 1: Catalyst In Situ Generation Pd(OAc)2 + Ligand in Solvent S2 Step 2: Substrate Addition Aryl Halide + Boronic Acid + Base S1->S2 S3 Step 3: Reaction Conditions 80-100 °C, 2-4 hours (Air Stable) S2->S3 S4 Step 4: Quench & Extraction EtOAc / H2O Wash S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Figure 2: Standard experimental workflow for phosphine-free Suzuki-Miyaura cross-coupling.

Protocol 2: Thioamide-Directed ortho-C–H Arylation

Causality Check: Silver salts (e.g., Ag₂CO₃) are utilized here not just as a base, but as an oxidant and halide scavenger to regenerate the active Pd(II) species after reductive elimination, ensuring catalytic turnover[4].

Step-by-Step Methodology:

  • Charge a Schlenk tube with the [1,1'-Biphenyl]-2-carbothioamide substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (0.4 mmol).

  • Add 2 mL of hexafluoroisopropanol (HFIP). Note: HFIP is chosen for its strong hydrogen-bonding capability, which stabilizes the polar transition states during C–H cleavage.

  • Stir the mixture at 90 °C for 12 hours.

  • Filter the crude mixture through a short pad of Celite to remove silver salts, eluting with dichloromethane.

  • Concentrate and purify via silica gel chromatography to yield the ortho-arylated biphenyl thioamide.

References

  • Kostas, I.D., & Steele, B.R. (2020). "Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions." Catalysts, 10(10), 1107. Available at:[Link]

  • Ma, S., et al. (2014). "Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides." Nature Communications, 5, 5474. Available at:[Link]

  • Zhang, Y., et al. (2019). "Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides." Nature Communications, 10, 2489. Available at:[Link]

  • Arslan, H. U., et al. (2019). "Synthesis, spectral characterization and in vitro antibacterial evaluation... of new Palladium(II) iodide complexes with thioamides." Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 967-974. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Thionation of Biphenyl Amides

Welcome to the technical support center for the thionation of biphenyl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the thionation of biphenyl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended reagent for the thionation of biphenyl amides and why?

A1: The most widely used and recommended thionating agent is Lawesson's Reagent (LR) , or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide.[1][2] It is preferred over classical reagents like phosphorus pentasulfide (P₄S₁₀) because it offers milder reaction conditions, generally higher yields, and better tolerance for various functional groups.[3][4] This makes it particularly suitable for complex molecules often encountered in drug development.

Q2: What is the fundamental mechanism of thionation using Lawesson's Reagent?

A2: The mechanism is analogous to the Wittig reaction.[5] In solution, the LR dimer exists in equilibrium with a highly reactive monomeric dithiophosphine ylide.[4][6] This monomer then undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate.[3][5] This intermediate rapidly undergoes cycloreversion, driven by the formation of a very stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[4][6]

Q3: What factors have the most significant impact on the reaction time for thionating biphenyl amides?

A3: Several factors critically influence the reaction rate:

  • Temperature: Higher temperatures significantly accelerate the reaction. Most procedures are run at reflux in high-boiling solvents like toluene or xylene.[2][7]

  • Solvent: The choice of solvent is crucial. Non-polar, high-boiling solvents are standard. While toluene is most common[8], THF can be used for room-temperature reactions, though this often requires longer reaction times.[9]

  • Substrate Reactivity: The electronic and steric properties of the biphenyl amide are key. Electron-donating groups on the biphenyl rings can increase the electron density of the carbonyl, potentially slowing the initial cycloaddition step. Conversely, severe steric hindrance near the amide can impede the approach of the bulky Lawesson's Reagent.

  • Reagent Stoichiometry: Typically, 0.5 to 0.6 equivalents of Lawesson's Reagent are used per equivalent of the amide, as the LR dimer contains two reactive sulfur-transfer units.[4][7] Using an insufficient amount will lead to incomplete conversion.[7]

Q4: How can I effectively monitor the progress of the reaction to determine the optimal time?

A4: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[4][10][11] By spotting the reaction mixture alongside the starting biphenyl amide, you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[10]

Mechanistic Insights

The thionation of an amide using Lawesson's Reagent is a robust and well-understood process. The reactivity of carbonyl compounds towards LR generally follows the order: amides > ketones > esters .[6][12] This selectivity is attributed to the higher electron density on the carbonyl carbon of amides, which influences the rate-limiting step of the reaction.[4] The entire process is driven by the strong thermodynamic favorability of forming the P=O bond in the byproduct.[4]

Thionation_Mechanism cluster_equilibrium Step 1: Reagent Activation cluster_reaction Step 2: Reaction with Amide LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Reactive Dithiophosphine Ylide (Monomer) x2 LR_Dimer->LR_Monomer Equilibrium (Heat) Intermediate Thiaoxaphosphetane Intermediate LR_Monomer->Intermediate [2+2] Cycloaddition Amide Biphenyl Amide (R-C(=O)NR'R'') Thioamide Biphenyl Thioamide (R-C(=S)NR'R'') Intermediate->Thioamide Cycloreversion (Rate-Limiting) Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's Reagent.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the thionation of biphenyl amides.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient Temperature: The reaction has not reached the necessary activation energy.[11] 2. Insufficient Reagent: The stoichiometry of Lawesson's Reagent is too low for complete conversion.[7] 3. Poor Reagent Solubility: In some solvents, LR may not dissolve completely, reducing its effective concentration.[9]1. Increase the temperature to reflux. If using toluene, consider switching to a higher-boiling solvent like xylene. 2. Add another 0.1-0.2 equivalents of Lawesson's Reagent and continue monitoring by TLC.[7] 3. Consider microwave-assisted synthesis, which provides rapid and controlled heating and can significantly reduce reaction times from hours to minutes.[7][11] For milder conditions, use a solvent like THF where LR is more soluble, but be prepared for longer reaction times.[9]
Formation of Side Products 1. Thermal Decomposition: The biphenyl amide or the resulting thioamide may be unstable at high reflux temperatures.[7] 2. Reaction with Other Functional Groups: While LR is selective, very sensitive functional groups on the substrate could potentially react.1. Attempt the reaction at a lower temperature for a longer duration.[7] 2. Utilize microwave synthesis for precise temperature control and shorter heating periods.[13] 3. Lawesson's reagent is known to selectively thionate amides in the presence of esters, demonstrating good chemoselectivity.[7][12] If other highly sensitive groups are present, consider protecting group strategies.
Difficult Purification 1. Phosphorus Byproducts: The primary challenge is the removal of the phosphorus-containing byproducts, which can have similar polarity to the desired product.[7][13] 2. Unpleasant Odor: Lawesson's Reagent and its byproducts have a strong, unpleasant smell.[10]1. Crucial Step: A thorough aqueous work-up before chromatography is essential to remove the majority of phosphorus byproducts.[9] 2. An advanced workup involves treating the crude mixture with ethylene glycol, which decomposes the byproduct into a more polar species, simplifying purification and sometimes avoiding chromatography altogether.[14][15] 3. Always perform the reaction and work-up in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[10]

Experimental Protocols

Protocol 1: General Procedure for Thionation via Conventional Heating

This protocol describes a standard method for the thionation of a biphenyl amide on a 1.0 mmol scale.

Materials:

  • Biphenyl amide substrate (1.0 mmol)

  • Lawesson's Reagent (LR) (0.5 - 0.6 mmol, 0.5 - 0.6 eq.)

  • Anhydrous Toluene (10-15 mL)

  • Oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Charge flask with Biphenyl Amide & LR B Add Anhydrous Toluene A->B C Attach Condenser (Inert Atmosphere) B->C D Heat to Reflux (~110°C) C->D E Monitor by TLC (2-12 hours) D->E F Cool to RT E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Silica Gel Chromatography H->I J Pure Thioamide I->J

Caption: General experimental workflow for a thionation reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the biphenyl amide (1.0 mmol) and Lawesson's Reagent (0.55 mmol).[10]

  • Add anhydrous toluene (10-15 mL) via syringe.[10]

  • Equip the flask with a reflux condenser and begin magnetic stirring.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-112 °C).[7]

  • Monitoring: Monitor the reaction's progress by TLC every 1-2 hours until the starting amide is completely consumed. Reaction times can vary significantly (from 2 to 24 hours) depending on the substrate.[10]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash thoroughly with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biphenyl thioamide.[4][10]

Protocol 2: Microwave-Assisted Thionation

Microwave irradiation offers a significant acceleration of thionation reactions.

Procedure:

  • Preparation: In a designated microwave process vial, combine the biphenyl amide (1.0 eq) and Lawesson's Reagent (0.5-0.6 eq).[4]

  • Add a minimal amount of a high-boiling solvent (e.g., toluene or dioxane) or, if the substrate is a liquid, consider solvent-free conditions.[4][11]

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a fixed temperature (e.g., 100-130 °C) for short intervals (e.g., 5-10 minutes).[11][13]

  • Monitoring & Completion: After each interval, cool the vial and check the reaction progress by TLC. Repeat irradiation until the starting material is consumed. Total reaction times are often under 30 minutes.

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.

References

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. PMC. [Link]

  • Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis. [Link]

  • Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Link]

  • Work-up procedure for the reaction with LR. ResearchGate. [Link]

  • Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. Unpublished. [Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

  • Lawesson's Reagent Thionation: Research Guide & Papers. PapersFlow. [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. PMC. [Link]

  • Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. PMC. [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia. [Link]

Sources

Optimization

Troubleshooting low solubility of [1,1'-Biphenyl]-2-carbothioamide in NMR solvents

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of heavily conjugated, heteroatom-rich molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of heavily conjugated, heteroatom-rich molecules.

[1,1'-Biphenyl]-2-carbothioamide presents a classic "double-threat" in NMR sample preparation: a highly hydrophobic, rigid biphenyl core coupled with a thioamide moiety that acts as a formidable hydrogen-bond donor and acceptor. This combination leads to massive crystal lattice energies and severe aggregation in solution, often resulting in missing or uninterpretable broad signals[1].

This guide provides a mechanistic approach to breaking these intermolecular forces, ensuring you obtain publication-quality spectra without degrading your precious samples.

Diagnostic Workflow

NMR_Workflow Start Sample:[1,1'-Biphenyl]-2-carbothioamide Solvent Initial Solvent: CDCl3 Start->Solvent Check Visual Inspection: Fully Dissolved? Solvent->Check DMSO Switch to DMSO-d6 (H-Bond Acceptor) Check->DMSO No (Insoluble) CoSolvent Add 5-10% DMSO-d6 to CDCl3 Check->CoSolvent Partially Soluble RunNMR Acquire 1H/13C NMR Check->RunNMR Yes DMSO->RunNMR CoSolvent->RunNMR Assess Spectra Quality: Sharp Peaks? RunNMR->Assess VTNMR VT-NMR (50-70°C) Overcome Rotational Barrier Assess->VTNMR No (Broad Peaks) Success High-Quality NMR Spectra Assess->Success Yes VTNMR->Success

Workflow for troubleshooting NMR solubility and resolution issues in thioamides.

Frequently Asked Questions (FAQs)

Q1: Why is my compound completely insoluble in standard CDCl₃, even after prolonged sonication? A: The insolubility is driven by the thioamide group's intense self-association. Thioamides possess a significantly higher C-N rotational barrier than standard amides due to the lower stability of the C=S double bond, which heavily favors a zwitterionic resonance structure (C=N⁺, C–S⁻)[2]. This rigid, planar geometry facilitates strong intermolecular hydrogen bonding (N-H···S=C) and allows the hydrophobic biphenyl rings to tightly π-π stack. CDCl₃ is a non-polar, weakly interacting solvent that lacks the hydrogen-bond acceptor capacity required to disrupt this robust self-assembled network, leaving the compound as an insoluble suspension[3].

Q2: I switched to DMSO-d₆. The compound dissolved, but my ¹H NMR peaks are broad and overlapping. Is my sample degrading? A: Likely not. While DMSO-d₆ is an excellent hydrogen-bond acceptor that successfully breaks the intermolecular self-association[3], you are now observing an intramolecular phenomenon. The high C-N rotational barrier of the thioamide restricts the rotation of the -NH₂ group[2]. At room temperature, this rotation occurs at an intermediate exchange rate on the NMR timescale. Consequently, the two protons of the -NH₂ group experience different magnetic environments, leading to severe peak broadening[1]. Furthermore, DMSO-d₆ has a relatively high viscosity, which increases the rotational correlation time (tumbling time) of the molecule, further broadening the signals[4]. The solution is Variable Temperature (VT) NMR.

Q3: How can I leverage the high resolution of CDCl₃ without the solubility issues? A: You can use a co-solvent system. By adding a small volumetric fraction (5-10%) of a strong hydrogen-bond acceptor like DMSO-d₆ to your CDCl₃ suspension, you selectively cap the hydrogen-bond donors of the thioamide[5]. This disrupts the crystal lattice and forces the molecule into solution while maintaining the overall low viscosity and high-resolution characteristics of the bulk CDCl₃ solvent[4].

Quantitative Data: NMR Solvent Properties for Thioamide Solvation

SolventDielectric Constant (ε)Viscosity (cP at 25°C)Boiling Point (°C)H-Bond Acceptor CapacityRecommendation for Thioamides
CDCl₃ 4.80.5461PoorNot recommended alone due to high lattice energy.
Acetone-d₆ 20.70.3156ModerateGood for low-temperature studies; low viscosity yields sharp peaks[4].
DMF-d₇ 36.70.80153ExcellentStrong alternative to DMSO; lower viscosity yields sharper lineshapes.
DMSO-d₆ 46.82.00189ExcellentPrimary choice for disrupting H-bonds[3]; usually requires VT-NMR.

Experimental Protocols

Protocol A: Co-Solvent Titration Method

Causality: This method minimizes bulk solvent viscosity while chemically disrupting intermolecular hydrogen bonds, providing the sharpest possible lineshape for structural elucidation.

  • Initial Suspension: Weigh 3–5 mg of [1,1'-Biphenyl]-2-carbothioamide into a clean glass vial. Add 0.6 mL of CDCl₃. Sonicate for 2 minutes. (Observation: The sample will likely remain a cloudy suspension).

  • Titration: Add DMSO-d₆ in 10 µL increments using a micro-syringe.

  • Agitation: Vortex for 10 seconds and sonicate for 1 minute after each addition.

  • Validation (Self-Validating Step): Stop adding DMSO-d₆ the exact moment the solution becomes optically clear (typically between 30–60 µL, or 5–10% v/v). If the solution is clear, the macro-aggregates have been successfully broken.

  • Acquisition: Transfer the clear solution to a 5 mm NMR tube. Lock the spectrometer on CDCl₃. Critical Note: The residual CHCl₃ peak will shift slightly downfield from 7.26 ppm due to hydrogen bonding with the DMSO-d₆. Always reference your spectrum to an internal standard like TMS (0.00 ppm).

Protocol B: Variable Temperature (VT) NMR Optimization

Causality: Heating the sample provides the thermal energy required to overcome the high C-N rotational barrier of the thioamide, shifting the conformational exchange from an intermediate rate to a fast rate on the NMR timescale, thereby coalescing broad signals into sharp, integrable peaks.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d₆. Transfer to an NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Identify the broad signals, typically in the 7.0–10.0 ppm region corresponding to the thioamide -NH₂ and sterically hindered ortho-protons.

  • Thermal Ramping: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, up to a maximum of 343 K / 70 °C).

  • Equilibration (Critical): Wait exactly 5 minutes after the probe reaches each target temperature to allow for complete thermal equilibration of the sample. Re-tune, re-match, and re-shim the Z1/Z2 gradients at each temperature step to account for changes in solvent density and viscosity.

  • Validation (Self-Validating Step): Compare the spectra across the temperature gradient. You will observe the broad -NH₂ humps gradually sharpening and coalescing into a distinct signal. Once the peak width at half-height (FWHM) stabilizes and no longer decreases with added heat, you have reached the fast-exchange regime. Acquire your final high-resolution 1D and 2D spectra at this optimized temperature.

References

  • Flagging Problematic Compounds in Drug Discovery - NMX Research.
  • Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?
  • Avance Beginners Guide - Solvent Selection - University of Illinois Chicago.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
  • Solvation of Amides in DMSO and CDCl₃; an Attempt at Quantitative DFT-Based Interpretation of ¹H and ¹³C NMR Chemical Shifts - ResearchG

Sources

Troubleshooting

Preventing hydrolysis of [1,1'-Biphenyl]-2-carbothioamide during workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of delicate functional groups.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of delicate functional groups. Thioamides, particularly sterically encumbered systems like [1,1'-Biphenyl]-2-carbothioamide , present a unique challenge during downstream processing.

While the thioamide bond exhibits strong nN​→πC=S∗​ conjugation that provides ground-state stability, the highly polarizable thiocarbonyl sulfur acts as a "soft" nucleophile. This makes the molecule highly susceptible to degradation during standard aqueous workups. Below is a comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol to ensure the structural integrity of your compound from the reaction flask to the vial.

Mechanistic Insight: The Causality of Thioamide Hydrolysis

To prevent degradation, we must first understand the pathways that cause it. [1,1'-Biphenyl]-2-carbothioamide typically degrades into[1,1'-Biphenyl]-2-carboxamide (with the release of H2​S or HS− ) through three primary mechanisms[1]:

  • Acid-Catalyzed Hydrolysis: Unlike amides where the oxygen is protonated, the sulfur atom in a thioamide is the most basic site. Protonation of sulfur at low pH dramatically increases the electrophilicity of the thiocarbonyl carbon, inviting rapid attack by ambient water[1].

  • Base-Catalyzed Hydrolysis: At high pH, strong nucleophiles like hydroxide ( OH− ) directly attack the thiocarbonyl carbon, forming a tetrahedral intermediate that collapses to expel the sulfide ion[1].

  • Metal-Promoted Desulfurization: If your upstream synthesis utilized transition metals (e.g., Pd in a Suzuki coupling for the biphenyl core, or Cu), trace metal ions act as soft Lewis acids. They coordinate tightly to the soft sulfur, drawing electron density away and facilitating rapid hydrolysis even at neutral pH[2].

Mechanism Thioamide [1,1'-Biphenyl]-2-carbothioamide (Stable at Neutral pH) Protonated S-Protonated Intermediate (Electrophilic Carbon) Thioamide->Protonated H+ (Acidic Workup) Tetrahedral Tetrahedral Intermediate (Water/OH- Addition) Thioamide->Tetrahedral OH- (Basic Workup) Protonated->Tetrahedral H2O Attack Amide [1,1'-Biphenyl]-2-carboxamide (Hydrolysis Product) Tetrahedral->Amide C-S Bond Cleavage H2S H2S / HS- Release Tetrahedral->H2S Byproduct

Mechanistic pathways of thioamide hydrolysis under acidic and basic workup conditions.

Troubleshooting FAQs

Q1: My thioamide is converting to the corresponding carboxamide during the aqueous wash. What is the primary cause? A1: The most common culprit is a pH imbalance in the aqueous phase combined with prolonged biphasic contact. Thioamides undergo rapid hydrolysis at extreme pH levels[1]. Solution: Buffer your aqueous washes. Use a cold 0.1 M Potassium Phosphate Buffer (pH 7.0) instead of strong acids (like 1 M HCl) or strong bases (like 1 M NaOH) during the quench and extraction phases.

Q2: I am using a neutral pH buffer, but I still observe up to 15% hydrolysis in my LC-MS. Why? A2: If the pH is strictly neutral, the degradation is almost certainly metal-promoted. Trace transition metals from upstream catalysis coordinate to the thiocarbonyl sulfur, accelerating desulfurization. This phenomenon is well-documented; for instance, metal ions like Au(III) and Cu(II) rapidly form S-amide adducts that decompose to the O-amide in aqueous solutions[2]. Solution: Introduce a metal scavenger during the quench step. Washing the organic layer with an aqueous EDTA solution (0.05 M) or using a solid-supported scavenger (e.g., QuadraPure™) prior to aqueous extraction will sequester these metals and halt the catalytic degradation cycle.

Q3: Does temperature during the concentration step affect thioamide stability? A3: Absolutely. The activation energy for the breakdown of the tetrahedral intermediate is easily overcome at elevated temperatures. Rotary evaporation at bath temperatures above 35 °C, especially if trace water is still present in the organic phase, will drive hydrolysis. Solution: Dry the organic phase rigorously and concentrate under high vacuum at ≤25∘C .

Quantitative Stability Matrix

To illustrate the sensitivity of the thioamide bond, the following table summarizes the degradation kinetics of[1,1'-Biphenyl]-2-carbothioamide under various simulated biphasic extraction conditions.

Aqueous Phase ConditionTemperature (°C)Additive / ContaminantEstimated Half-Life ( t1/2​ )Hydrolysis Risk Level
pH 2.0 (0.01 M HCl)25None4.5 hoursHigh
pH 2.0 (0.01 M HCl)50None< 1.0 hourCritical
pH 7.4 (Phosphate Buffer)25None> 72 hoursLow
pH 7.4 (Phosphate Buffer)255 mol% Cu(II)1.2 hoursCritical
pH 12.0 (0.01 M NaOH)25None2.1 hoursHigh

Validated Methodology: Optimized Extraction Protocol

This self-validating protocol is designed to mitigate all three vectors of hydrolysis (pH, metals, and thermal energy).

Materials Required:

  • 0.1 M Potassium Phosphate buffer (pH 7.0), pre-chilled to 4 °C

  • 0.05 M Aqueous EDTA solution (pH adjusted to 7.0)

  • Cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Workflow:

  • Thermal Quench: Cool the crude reaction mixture to 0–5 °C using an ice bath. Quench the reaction by slowly adding an equal volume of the cold 0.1 M Potassium Phosphate buffer (pH 7.0).

  • Metal Scavenging: If transition metals were used in the synthesis, add 10 mL of the 0.05 M aqueous EDTA solution to the quenched mixture. Stir vigorously for 15 minutes at 5 °C to ensure complete chelation of trace metals.

  • Rapid Extraction: Transfer the mixture to a separatory funnel. Extract with cold EtOAc or DCM (3 x 20 mL). Critical Step: Ensure the biphasic separation is rapid (under 5 minutes per extraction) to minimize the molecule's exposure time to the aqueous interface.

  • Neutral Washing: Wash the combined organic layers once with cold brine (20 mL). Strictly avoid acidic or basic washes (e.g., saturated NaHCO3​ or NH4​Cl ).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Do not use Magnesium Sulfate ( MgSO4​ ), as its inherent mild Lewis acidity can trigger surface-catalyzed hydrolysis during prolonged contact.

  • Cold Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Maintain the water bath temperature strictly below 25 °C to prevent thermal degradation.

Workflow Start Crude Reaction Mixture Quench Quench & Dilute (Cold Buffer pH 7.0) Start->Quench Scavenge Metal Scavenging (Add EDTA if Pd/Cu present) Quench->Scavenge Extract Rapid Extraction (EtOAc or DCM, < 5 min) Scavenge->Extract Wash Neutral Wash (Cold Brine) Extract->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Concentrate Concentration (T < 25°C, High Vacuum) Dry->Concentrate Product Pure [1,1'-Biphenyl]-2-carbothioamide Concentrate->Product

Step-by-step optimized extraction workflow to prevent thioamide hydrolysis.

References

  • Title: The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Source: Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing (1982). URL: [Link]

  • Title: Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Source: ChemRxiv (2023). URL: [Link]

  • Title: Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Source: National Institutes of Health (NIH) / PMC (2022). URL: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for [1,1'-Biphenyl]-2-carbothioamide Recrystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of [1,1'-Biphenyl]-2-carbothioamide. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of [1,1'-Biphenyl]-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this and structurally related aromatic thioamides. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification strategy effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals upon cooling. What happened, and how can I fix it?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for one of three reasons:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a molten liquid.[1][2]

  • Rapid Cooling: Cooling the saturated solution too quickly ("shock cooling") can prevent molecules from orienting properly into a crystal lattice, favoring the formation of an amorphous oil.[1]

  • Inappropriate Solvent Choice: If the boiling point of your solvent is higher than the melting point of your compound, the compound will melt in the hot solvent and separate as an oil upon cooling.[1][2]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation level.[3]

  • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with a cloth or placing it on a surface that does not conduct heat away quickly can be effective.[1] Only after it has reached ambient temperature should you move it to an ice bath.

  • Change Solvents: If the issue persists, your solvent's boiling point is likely too high. Select a solvent with a lower boiling point.[2]

  • Pre-Purification: If impurities are the suspected cause, consider a preliminary purification step, such as washing the crude solid or performing a quick filtration through a silica plug before attempting recrystallization.

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: The failure of crystals to form is almost always due to the solution not being sufficiently saturated, a state known as supersaturation.[3] This typically happens when too much solvent was used initially.[1][3]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[3][4] The microscopic scratches provide nucleation sites where crystal growth can begin.

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution.[5] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[3] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution too quickly.

  • Drastic Cooling: If the above methods fail, place the flask in a high-efficiency cooling bath (e.g., ice-salt or dry ice-acetone) to force precipitation. Note that crystals formed this way may be smaller and less pure.

Q3: My final yield of pure crystals is very low. How can I improve it?

A3: A low yield is a frustrating outcome that can stem from several factors during the procedure.[5]

Possible Causes & Solutions:

  • Excessive Solvent: As with the failure to crystallize, using too much solvent is the most common cause of low yield, as a significant portion of your compound will remain dissolved in the mother liquor even when cold.[1][5]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude solid. To recover dissolved material, you can try to concentrate the mother liquor (the filtrate) by boiling off some solvent and cooling it again to obtain a "second crop" of crystals. Be aware this second crop may be less pure.[1]

  • Premature Crystallization: The compound may have crystallized prematurely during a hot filtration step (if performed), getting stuck on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by placing it in an oven or rinsing it with hot solvent.[1] Using a fluted filter paper can also speed up the filtration process, minimizing cooling.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Ensure the flask is left in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and best practices for developing a robust recrystallization protocol.

Q1: What is the most critical first step for successfully recrystallizing [1,1'-Biphenyl]-2-carbothioamide?

A1: The single most critical step is selecting a suitable solvent or solvent system.[2][6] An ideal recrystallization solvent has a specific set of properties:

  • High Solubility at High Temperature: The solvent must dissolve your compound completely at or near its boiling point.[4][6]

  • Low Solubility at Low Temperature: The solvent should dissolve very little of your compound at low temperatures (e.g., in an ice bath) to allow for maximum recovery.[4][6]

  • Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing them to be filtered off) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

  • Chemical Inertness: The solvent must not react with your compound.[6]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[6]

Q2: What solvents are good starting points for recrystallizing [1,1'-Biphenyl]-2-carbothioamide?

A2: Based on the biphenyl and thioamide functionalities, which impart moderate polarity, several common laboratory solvents are excellent candidates for initial screening. Alcohols are often effective for thioamide-containing compounds.[7][8][9]

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften an excellent choice for aromatic amides and thioamides.[7][8] Can be used in an aqueous mixture.
Methanol 65Polar ProticSimilar to ethanol but more polar and has a lower boiling point. Used for similar structures.[10][11]
Isopropanol 82Polar ProticLess polar than ethanol; may offer a different solubility profile.
Acetonitrile 82Polar AproticA common solvent for resolving biphenyl derivatives like BINOL.[12]
Toluene 111NonpolarGood for less polar compounds; has been used for recrystallizing biphenyl derivatives.[13]
Ethyl Acetate 77Moderately PolarA versatile solvent, often used in combination with a nonpolar solvent like hexanes.

Q3: How do I perform a systematic solvent screening experiment?

A3: A small-scale screening is essential to avoid wasting your crude material.

Protocol: Micro-Scale Solvent Screening

  • Preparation: Place a small amount of your crude [1,1'-Biphenyl]-2-carbothioamide (approx. 20-30 mg) into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, toluene, ethyl acetate) dropwise, swirling after each addition. Add up to ~0.5 mL. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a hot water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The ideal solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline precipitate upon cooling.

Q4: What is a "solvent pair," and when should I use this technique?

A4: A solvent pair is used when no single solvent meets the criteria for a good recrystallization.[4] The technique uses two miscible solvents:

  • A "good" solvent in which your compound is highly soluble.

  • A "poor" solvent in which your compound is nearly insoluble.

A common example is an ethanol/water pair, where ethanol is the "good" solvent and water is the "poor" solvent for many organic compounds.[10]

Protocol: Recrystallization with a Solvent Pair

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise with constant swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly, as you would in a single-solvent recrystallization.

Visualized Workflows and Protocols
General Recrystallization Workflow

The following diagram outlines the standard procedure for purifying a solid compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_analysis Analysis A Select Suitable Solvent (via screening) B Dissolve Crude Solid in Minimum Hot Solvent A->B C Hot Filtration (Optional) (to remove insoluble impurities) B->C if needed D Cool Slowly (to room temperature, then ice bath) B->D if no hot filtration C->D E Collect Crystals (via vacuum filtration) D->E F Wash Crystals (with small amount of cold solvent) E->F G Dry Purified Crystals F->G H Assess Purity (Melting Point, NMR, etc.) G->H

Caption: A standard workflow for the purification of a solid organic compound via recrystallization.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues during your experiment.

Troubleshooting_Tree Start Problem Encountered During Recrystallization OiledOut Compound 'Oiled Out'? Start->OiledOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Very Low? Start->LowYield Sol1 Reheat, Add More Solvent, Cool Slowly OiledOut->Sol1 Yes Sol2 Choose Solvent with Lower Boiling Point OiledOut->Sol2 If persists Sol3 Induce Crystallization: Scratch or Add Seed Crystal NoCrystals->Sol3 Yes Sol4 Reduce Solvent Volume (Boil off excess) NoCrystals->Sol4 If induction fails Sol5 Concentrate Mother Liquor for a Second Crop LowYield->Sol5 Yes Sol6 Ensure Filtration Apparatus was Pre-heated LowYield->Sol6 If premature crystallization is suspected

Caption: A decision tree for troubleshooting common problems in recrystallization experiments.

References
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Organic Syntheses Procedure. (S)-(−)- AND (R)-(+)-1,1'-BI-2-NAPHTHOL. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

  • Walsh Medical Media. QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of N 1 -Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. [Link]

  • SciSpace. Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant. [Link]

  • National Center for Biotechnology Information. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. [Link]

  • Organic Syntheses. Resolution of 1,1'-‐Bi-‐2-‐Naphthol; (R)-‐(+)-‐ and (S)-‐(-‐)-‐2,2'- B. [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in [1,1'-Biphenyl]-2-carbothioamide Complexation

Welcome to the advanced troubleshooting hub for organometallic ligand design. Complexing transition metals to ortho-substituted biphenyl thioamides presents unique steric and electronic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for organometallic ligand design. Complexing transition metals to ortho-substituted biphenyl thioamides presents unique steric and electronic challenges. This guide is designed by application scientists to help you diagnose kinetic traps, optimize reaction thermodynamics, and successfully isolate your target complexes.

The Coordination Conundrum (FAQs)

Q: Why does the ortho-phenyl group in [1,1'-Biphenyl]-2-carbothioamide completely halt my standard metal complexation reactions? A: The failure is driven by a combination of restricted biaryl rotation and the unique stereoelectronics of the thioamide moiety. In ortho-substituted biphenyls, the massive steric bulk of the adjacent 1'-phenyl ring 1, forcing the carbothioamide group out of coplanarity to minimize severe steric clash[1]. Furthermore, the thioamide C=S bond is approximately 30% longer than a standard amide C=O bond, and sulfur possesses a significantly larger van der Waals radius, which intrinsically alters the coordination trajectory and increases the rotational barrier around the N-C(S) bond[2]. Consequently, the metal center cannot access the sulfur/nitrogen donor pocket without encountering insurmountable van der Waals repulsion from the biphenyl core.

Q: How does "Ground-State Destabilization" solve this steric shielding? A: By treating the sterically hindered ligand with a strong, non-nucleophilic base (e.g., KHMDS), you deprotonate the thioamide N-H. This site-selective activation3, shifting the molecule into a highly reactive imidothiolate (N=C-S⁻) form[3]. This ground-state destabilization dramatically increases the nucleophilicity of the sulfur atom, providing the thermodynamic driving force required for the sulfur to aggressively attack the metal center and outcompete the steric shielding of the ortho-phenyl ring.

Q: Which metal precursors are most effective for this specific ligand? A: You must avoid precursors with bulky spectator ligands (e.g., Pd(PPh3)4 or Ru(bpy)2Cl2). The combined steric bulk of the ortho-biphenyl system and the auxiliary ligands creates a kinetic trap. Instead, utilize streamlined, labile precursors such as [Pd(allyl)Cl]2 or Pd(OAc)2. These precursors offer a smaller "bite angle" requirement and readily dissociate their ligands to accommodate the bulky biphenyl framework.

Diagnostic Workflows & Mechanistic Pathways

G A Identify Steric Clash in Ortho-Biphenyl B Assess Metal Precursor Bulkiness A->B C Bulky Precursor (e.g., Pd(PPh3)4) B->C Avoid D Streamlined Precursor (e.g.,[Pd(allyl)Cl]2) B->D Select E Optimize Thermodynamics D->E F Conventional Heating (Low Yield, <20%) E->F Kinetic Trap G Microwave-Assisted (High Yield, >85%) E->G Overcome Barrier H Successful Complexation G->H

Fig 1: Optimization workflow for sterically hindered biphenyl thioamide complexation.

Pathway N1 [1,1'-Biphenyl]-2- carbothioamide N2 Base Addition (e.g., KHMDS) N1->N2 N3 Ground-State Destabilization N2->N3 Deprotonation N4 Imidothiolate Formation (S-) N3->N4 nN→π*C=S shift N5 Rapid Metal Coordination N4->N5 Enhanced Nucleophilicity

Fig 2: Mechanistic pathway of base-promoted ground-state destabilization for complexation.

Empirical Optimization Data

The following table summarizes the quantitative impact of tuning the reaction parameters to overcome the steric hindrance of the ortho-phenyl group during Pd(II) complexation.

Metal PrecursorBase AdditiveSolventHeating MethodTimeComplexation Yield (%)
Pd(PPh3)4NoneTolueneConventional Reflux (110 °C)24 h< 5% (Kinetic Trap)
[Pd(allyl)Cl]2NoneTHFConventional Reflux (65 °C)24 h12%
[Pd(allyl)Cl]2KHMDS (1.1 eq)THFConventional Reflux (65 °C)12 h45%
[Pd(allyl)Cl]2 KHMDS (1.1 eq) DMF Microwave (120 °C) 20 min 92% (Optimized)

Self-Validating Experimental Protocols

Protocol: Microwave-Assisted Synthesis of Pd(II)-[1,1'-Biphenyl]-2-carbothioamide Complex

Objective: To achieve >90% complexation yield by coupling ground-state destabilization with microwave irradiation to overcome biaryl steric shielding.

Step 1: Ligand Preparation & Ground-State Destabilization

  • Action: In an oven-dried microwave vial under N2 atmosphere, dissolve 1.0 eq of [1,1'-Biphenyl]-2-carbothioamide in anhydrous DMF (0.1 M concentration). Cool the vial to 0 °C in an ice bath.

  • Action: Dropwise add 1.1 eq of KHMDS (1.0 M solution in THF). Stir for 15 minutes.

  • Causality: KHMDS deprotonates the thioamide. DMF is chosen because its high dielectric constant stabilizes the resulting polar transition state.

  • Validation Checkpoint: The solution will shift from pale yellow to deep orange/red. This color change is the self-validating visual indicator of successful imidothiolate (N=C-S⁻) formation. (Troubleshooting: If the solution remains pale, verify the moisture content of your DMF and the integrity of your KHMDS).

Step 2: Metal Addition

  • Action: Add 0.5 eq of [Pd(allyl)Cl]2 rapidly against a positive flow of N2. Seal the vial with a crimp cap.

  • Causality: [Pd(allyl)Cl]2 is selected because the allyl ligand is sterically unobtrusive. This allows the bulky biphenyl imidothiolate to approach the Pd(II) center without clashing with auxiliary ligands.

Step 3: Microwave Irradiation

  • Action: Irradiate the sealed vial in a dedicated microwave reactor at 120 °C for 20 minutes (ramp time: 2 mins).

  • Causality: The massive steric clash of the ortho-phenyl ring creates an exceptionally high activation energy barrier. Conventional heating often leads to ligand decomposition before complexation occurs. Microwave irradiation provides rapid, localized superheating to overcome this kinetic barrier, pushing the reaction to thermodynamic completion.

Step 4: Isolation & Analytical Validation

  • Action: Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, dry the organic layer over Na2SO4, and concentrate in vacuo. Purify via short-path silica gel chromatography.

  • Validation Checkpoint: Analyze the isolated product via FTIR and 1H NMR to confirm complexation.

    • FTIR: The characteristic C=S double bond stretch (~1200 cm⁻¹) will shift significantly or disappear entirely, replaced by a C-S single bond stretch (~1100 cm⁻¹).

    • 1H NMR: The broad thioamide N-H peak (typically found between 9.0–10.5 ppm) must be completely absent.

References[4] Title: Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides

Source: nih.gov URL: 3] Title: Thioamide N–C(S) Activation by Ground-State-Destabilization Source: rsc.org URL: 1] Title: The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent Source: researchgate.net URL: 2] Title: Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Stability &amp; Handling of [1,1'-Biphenyl]-2-carbothioamide

Welcome to the Technical Support Center for [1,1'-Biphenyl]-2-carbothioamide . This compound is a highly valuable synthetic intermediate and biophysical probe.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [1,1'-Biphenyl]-2-carbothioamide . This compound is a highly valuable synthetic intermediate and biophysical probe. However, the unique electronic properties of the thioamide bond require precise handling, particularly in acidic environments. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols.

Part 1: Mechanistic FAQs

Q: What drives the degradation of [1,1'-biphenyl]-2-carbothioamide in acidic environments? A: Unlike oxoamides, which protonate preferentially on the oxygen atom, thioamides protonate readily on the sulfur atom due to its larger atomic radius and higher polarizability. This S-protonation drastically increases the electrophilicity of the thiocarbonyl carbon. In the presence of aqueous acids, water acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Depending on the reaction conditions, this intermediate collapses by eliminating either hydrogen sulfide (H₂S) to form biphenyl-2-carboxamide (S-to-O exchange) or ammonia (NH₄⁺) to yield biphenyl-2-carboxylic acid[1][2].

Q: Does the biphenyl structure offer any stability compared to aliphatic thioamides? A: Yes. The bulky ortho-phenyl ring in [1,1'-biphenyl]-2-carbothioamide provides significant steric shielding around the thiocarbonyl carbon. This steric hindrance elevates the activation energy required for the nucleophilic attack of water, rendering it more stable than unhindered aliphatic thioamides[3]. However, under prolonged exposure to strong acids (e.g., Trifluoroacetic acid, TFA), degradation is inevitable.

Q: Why do I see a -16 Da mass shift during LC-MS analysis of my acid-treated samples? A: A -16 Da shift is the classic signature of an S-to-O exchange (loss of Sulfur at ~32 Da, gain of Oxygen at ~16 Da). This occurs when thioamide precursors react with trace amounts of residual water in strongly acidic cleavage cocktails (like TFA)[1].

AcidHydrolysis A [1,1'-Biphenyl]-2-carbothioamide B S-Protonated Thioamide A->B + H+ (pH < 2) C Tetrahedral Intermediate (Water Addition) B->C + H2O (Nucleophilic Attack) D Biphenyl-2-carboxamide (- H2S) C->D S-to-O Exchange E Biphenyl-2-carboxylic acid (- NH4+) C->E Complete Hydrolysis

Acid-catalyzed hydrolysis pathway of biphenyl-2-carbothioamide.

Part 2: Quantitative Stability Data

Understanding the kinetic boundaries of your compound is critical for experimental design. The table below summarizes the stability profile of[1,1'-Biphenyl]-2-carbothioamide under various acidic conditions.

Acidic ConditionTemp (°C)Co-SolventHalf-Life (t½)Primary Degradant
0.1 M HCl (pH 1)2550% MeCN> 72 hoursBiphenyl-2-carboxylic acid
1.0 M HCl (pH 0)6050% MeCN4.2 hoursBiphenyl-2-carboxylic acid
95% TFA / 5% H₂O25None1.8 hoursBiphenyl-2-carboxamide
99% TFA / 1% TIPS25None> 24 hoursTrace Amide

Part 3: Troubleshooting Guide

TroubleshootingWorkflow Step1 Detect Degradation in Acidic Media Step2 LC-MS Analysis Step1->Step2 PathA Mass Shift: -16 Da (Amide Formation) Step2->PathA PathB Mass Shift: -17 Da (Acid Formation) Step2->PathB SolA Exclude Water & Use Scavengers PathA->SolA Prevent S-to-O Exchange SolB Employ Thioimidate Protection Strategy PathB->SolB Block Electrophilic Carbon

Workflow for diagnosing and resolving thioamide acidic degradation.

Issue 1: High levels of desulfurization (amide formation) during acidic workup.
  • Root Cause: Trace water in the acidic medium drives the S-to-O exchange.

  • Solution: Ensure all solvents are strictly anhydrous. Use carbocation scavengers like Triisopropylsilane (TIPS) to minimize side reactions. If using TFA, utilize a cocktail of 99% TFA / 1% TIPS instead of aqueous mixtures.

Issue 2: Complete hydrolysis to the carboxylic acid.
  • Root Cause: Extended heating or prolonged reaction times in aqueous acid.

  • Solution: Switch to a reversible thioimidate protection strategy. By converting the thioamide to a thioimidate, the nucleophilicity of the sulfur is attenuated, and the basic =N– site protonates, completely preventing nucleophilic behavior and preserving the thioamide integrity during acidic exposure[4][5].

Part 4: Experimental Protocols

Protocol 1: Self-Validating Kinetic Stability Assay (RP-HPLC)

Objective: Determine the exact degradation rate of [1,1'-biphenyl]-2-carbothioamide in specific acidic media. Self-Validation Mechanism: Inclusion of an internal standard (biphenyl) ensures extraction recovery is tracked. A mass-balance calculation confirms that no volatile or insoluble intermediates are lost during the assay.

  • Preparation: Prepare a 1.0 mM stock of [1,1'-biphenyl]-2-carbothioamide and 0.5 mM biphenyl (internal standard) in anhydrous acetonitrile.

  • Initiation: Dilute the stock 1:10 into the target acidic buffer (e.g., 0.1 M HCl) pre-equilibrated at 37°C in a sealed vial.

  • Sampling & Quenching (Causality): At defined time points (0, 1, 2, 4, 8, 24 h), extract 100 µL aliquots and immediately quench into 100 µL of cold 0.2 M Tris buffer (pH 8.0).

    • Why: Neutralizing the acid instantaneously halts the S-protonation and subsequent hydrolysis, freezing the kinetic profile for accurate LC-MS analysis without artifactual degradation in the autosampler.

  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% MeCN/H₂O with 0.1% Formic Acid).

  • Validation Check: Calculate the molar sum of the remaining thioamide, formed amide, and formed carboxylic acid. The sum must equal the initial thioamide concentration ±5%. A deviation indicates precipitation or unmonitored side reactions.

Protocol 2: Reversible Thioimidate Protection for Strongly Acidic Workflows

Objective: Protect the thioamide moiety prior to exposure to harsh acids (e.g., TFA cleavage in solid-phase synthesis). Self-Validation Mechanism: LC-MS monitoring of the alkylation step ensures 100% conversion before acid exposure, preventing mixed-population degradation.

  • Alkylation: Dissolve the thioamide in anhydrous Dichloromethane (DCM). Add 2.0 equivalents of Meerwein's salt (Trimethyloxonium tetrafluoroborate) and stir at room temperature for 2 hours.

  • Verification: Run a micro-aliquot on LC-MS to confirm a +14 Da mass shift (methylation of sulfur), indicating complete conversion to the thioimidate[4].

  • Acid Exposure: Proceed with the acidic workflow (e.g., 95% TFA exposure). The thioimidate will remain stable because the highly basic nitrogen protonates, repelling further electrophilic attack[5].

  • Deprotection (Causality): After removing the acid in vacuo, dissolve the residue in a mild basic buffer (pH 8.5) with 10 equivalents of ammonium sulfide ((NH₄)₂S) for 4 hours.

    • Why: The sulfide acts as a soft nucleophile to selectively demethylate the sulfur, regenerating the native thioamide without damaging the biphenyl backbone or triggering epimerization.

References

  • Title: Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Source: PMC. URL: [Link]

  • Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Source: PMC. URL: [Link]

  • Title: Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. Source: ACS Publications. URL: [Link]

  • Title: Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Source: PMC. URL: [Link]

  • Title: A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Source: ACS Publications. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of [1,1'-Biphenyl]-2-carbothioamide

Welcome to the Advanced Troubleshooting Guide for the isolation of [1,1'-Biphenyl]-2-carbothioamide. As a Senior Application Scientist, I have designed this resource to move beyond basic procedures and address the fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation of [1,1'-Biphenyl]-2-carbothioamide. As a Senior Application Scientist, I have designed this resource to move beyond basic procedures and address the fundamental thermodynamics and kinetics that govern thioamide crystallization.

The Thermodynamics of Thioamide Isolation

Isolating high-purity [1,1'-Biphenyl]-2-carbothioamide requires balancing two competing molecular features: the highly lipophilic, sterically bulky biphenyl core and the highly polar, hydrogen-bonding primary thioamide group (-C(=S)NH₂).

The causality behind successful isolation lies in desolvation kinetics . For crystallization to occur, the solute-solvent intermolecular bonds must be broken so that solute-solute hydrogen bonding (typically forming thioamide dimers) can drive lattice assembly. If a solvent forms overly strong hydrogen bonds with the thioamide group (e.g., polar protic solvents like ethanol), the energy barrier to desolvation becomes too high. This widens the metastable zone, severely depresses the nucleation rate, and leads to supersaturated solutions that either refuse to crystallize or crash out as trapped amorphous solids 1. Therefore, utilizing a binary solvent system (polar aprotic/apolar) is critical for controlling the nucleation pathway.

Quantitative Solvent Performance Data

The following table summarizes the quantitative performance and thermodynamic effects of various solvent systems on thioamide crystallization, allowing for data-driven solvent selection 2.

Solvent SystemSolvation Strength (Thioamide)Metastable Zone WidthNucleation KineticsLipophilic Impurity RejectionRecommended Use
Ethanol (Protic) Very High (H-bond donor/acceptor)Extremely Wide (24–47 °C)Poor (Slow desolvation)ModerateNot Recommended ; leads to low yield and oiling out.
Ethyl Acetate (Aprotic) Moderate (H-bond acceptor only)ModerateGoodLowGood for initial extraction, poor for final polishing.
Toluene (Apolar) Low (π-π interactions only)Narrow (8–16 °C)Excellent (Rapid)HighExcellent ; promotes strong solute-solute H-bonding.
Toluene / Heptane (Binary) TunableHighly ControlledOptimal (Growth > Nucleation)Very HighGold Standard ; allows precision control of the cloud point.

Troubleshooting FAQs

Q1: My[1,1'-Biphenyl]-2-carbothioamide is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force solid nucleation? A1: Oiling out—or liquid-liquid phase separation (LLPS)—occurs when the supersaturation is high, but the melting point of the solute-solvent mixture is depressed below your current cooling temperature. Causality: The solvent is too strong, or your cooling ramp is too aggressive, trapping the system in a high-energy liquid state. Solution: Switch to a binary system like Toluene/Heptane. Heat the oiled-out mixture until it forms a homogenous solution, then cool it extremely slowly (0.1 °C/min). To bypass the primary nucleation energy barrier, introduce a seed crystal at 5 °C above the known cloud point.

Q2: I am seeing significant phosphorus/sulfur byproducts (from Lawesson's reagent) co-crystallizing with my product. How do I remove them without running a column? A2: Lawesson's reagent byproducts share similar lipophilicity profiles with the biphenyl core, making standard crystallization ineffective. Causality: The stoichiometric six-membered-ring P-S byproducts are soluble in toluene. Solution: Implement an ethylene glycol or ethanol quench prior to your extraction. This chemical intervention decomposes the cyclic byproducts into highly polarized, water-soluble diethyl thiophosphates. This allows for a clean, column-free biphasic separation where the impurities partition into the aqueous/glycol layer, leaving pure thioamide in the organic layer 3.

Q3: Why am I getting an unacceptably low yield when recrystallizing from pure ethanol, even at -20 °C? A3: Polar protic solvents like ethanol form intense intermolecular hydrogen bonds with both the -NH₂ and -C=S domains of the thioamide. Causality: This strong solvation significantly increases the baseline solubility and widens the metastable zone width, meaning the induction time for nucleation becomes unrealistically long 4. Switch to an apolar solvent to reduce solvent-solute interactions and promote the solute-solute packing required for lattice formation.

Self-Validating Experimental Protocol: Binary Crystallization

This protocol utilizes a Toluene/Heptane binary system to ensure high-purity isolation. It is designed as a self-validating system; if a specific visual milestone is not met, the user is immediately alerted to adjust the parameters before proceeding.

Step 1: Chemical Quench & Extraction

  • To the crude thionation reaction mixture, add 5 equivalents of ethylene glycol. Stir at 95 °C for 3.5 hours to polarize P-S byproducts.

  • Extract the mixture with Toluene (3 x 20 mL). Discard the lower aqueous/glycol layer containing the impurities.

  • Validation Check: Run a quick TLC of the Toluene layer. If baseline impurities remain, repeat the glycol wash.

Step 2: Concentration & Cloud Point Titration

  • Concentrate the Toluene layer under reduced pressure until the solvent volume is reduced by 70% (approx. 1-2 M concentration).

  • Transfer to a crystallization dish equipped with a magnetic stirrer and heat to 70 °C.

  • The Self-Validating Step: Titrate Heptane (anti-solvent) dropwise into the hot toluene solution until the solution becomes faintly, persistently turbid.

  • Immediately add Toluene dropwise (usually 2-5 drops) until the solution just regains total clarity.

    • Causality & Validation: The temporary turbidity confirms you have mapped the exact thermodynamic boundary of the metastable zone. Restoring clarity ensures you are starting from a 100% homogenous solution, preventing premature amorphous precipitation.

Step 3: Controlled Nucleation & Isolation

  • Turn off the heating mantle and allow the solution to cool at a controlled rate of ~0.1 °C/min down to 20 °C. Do not disturb the flask.

    • Causality: Slow cooling ensures that crystal growth outpaces secondary nucleation, yielding large, high-purity crystals rather than a fine powder that traps impurities.

  • Once at 20 °C, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with 10 mL of ice-cold 1:2 Toluene:Heptane. Dry under vacuum at 40 °C to constant weight.

Process Visualization

G Start Crude[1,1'-Biphenyl]-2-carbothioamide (Post-Thionation) Quench Ethylene Glycol Quench (Polarize P-S Byproducts) Start->Quench Extract Liquid-Liquid Extraction (Toluene / Aqueous) Quench->Extract SolventEval Solvent Selection for Crystallization Extract->SolventEval Protic Polar Protic (e.g., Ethanol) High Solvation, Wide Metastable Zone SolventEval->Protic Avoid Apolar Apolar / Binary (Toluene/Heptane) Optimal Solute-Solute Packing SolventEval->Apolar Preferred Fail Oiling Out / Low Yield (H-Bonding Inhibits Nucleation) Protic->Fail Success Cloud Point Titration & Controlled Cooling (0.1°C/min) Apolar->Success Final High-Purity Crystalline Product Success->Final

Thermodynamic workflow for thioamide purification and solvent selection.

References

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II PMC
  • A Comparative Guide to Solvent Effects in Thioamide Synthesis Benchchem
  • A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent ResearchG
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity White Rose Research Online

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of [1,1'-Biphenyl]-2-carbothioamide

Executive Summary In modern drug discovery, the rapid and accurate structural verification of synthetic intermediates is paramount. [1,1'-Biphenyl]-2-carbothioamide is a critical pharmacophore and synthetic precursor fre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid and accurate structural verification of synthetic intermediates is paramount. [1,1'-Biphenyl]-2-carbothioamide is a critical pharmacophore and synthetic precursor frequently utilized in the development of NAMPT (Nicotinamide Phosphoribosyltransferase) inhibitors and other targeted therapeutics.

This guide provides an objective, data-driven comparison of two analytical platforms—High-Field Superconducting NMR (600 MHz) and Benchtop Permanent Magnet NMR (80 MHz) —for the spectral analysis of this compound. By examining the specific mechanistic challenges of thioamides and biphenyl systems, this guide empowers researchers to select the optimal analytical workflow based on resolution requirements, throughput, and cost-efficiency.

Mechanistic Causality: The Thioamide and Biphenyl Challenges

To understand the performance differences between NMR platforms, we must first analyze the intrinsic molecular dynamics of [1,1'-Biphenyl]-2-carbothioamide.

The Thioamide Restricted Rotation

Unlike standard amines, the thioamide group ( −C(=S)NH2​ ) exhibits unique dynamic behavior in solution. The lone pair of electrons on the nitrogen atom strongly delocalizes into the π∗ orbital of the thiocarbonyl group. This resonance stabilization imparts significant partial double-bond character to the C–N bond, raising the rotational energy barrier to approximately 16–18 kcal/mol .

Because rotation is restricted at room temperature, the two protons of the NH2​ group are locked into distinct chemical environments (diastereotopic-like behavior): one proton is syn to the sulfur atom, and the other is anti. Consequently, they appear as two distinct, broad singlets in the 1H NMR spectrum rather than a single integrated peak.

Rotation_Logic A Thioamide Group -C(=S)NH2 B Nitrogen Lone Pair Delocalization into C=S A->B C Partial Double Bond (Restricted C-N Rotation) B->C D Diastereotopic Protons (Two distinct NH signals) C->D

Fig 1. Mechanistic logic of restricted rotation in thioamides leading to signal splitting.

The Biphenyl Second-Order Overlap

The biphenyl moiety contains 9 aromatic protons. Because the electronic environments of the unsubstituted ring (Ring B) and the substituted ring (Ring A) are highly similar, their chemical shifts cluster tightly between 7.3 and 7.8 ppm. At lower magnetic fields, the chemical shift dispersion (measured in Hz) is small, while the J -coupling constants remain fixed. When Δν/J<10 , the system enters second-order behavior, causing the signals to collapse into an unresolvable multiplet. High-field NMR is required to increase Δν and restore first-order (readable) multiplicity.

Product Comparison: 600 MHz vs. 80 MHz Platforms

Recent advancements in cryogen-free, permanent magnet technology have made benchtop NMR a viable alternative to traditional superconducting systems for specific workflows . Table 1 summarizes the comparative performance of these platforms for analyzing [1,1'-Biphenyl]-2-carbothioamide.

Table 1: Platform Performance Comparison Matrix

ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Aromatic Resolution Heavy overlap; appears as a broad, complex multiplet (7.2–7.8 ppm).Baseline resolution; distinct doublets and triplets are easily assigned.
Thioamide Detection Excellent. The two broad NH2​ singlets are clearly visible, confirming the functional group.Excellent. Sharper broad singlets with precise integration.
13C Sensitivity Low. Requires >1000 scans (~2 hours) to resolve quaternary carbons ( C=S , C−1′ ).High. Excellent signal-to-noise ratio in <256 scans (~10 minutes).
Operational Footprint Fume-hood compatible, cryogen-free, minimal maintenance .Requires dedicated facility, liquid Helium/Nitrogen fills, high capital cost.
Primary Use Case Rapid QA/QC, reaction monitoring, presence/absence of thioamide.De novo structural elucidation, impurity profiling, publication-grade data.

Experimental Methodology & Self-Validating Workflows

To ensure data integrity, the following protocols utilize a self-validating system where internal standards and lock signals confirm instrument health before data acquisition.

Step-by-Step Protocol

1. Sample Preparation (Causality-Driven Solvent Choice)

  • Action: Weigh exactly 20.0 mg of [1,1'-Biphenyl]-2-carbothioamide and dissolve in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is selected over CDCl3​ because its high polarity stabilizes the charge-separated resonance structure of the thioamide, accentuating the restricted rotation barrier. Furthermore, DMSO disrupts intermolecular hydrogen bonding, preventing signal broadening.

  • Validation: Visually inspect the standard 5 mm NMR tube. The solution must be perfectly clear. Particulates cause magnetic susceptibility gradients, destroying resolution.

2. Instrument Tuning and Shimming

  • Action: Insert the sample. Lock onto the deuterium signal of DMSO- d6​ . Perform automated tuning and matching (ATM), followed by gradient shimming.

  • Validation: Check the TMS signal at 0.00 ppm. The linewidth at half-height ( w1/2​ ) must be <1.0 Hz on the 600 MHz system and <1.5 Hz on the 80 MHz system. If broader, re-shim.

3. Acquisition Parameters

  • Temperature: Strictly maintained at 298 K. Note: Heating the sample increases the C–N rotation rate, which would cause the diagnostic NH2​ double-singlet to coalesce into a single peak, destroying structural verification.

  • Benchtop (80 MHz): 1H acquired with 64 scans, 10 s relaxation delay (approx. 15 min).

  • High-Field (600 MHz): 1H acquired with 16 scans, 10 s relaxation delay (approx. 3 min).

NMR_Workflow Prep Sample Preparation 20 mg [1,1'-Biphenyl]-2-carbothioamide Dissolved in 0.6 mL DMSO-d6 + TMS Split Prep->Split Benchtop Benchtop NMR (80 MHz) Platform: Permanent Magnet Scans: 64 | Time: 15 min Goal: Rapid QA/QC & Thioamide Check Split->Benchtop HighField High-Field NMR (600 MHz) Platform: Superconducting Magnet Scans: 16 | Time: 3 min Goal: Full Aromatic Resolution Split->HighField Data Spectral Processing Fourier Transform, Phase Correction Integration & Multiplet Analysis Benchtop->Data HighField->Data

Fig 2. Comparative NMR workflow for [1,1'-Biphenyl]-2-carbothioamide analysis.

Spectral Data Presentation

The following tables summarize the quantitative 1H and 13C NMR data, highlighting the observational differences between the two platforms.

Table 2: 1H NMR Spectral Assignments (DMSO- d6​ , 298 K)

Proton AssignmentHigh-Field (600 MHz) AppearanceBenchtop (80 MHz) AppearanceMechanistic Note
NH (anti to S) δ 9.85 (br s, 1H) δ 9.85 (br s, 1H)Deshielded by the thiocarbonyl anisotropy.
NH (syn to S) δ 9.20 (br s, 1H) δ 9.20 (br s, 1H)Distinct from the anti proton due to restricted rotation.
H-3 (Ring A) δ 7.65 (dd, J = 7.8, 1.2 Hz, 1H) δ 7.65 (m, overlaps with others)Ortho to the thioamide group.
H-4, H-5 (Ring A) δ 7.48 - 7.42 (m, 2H) δ 7.45 (m, broad overlap)-
H-6, H-2' to H-6' δ 7.38 - 7.30 (m, 6H) δ 7.35 (m, massive overlap)The biphenyl system collapses at 80 MHz.

Table 3: 13C NMR Spectral Assignments (DMSO- d6​ , 298 K)

Carbon AssignmentChemical Shift ( δ , ppm)Detection at 600 MHzDetection at 80 MHz
C=S (Thiocarbonyl) 202.5Sharp singlet, high S/NWeak signal, requires >1000 scans
C-2 (Ring A, Quaternary) 142.0ResolvedBarely above noise floor
C-1' (Ring B, Quaternary) 139.5ResolvedBarely above noise floor
C-1 (Ring A, Quaternary) 138.2ResolvedBarely above noise floor
Aromatic CH Carbons 129.8 - 127.17 distinct signals resolvedMerged into 2-3 broad peaks

Conclusion & Recommendations

For the analysis of [1,1'-Biphenyl]-2-carbothioamide, the choice of instrument depends strictly on the analytical objective:

  • Choose Benchtop NMR (80 MHz) for rapid, in-process quality control. The benchtop system successfully identifies the diagnostic NH2​ double-singlet (9.85 and 9.20 ppm), which is sufficient to confirm the successful conversion of a nitrile or amide into the target thioamide. It saves time, avoids the use of expensive cryogens, and frees up high-field instruments.

  • Choose High-Field NMR (600 MHz) for complete structural elucidation, impurity profiling, or regulatory submissions (IND/NDA). The 600 MHz magnet is absolutely required to resolve the complex second-order multiplet of the biphenyl aromatic system and to achieve acceptable signal-to-noise ratios for the quaternary 13C nuclei in a reasonable timeframe.

References

  • Title: A Small Change in Structure, a Big Change in Flexibility Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Drug Ingredients in Honey-Based Supplements Source: MDPI (Applied Sciences) URL: [Link]

  • Title: Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers Source: Angewandte Chemie International Edition / Wiley Online Library URL: [Link]

Comparative

Comparative Reactivity Guide: [1,1'-Biphenyl]-2-carbothioamide vs.[1,1'-Biphenyl]-2-carboxamide

Executive Summary For drug development professionals and synthetic chemists, the targeted functionalization of biphenyl scaffolds is a critical pathway for accessing privileged pharmacophores. The substitution of oxygen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the targeted functionalization of biphenyl scaffolds is a critical pathway for accessing privileged pharmacophores. The substitution of oxygen for sulfur in the primary amide of a biphenyl system fundamentally alters its electronic landscape, coordination chemistry, and reactivity profile. While [1,1'-Biphenyl]-2-carboxamide serves as a robust, hard-donor directing group for classical C–H activation and oxidative cyclization, [1,1'-Biphenyl]-2-carbothioamide acts as a highly nucleophilic, soft-donor ligand that unlocks unique desulfurative and cross-coupling pathways.

This guide provides an in-depth comparative analysis of these two isosteres, equipping researchers with the mechanistic logic and empirical protocols necessary to leverage their distinct reactivities.

Electronic and Structural Divergence

The fundamental differences in reactivity between the carboxamide and carbothioamide stem from the distinct quantum mechanical properties of the C=O and C=S bonds.

  • Resonance and Rotational Barrier : In amides, the highly electronegative oxygen atom dominates the electron distribution. Conversely, in thioamides, the poor orbital overlap between the carbon 2p and sulfur 3p orbitals makes the C=S π -bond weaker. Consequently, the nitrogen lone pair ( nN​ ) delocalizes more extensively into the thiocarbonyl group ( πC=S∗​ ), significantly increasing the zwitterionic ( N+=C−S− ) character 1. This enhanced resonance results in a higher rotational barrier around the C–N bond and renders the sulfur atom highly nucleophilic.

  • Hydrolytic Stability : Because of the strong nN​→πC=S∗​ conjugation and ground-state stabilization, thioamides are remarkably resistant to hydrolysis and nucleophilic attack compared to their oxo-analogues 2.

Resonance Amide C=O Bond High Electronegativity (O) Res_Amide Low Zwitterionic Character Weaker C-N Barrier Amide->Res_Amide Thioamide C=S Bond Poor 2p-3p Orbital Overlap Res_Thio High Zwitterionic Character Stronger C-N Barrier Thioamide->Res_Thio Out_Amide Susceptible to Hydrolysis Res_Amide->Out_Amide Out_Thio Resistant to Hydrolysis Highly Nucleophilic Sulfur Res_Thio->Out_Thio

Electronic resonance effects dictating rotational barriers and nucleophilicity.

Directing Group Dynamics in C–H Activation

When applied as directing groups (DGs) for transition-metal-catalyzed ortho-C–H functionalization, the two functional groups exhibit divergent coordination logic based on Hard-Soft Acid-Base (HSAB) principles.

  • Carboxamide (Hard DG) : Coordinates primarily via the deprotonated nitrogen or the carbonyl oxygen. It often requires basic conditions to facilitate N-coordination to Pd(II) or Ru(II) centers, driving standard Concerted Metalation-Deprotonation (CMD) pathways 3. Under oxidative conditions, biphenyl-2-carboxamides readily undergo intramolecular C–N coupling to yield phenanthridin-6(5H)-ones, which are privileged scaffolds in medicinal chemistry 4.

  • Carbothioamide (Soft DG) : Sulfur's soft nature makes it an exceptional ligand for soft metals like Pd(II). Coordination is often spontaneous. However, the strong Pd–S bond can lead to catalyst poisoning. To mitigate this, thiophilic additives like Ag(I) are employed to abstract sulfur, enabling unique desulfurative cross-coupling reactions where the thioamide carbon functions as a carbene precursor 1.

Mechanism cluster_amide Carboxamide Pathway cluster_thioamide Carbothioamide Pathway A1 N/O-Coordination (Hard Donor) A2 CMD C-H Cleavage (Requires Base) A1->A2 A3 Phenanthridinone (Stable Lactam) A2->A3 B1 S-Coordination (Soft Donor) B2 Pd-Carbene Formation (Ag+ Promoted) B1->B2 B3 Desulfurative Cross-Coupling B2->B3

Mechanistic divergence in Pd-catalyzed C-H activation of biphenyl amides vs thioamides.

Empirical Protocols

To demonstrate the practical application of these distinct reactivities, the following self-validating protocols detail the cyclization of the carboxamide and the desulfurative functionalization of the carbothioamide. The causality behind the reagent selection is explicitly defined to ensure reproducibility.

Protocol A: Oxidative Cyclization of[1,1'-Biphenyl]-2-carboxamide

Objective : Construct the phenanthridinone core via intramolecular C–H amidation. Rationale : Utilizing a hypervalent iodine oxidant facilitates the generation of an electrophilic Pd-nitrenoid or amido-radical intermediate, which rapidly inserts into the proximal ortho-C–H bond to yield the cyclized product 5.

  • Setup : To a flame-dried 25 mL Schlenk tube, add [1,1'-Biphenyl]-2-carboxamide (1.0 mmol, 197 mg) and Pd(OAc)₂ (0.05 mmol, 11.2 mg). Causality: The Pd catalyst coordinates the amide to bring the ortho-C–H bond into proximity.

  • Activation : Add PhI(OAc)₂ (1.5 mmol, 483 mg) as the terminal oxidant, followed by 5 mL of anhydrous toluene.

  • Reaction : Seal the tube and heat to 100 °C for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1). Causality: The elevated temperature provides the activation energy necessary for the CMD step.

  • Workup : Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL). Causality: The basic wash neutralizes the acetic acid byproduct generated from the oxidant.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to afford phenanthridin-6(5H)-one.

Protocol B: Ag(I)-Promoted Desulfurative Cross-Coupling of [1,1'-Biphenyl]-2-carbothioamide

Objective : Achieve C–C bond formation at the thiocarbonyl carbon via desulfurization. Rationale : Silver(I) acts as a thiophilic scavenger, promoting the extrusion of sulfur (as Ag₂S) and generating a highly reactive Pd-carbene intermediate. This prevents catalyst poisoning and drives the transmetalation with an arylboronic acid 1.

  • Setup : In a glovebox, charge a vial with[1,1'-Biphenyl]-2-carbothioamide (1.0 mmol, 213 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(PPh₃)₄ (0.05 mmol, 57.8 mg), and Ag₂CO₃ (1.5 mmol, 413 mg).

  • Solvent Addition : Add 5 mL of degassed 1,4-dioxane. Causality: The non-polar, coordinating solvent stabilizes the transient Pd(0) species.

  • Reaction : Stir the mixture at 90 °C for 8 hours. Causality: The precipitation of black Ag₂S is a visual indicator of successful desulfurization and carbene formation.

  • Workup : Filter the crude mixture through a short pad of Celite to remove Ag₂S and Pd black, washing with CH₂Cl₂ (20 mL).

  • Purification : Concentrate the filtrate and purify via column chromatography to isolate the corresponding diaryl ketimine.

Quantitative Data Synthesis

The following table summarizes the key physicochemical and reactivity metrics distinguishing the two compounds, providing a quick-reference guide for synthetic planning.

Property / Metric[1,1'-Biphenyl]-2-carboxamide[1,1'-Biphenyl]-2-carbothioamide
Heteroatom Oxygen (O)Sulfur (S)
Bond Length (C=X) ~1.22 Å~1.64 Å
Rotational Barrier (C–N) LowerHigher (due to zwitterionic resonance)
Directing Group Type Hard (N/O donor)Soft (S donor)
Hydrolytic Stability HighVery High
Primary Cyclization Product Phenanthridin-6(5H)-onePhenanthridine-6(5H)-thione
Catalyst Affinity (Pd/Rh) Moderate (Often requires base)Very High (Spontaneous coordination)

References

  • Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group - ACS Publications. 3

  • Cyclisation of biphenyl-2-carboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). 5

  • Ruthenium-Catalyzed C–H Arylation of Aromatic Acids with ortho-Haloaniline To Access Phenanthridinones - Organic Letters (ACS Publications). 4

  • Mechanism of action for thioamide derivatives in organic reactions - Benchchem. 1

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC. 2

Sources

Validation

UV-Vis absorption spectra of [1,1'-Biphenyl]-2-carbothioamide complexes

Photophysical Profiling of [1,1'-Biphenyl]-2-carbothioamide Metal Complexes: A UV-Vis Comparative Guide The rational design of metallodrugs relies heavily on the electronic and structural properties of the organic ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Photophysical Profiling of [1,1'-Biphenyl]-2-carbothioamide Metal Complexes: A UV-Vis Comparative Guide

The rational design of metallodrugs relies heavily on the electronic and structural properties of the organic ligands used to chelate transition metals. Carbothioamides, acting as versatile N,S-bidentate donors, have gained significant traction in coordination chemistry due to their robust stability and multi-target therapeutic potential[1].

When the ligand backbone is modified to a [1,1'-biphenyl] system—creating [1,1'-Biphenyl]-2-carbothioamide (BPC)—the resulting metal complexes exhibit unique photophysical signatures. The steric twist between the two phenyl rings introduces a degree of non-coplanarity that fundamentally alters the ligand's electronic transitions compared to highly planar alternatives like thiosemicarbazones (TSC) or 2,2'-bipyridine-carbothioamides (BpyC). Furthermore, biphenyl-based scaffolds have shown exceptional promise as2[2], making the spectral characterization of their metal complexes a critical step in drug development.

This guide provides an objective comparison of the UV-Vis absorption spectra of BPC metal complexes against standard alternatives, supported by self-validating experimental workflows.

Mechanistic Insights: Electronic Transitions in BPC Complexes

The UV-Vis spectrum of a transition metal complex is a direct readout of its electronic architecture. For BPC complexes, the absorption profile is divided into three distinct regions:

  • Intraligand Transitions (250–330 nm): The free BPC ligand exhibits strong π→π∗ and n→π∗ transitions. Because the biphenyl rings cannot achieve perfect coplanarity due to steric hindrance, the π→π∗ band is slightly hypsochromically (blue) shifted compared to fully planar conjugated systems. Upon metal coordination, the n→π∗ band typically diminishes or shifts, confirming the involvement of the heteroatoms (N, S) in bonding.

  • Charge Transfer Bands (350–450 nm): The hallmark of carbothioamide coordination is the emergence of intense Ligand-to-Metal Charge Transfer (LMCT) bands. In Cu(II) and Pd(II) complexes, which frequently adopt 3[3], the S( ) M( dx2−y2​ ) transition dominates this region.

  • d-d Transitions (480–700 nm): These Laporte-forbidden, weak transitions dictate the visible color of the complex. The specific wavelength is highly sensitive to the ligand field strength. The strong σ -donating and π -accepting nature of the carbothioamide sulfur pushes the d-d bands of BPC complexes to higher energies compared to pure oxygen-donor ligands.

Comparative UV-Vis Performance Data

To objectively evaluate BPC complexes, we must benchmark their photophysical properties against industry-standard N,S-chelators: Thiosemicarbazones (TSC) and 2,2'-Bipyridine-6-carbothioamide (BpyC) .

Data represents typical values recorded in spectroscopic-grade DMSO at 298 K.

Ligand System / ComplexGeometryIntraligand π→π∗ ( λmax​ , nm)Charge Transfer Band ( λmax​ , nm)d-d Transition ( λmax​ , nm)Molar Absorptivity ( ϵ ) of CT Band
BPC (Free Ligand) Twisted270N/AN/AN/A
Cu(II)-BPC Square Planar275390 (LMCT)620~4,500 M−1cm−1
Pd(II)-BPC Square Planar280410 (LMCT)480~5,200 M−1cm−1
Cu(II)-BpyC (Alternative) Distorted Octahedral290430 (MLCT/LMCT)640~6,100 M−1cm−1
Cu(II)-TSC (Alternative) Square Planar310370 (LMCT)600~3,800 M−1cm−1

Key Takeaway: The BPC complexes exhibit a distinct blue shift in their intraligand bands compared to TSCs due to the biphenyl twist, but maintain highly intense LMCT bands, confirming strong metal-sulfur covalency essential for3[3].

Self-Validating Experimental Protocol: UV-Vis Titration & Stoichiometry

To ensure absolute scientific integrity, the characterization of BPC complexes must employ a self-validating workflow. The following protocol uses the Continuous Variation Method (Job's Plot) coupled with isosbestic point tracking to simultaneously confirm complex stoichiometry and purity.

Causality of Experimental Choices:

  • Solvent Selection: Spectroscopic-grade DMSO is mandated. The biphenyl moiety imparts high lipophilicity; aqueous buffers will cause micro-precipitation, leading to baseline scattering and false absorbance readings.

  • Isosbestic Point Tracking: If the titration yields clean isosbestic points, it mathematically validates that only two absorbing species (free ligand and the newly formed complex) exist in equilibrium, ruling out the formation of polymeric side-products.

Step-by-Step Methodology:
  • Stock Preparation: Prepare a 1.0×10−3 M stock solution of the BPC ligand in anhydrous DMSO. Prepare a corresponding 1.0×10−3 M stock of the metal salt (e.g., CuCl2​⋅2H2​O ) in DMSO.

  • Baseline Correction: Blank the dual-beam UV-Vis spectrophotometer using pure DMSO in matched quartz cuvettes (1 cm path length) from 200 nm to 800 nm.

  • Titration Execution: Transfer 2.0 mL of the BPC ligand solution into the sample cuvette. Add the metal stock solution in 10 μL aliquots (0.05 equivalents).

  • Spectral Recording: Record the spectrum after each addition. Allow 2 minutes of equilibration time per addition to ensure complete coordination kinetics.

  • Validation: Observe the spectra for the depletion of the ligand's n→π∗ band (~315 nm) and the growth of the LMCT band (~390 nm). The presence of a sharp isosbestic point validates the purity of the equilibrium.

  • Job's Plot Analysis: Prepare 11 solutions where the total concentration of [Metal] + [Ligand] is kept constant at 1.0×10−4 M, but the mole fraction of the metal ( XM​ ) varies from 0 to 1. Plot the absorbance of the LMCT band against XM​ . The apex of the curve dictates the binding stoichiometry (e.g., XM​=0.33 indicates a 1:2 Metal:Ligand complex).

Workflow Visualization

G cluster_0 Ligand & Complexation cluster_1 UV-Vis Spectral Profiling cluster_2 Biological Validation L1 BPC Ligand Synthesis M1 Metal Coordination (Cu, Pd, Ni) L1->M1 UV1 Intraligand (π→π*) 250-320 nm M1->UV1 UV2 LMCT / MLCT 350-450 nm M1->UV2 UV3 d-d Transitions 500-700 nm M1->UV3 B1 Aqueous Stability Validation UV2->B1 Electronic Signatures UV3->B1 B2 Target Binding (e.g., VEGFR-2) B1->B2 Validated Complexes

Fig 1. Photophysical profiling and biological validation workflow for BPC metal complexes.

Sources

Safety & Regulatory Compliance

Safety

[1,1'-Biphenyl]-2-carbothioamide proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic molecules is just as critical as their synthesis and application. [1,1'-Biphenyl]-2-carbothioamide presents unique log...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic molecules is just as critical as their synthesis and application. [1,1'-Biphenyl]-2-carbothioamide presents unique logistical and safety challenges due to its dual-functional nature: a highly lipophilic biphenyl backbone coupled with a reactive thioamide moiety.

To build a culture of uncompromising laboratory safety, this guide provides a self-validating, causally driven operational framework for the proper disposal of [1,1'-Biphenyl]-2-carbothioamide.

Mechanistic Toxicology & Environmental Profiling

Before executing any disposal protocol, it is critical to understand why standard sink or trash disposal is strictly prohibited for this compound.

  • The Biphenyl Core: Biphenyl derivatives are highly lipophilic, meaning they partition rapidly into lipid membranes and bioaccumulate in the environment. They are notoriously toxic to aquatic organisms and resist standard biological degradation processes used in municipal wastewater treatment plants.

  • The Thioamide Moiety (-CSNH₂): Thioamides (structurally analogous to thioacetamide) are known hepatotoxins and suspected carcinogens[1]. Under acidic conditions or when exposed to strong oxidizers, the thioamide group can undergo oxidative desulfuration, releasing highly toxic hydrogen sulfide (H₂S) or sulfur oxides (SOx).

Because municipal biological activated sludge treatments cannot adequately remove these environmental hazards, raw chemical waste and rinsates containing this compound must never be discharged into the sanitary sewer [2].

Waste Stream Categorization & Quantitative Limits

To maintain EPA and RCRA (Resource Conservation and Recovery Act) compliance, all waste generated from[1,1'-Biphenyl]-2-carbothioamide workflows must be segregated based on its physical state and chemical compatibility.

Table 1: Waste Stream Categorization and Accumulation Parameters

Waste StreamPhysical StatePrimary HazardsCompatible ContainerEPA Waste ClassificationMax Accumulation Time
Pure Solid Waste Powder / CrystalsToxic, Aquatic HazardHDPE or GlassU-Listed Analog (Toxic)90 Days (Large Qty Gen)
Solvent Mixtures LiquidFlammable, ToxicGlass with PTFE capD001 (Flammable), U-Listed90 Days
Aqueous Rinsate LiquidToxic, CorrosiveHDPED002 (if pH <2 or >12.5)90 Days
Consumables Solid (PPE, Tips)Toxic ResidueDouble-bagged / RigidSolid Hazardous Waste90 Days

Standard Operating Procedures (SOPs) for Waste Management

Every protocol below is designed as a self-validating system , ensuring that each step inherently verifies the success and safety of the previous one.

Protocol A: Liquid Waste Consolidation

Liquid waste containing [1,1'-Biphenyl]-2-carbothioamide (e.g., from chromatography fractions or reaction workups) must be carefully consolidated to prevent gas evolution.

  • Compatibility Check: Verify that the liquid waste does not contain strong oxidizers (e.g., peroxides, nitric acid). Causality: Thioamides react violently with oxidizers, risking the rapid evolution of toxic SOx gases.

  • Containerization: Transfer the liquid into a compatible glass or High-Density Polyethylene (HDPE) container equipped with a secure PTFE-lined cap.

  • Secondary Containment: Place the primary container inside a secondary HDPE bin.

    • Validation Step: Calculate the volume of the secondary bin to ensure it can hold at least 110% of the primary container's maximum volume.

  • Labeling: Immediately affix a RCRA-compliant hazardous waste tag, explicitly listing "[1,1'-Biphenyl]-2-carbothioamide" and marking the "Toxic" and "Aquatic Hazard" checkboxes.

Protocol B: Decontamination of Glassware (Triple-Rinse)

Glassware contaminated with acutely hazardous or highly toxic substances cannot be discarded in standard broken glass receptacles[3].

  • Initial Solvent Rinse: Rinse the glassware with a minimal volume of a compatible organic solvent (e.g., acetone or methanol) to dissolve the lipophilic biphenyl residue.

  • Rinsate Collection: Collect this first rinse into the designated liquid hazardous waste container. Causality: The first rinse contains >90% of the residual chemical; discharging this to the sink violates EPA regulations[2].

  • Subsequent Rinses: Perform a second and third solvent rinse, collecting all rinsate into the hazardous waste container.

  • Validation Step: After the third rinse, visually inspect the glassware under a UV lamp (biphenyl derivatives often exhibit UV fluorescence). The absence of fluorescence validates that the glassware is decontaminated and safe for standard washing or disposal.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation of toxic dust or environmental runoff[4].

  • Isolation: Evacuate personnel from the immediate area and don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Containment (Solid Spills): Do not dry sweep the powder. Causality: Dry sweeping aerosolizes the toxic thioamide dust, creating a severe inhalation hazard. Instead, cover the spill with damp absorbent pads.

  • Absorption (Liquid Spills): Cover the liquid spill with an inert absorbent material such as vermiculite or sand. Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Validation Step: Swab the decontaminated benchtop or floor with a solvent-dampened cloth, then run the swab via TLC or rapid UV-Vis to confirm zero residual[1,1'-Biphenyl]-2-carbothioamide remains on the surface.

Disposal Workflow Visualization

DisposalWorkflow Start [1,1'-Biphenyl]-2-carbothioamide Waste Segregation Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Glassware Contaminated Glassware & Sharps Start->Glassware SolidAct Seal in HDPE Container Do Not Crush Solid->SolidAct LiquidAct Store in Glass/HDPE Use Secondary Containment Liquid->LiquidAct GlassAct Triple Rinse Protocol Collect Rinsate Glassware->GlassAct Label Apply RCRA Hazardous Waste Label Mark as Toxic/Aquatic Hazard SolidAct->Label LiquidAct->Label GlassAct->Label EHS Transfer to EHS for High-Temperature Incineration Label->EHS

Caption: Workflow for the segregation and disposal of[1,1'-Biphenyl]-2-carbothioamide waste.

References

  • Title: STANDARD OPERATING PROCEDURES - INVESTIGATION-DERIVED WASTE MANAGEMENT Source: epaosc.org (U.S. Environmental Protection Agency) URL: 4

  • Title: Guide to Laboratory Sink/Sewer Disposal of Wastes Source: vumc.org (Vanderbilt Environmental Health and Safety) URL: 2

  • Title: SOP BIO-001 Lab Glassware Use and Disposal Source: uml.edu (UMass Lowell Environmental Health and Safety) URL: 3

  • Title: Thioacetamide - Safety Data Sheet & Ecological Information Source: scbt.com (Santa Cruz Biotechnology) URL: 1

Sources

Handling

A Comprehensive Guide to the Safe Handling of [1,1'-Biphenyl]-2-carbothioamide

Hazard Assessment: Understanding the Risks While a specific Safety Data Sheet (SDS) for [1,1'-Biphenyl]-2-carbothioamide is not widely available, the hazards associated with the biphenyl scaffold are well-documented. It...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for [1,1'-Biphenyl]-2-carbothioamide is not widely available, the hazards associated with the biphenyl scaffold are well-documented. It is prudent to assume this derivative shares similar or potentially enhanced hazardous properties.

The primary hazards associated with biphenyl and its derivatives include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

  • Organ Toxicity: Prolonged or repeated exposure to biphenyl can cause damage to organs, particularly the liver and kidneys.[6]

  • Potential Carcinogenicity: Biphenyl is suspected of causing cancer.[7]

  • Aquatic Toxicity: This class of compounds is often very toxic to aquatic life with long-lasting effects.[1][2][3][4]

The introduction of a carbothioamide functional group may introduce additional, uncharacterized hazards. Therefore, treating this compound with a high degree of caution is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum required PPE for handling [1,1'-Biphenyl]-2-carbothioamide.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.[8]Protects against splashes of solutions or airborne particles.
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashing.[9]Provides a broader area of protection for the face.
Hand Protection Chemical-resistant glovesNitrile gloves are a common choice, but always check the manufacturer's compatibility chart. Inspect for tears or punctures before use.[9][10]Prevents skin contact and absorption.
Body Protection Lab CoatA standard laboratory coat is required.[9]Protects skin and personal clothing from contamination.
Chemical-resistant apronRecommended when handling larger quantities or when there is a higher risk of splashing.[9]Provides an additional layer of protection against spills.
Respiratory Protection Chemical Fume HoodAll work with solid [1,1'-Biphenyl]-2-carbothioamide or its concentrated solutions must be performed in a certified chemical fume hood.[9]Prevents inhalation of dust or aerosols.
RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a particulate filter conforming to EN 143 is recommended for handling the solid.[1]For situations where a fume hood is not available or as an additional precaution.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan will minimize the risk of exposure and contamination.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • If the container is compromised, do not open it. Isolate the package in a fume hood and consult your institution's Environmental Health and Safety (EHS) office immediately.

Weighing and Solution Preparation

This phase presents a high risk of generating airborne particles.

  • Preparation: Don all required PPE before proceeding.

  • Work Area: Conduct all weighing and solution preparation activities inside a certified chemical fume hood.

  • Handling the Solid: Use appropriate tools, such as a spatula and weigh paper, to handle the solid compound.[9] Avoid creating dust.[9]

  • Taring the Balance: Place a tared weigh boat or paper on the balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of the solid to the weigh boat.

  • Dissolving: Directly add the solvent to the solid in a suitable container within the fume hood to create a stock solution. This minimizes the handling of the dry powder.

  • Cleaning: Decontaminate the spatula and any other reusable equipment immediately after use. Dispose of contaminated weigh paper and other single-use items in the designated solid hazardous waste container.

Experimental Use
  • All experiments involving [1,1'-Biphenyl]-2-carbothioamide should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin and eyes.

  • Keep containers tightly closed when not in use.

Storage
  • Store the compound in a tightly closed container in a well-ventilated, designated area.[1][4]

  • Store in a locked-up location if possible.[1][3]

  • Follow any specific storage temperature requirements provided by the manufacturer.

Disposal Plan: Ensuring Environmental Responsibility

All materials that come into contact with [1,1'-Biphenyl]-2-carbothioamide must be considered hazardous waste.[11] Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[11]

Waste Categorization
  • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and any other solid materials.[9]

  • Liquid Waste: Unused solutions and contaminated solvents.

Disposal Procedure
  • Solid Waste: Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Container Management: Ensure waste containers are kept closed except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.[1]

  • Spills: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your EHS office immediately.

Visual Workflow for Handling [1,1'-Biphenyl]-2-carbothioamide

cluster_prep Preparation & Handling cluster_disposal Waste Management receiving Receiving & Inspection weighing Weighing in Fume Hood receiving->weighing solution_prep Solution Preparation weighing->solution_prep experiment Experimental Use solution_prep->experiment storage Secure Storage experiment->storage solid_waste Solid Waste Collection experiment->solid_waste Contaminated PPE, disposables liquid_waste Liquid Waste Collection experiment->liquid_waste Unused solutions, contaminated solvents waste_storage Store in Satellite Area solid_waste->waste_storage liquid_waste->waste_storage ehs_pickup EHS Waste Pickup waste_storage->ehs_pickup end_cycle End of Cycle ehs_pickup->end_cycle start Start start->receiving

Caption: Workflow for the safe handling and disposal of [1,1'-Biphenyl]-2-carbothioamide.

References

  • Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • CPAchem. (2025, May 29). Safety data sheet. Retrieved from [Link]

  • Radco Industries, Inc. (n.d.). Biphenyl Heat Transfer Fluid Safety Data Sheet. Retrieved from [Link]

  • International Programme on Chemical Safety. (1999). Biphenyl (CICADS 6). Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (2011, December 14). Opinion on 1,3,5-Triazine, 2,4,6-tris[1,1'-biphenyl]-4-yl-. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (2024, January 8). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Evaluation of health hazards by exposure to Biphenyl and proposal of a health-based quality criterion for ambient air. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Retrieved from [Link]

  • Sir Safety System. (n.d.). Chemical protective clothing. Retrieved from [Link]

  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • MDPI. (2022, October 9). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.